Product packaging for Methyl copalate(Cat. No.:CAS No. 17110-88-2)

Methyl copalate

Cat. No.: B091763
CAS No.: 17110-88-2
M. Wt: 318.5 g/mol
InChI Key: KYTKOCVFNCZSSC-PSLIWGKLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl copalate (CAS 17110-88-2) is a natural product of interest in several biomedical research fields, particularly in oncology and parasitology . In vitro studies have demonstrated its cytotoxic activity against a range of human and murine cancer cell lines, including P-388 murine lymphoma (IC50 2.5 µg/mL), A549 human lung carcinoma (IC50 5.0 µg/mL), and HT-29 human colon carcinoma (IC50 5.0 µg/mL) . Its potential as an anticancer agent is further supported by in silico molecular docking studies investigating its interaction with cancer-related molecular targets like the androgen receptor . Beyond oncology, this compound exhibits antiparasitic properties. Research indicates activity against Leishmania amazonensis promastigotes (IC50 6.0 µg/mL) and growth inhibition of Trypanosoma cruzi amastigotes, the parasite responsible for Chagas disease . This compound can be isolated from plant oleoresins of the Hymenaea genus, with common extraction techniques including solvent extraction using hexane or ethanol, followed by purification via chromatographic methods such as column chromatography or preparative HPLC . Attention: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O2 B091763 Methyl copalate CAS No. 17110-88-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17110-88-2

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

methyl (E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate

InChI

InChI=1S/C21H34O2/c1-15(14-19(22)23-6)8-10-17-16(2)9-11-18-20(3,4)12-7-13-21(17,18)5/h14,17-18H,2,7-13H2,1,3-6H3/b15-14+/t17-,18-,21+/m1/s1

InChI Key

KYTKOCVFNCZSSC-PSLIWGKLSA-N

SMILES

CC(=CC(=O)OC)CCC1C(=C)CCC2C1(CCCC2(C)C)C

Isomeric SMILES

C/C(=C\C(=O)OC)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CCCC2(C)C)C

Canonical SMILES

CC(=CC(=O)OC)CCC1C(=C)CCC2C1(CCCC2(C)C)C

Synonyms

(2E)-5-[(1R)-1,2,3,4,4aβ,5,6,7,8,8a-Decahydro-5,5,8aα-trimethyl-2-methylenenaphthalen-1α-yl]-3-methyl-2-pentenoic acid methyl ester

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Methyl Copalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl copalate is a diterpenoid natural product derived from the esterification of copalic acid, a compound abundant in the oleoresins of plants from the Copaifera genus. While research directly focused on this compound is emerging, extensive studies on its precursor, copalic acid, have revealed a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and known biological activities of this compound and its parent compound, copalic acid. Detailed experimental protocols for key biological assays are presented, alongside an exploration of the implicated signaling pathways. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical and Physical Properties

This compound is the methyl ester of copalic acid. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C21H34O2--INVALID-LINK--
Molecular Weight 318.5 g/mol --INVALID-LINK--
IUPAC Name methyl (E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate--INVALID-LINK--
Natural Sources Reported in Copaifera and Hymenaea species.[1]

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of this compound.

1H NMR: The proton NMR spectrum of this compound reveals key structural features. A characteristic singlet for the methyl ester protons typically appears around δ 3.6-3.7 ppm.[2] Olefinic protons of the exocyclic methylene group and the trisubstituted double bond in the side chain resonate downfield, generally in the δ 4.5-5.7 ppm region.[2] The various methyl groups on the decalin ring system produce signals in the upfield region, typically between δ 0.7 and 1.2 ppm.[2]

13C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound (C21H34O2), 21 distinct signals are expected.

A representative, though not exhaustive, summary of expected chemical shifts is provided in the table below. Actual values may vary based on solvent and experimental conditions.

Carbon AtomExpected Chemical Shift (ppm)
Carbonyl (C=O)~168-175
Olefinic (C=C)~100-150
Methoxy (-OCH3)~50-55
Aliphatic (CH, CH2, CH3)~10-60
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. In gas chromatography-mass spectrometry (GC-MS) analysis, diterpenic acids like copalic acid are often derivatized to their methyl esters to improve chromatographic performance.[3]

Expected Fragmentation: The fragmentation of this compound in mass spectrometry would likely involve:

  • Loss of the methoxy group (-OCH3) from the ester.

  • Cleavage of the side chain.

  • Fragmentations within the decalin ring system.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

Functional GroupWavenumber (cm-1)
C=O stretch (ester)~1720-1740
C=C stretch (alkene)~1640-1680
C-H stretch (sp3)~2850-3000
C-H stretch (sp2)~3010-3100
C-O stretch (ester)~1000-1300

Biological Activities

While direct studies on this compound are limited, the biological activities of its parent compound, copalic acid, have been extensively investigated and provide a strong indication of the potential therapeutic effects of its methyl ester derivative. Copalic acid has demonstrated anti-inflammatory, antimicrobial, antiparasitic, and cytotoxic properties.[4][5]

Anti-inflammatory Activity

Copalic acid has shown significant anti-inflammatory effects. Studies have demonstrated its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS).[6] Specifically, at a concentration of 100 µM, copalic acid inhibited NO production by 98.5% ± 1.3%.[6] It has also been shown to inhibit the production of the pro-inflammatory cytokine IL-6.[6]

A novel hybrid of 3-hydroxy-copalic acid and ibuprofen demonstrated reduced production of TNF-α in LPS-stimulated macrophages and a decrease in the expression of the phosphorylated nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha (p-IκBα), a key step in the NF-κB signaling pathway.[7]

Cytotoxic Activity

Copalic acid has exhibited cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
CaCo-2 (human colon adenocarcinoma)237.4[8]
HeLa (human cervical cancer)68.3 µg/mL[9]
MO59J (human glioblastoma)44.0 µg/mL[9]

Additionally, copalic acid showed no significant cytotoxicity in normal cell lines in one study.[6]

Antimicrobial and Antiparasitic Activity

Copalic acid has demonstrated significant antimicrobial activity against Gram-positive bacteria, including Bacillus subtilis, Staphylococcus aureus, and Staphylococcus epidermidis.[10] Furthermore, antitrypanosomal activity against Trypanosoma cruzi has been reported for a group of diterpene acids including this compound.[11]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite to quantify the amount of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways

The anti-inflammatory effects of copalic acid and its derivatives are likely mediated through the inhibition of key inflammatory signaling pathways. The reduction of p-IκBα expression by a copalic acid-ibuprofen hybrid strongly suggests the involvement of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[7]

Conclusion

This compound, a derivative of the naturally abundant copalic acid, represents a promising scaffold for the development of new therapeutic agents. The established anti-inflammatory and cytotoxic activities of copalic acid provide a strong rationale for the further investigation of this compound. This technical guide has summarized the current knowledge on this compound and its precursor, offering detailed methodologies to facilitate future research. Elucidation of the precise mechanisms of action and in vivo efficacy of this compound are critical next steps in realizing its therapeutic potential.

References

In-Depth Technical Guide to the Natural Sources of Methyl Copalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of methyl copalate, a labdane diterpenoid of significant interest for its potential therapeutic applications. The document details its primary plant origins, methods for its quantification and isolation, and insights into its cytotoxic activity against cancer cell lines.

Natural Occurrence of this compound

This compound is a naturally occurring diterpenoid predominantly found in the oleoresin of various species of the genus Copaifera, commonly known as copaiba trees. These trees are native to the tropical regions of Latin America. The oleoresin, a viscous, transparent liquid, is a complex mixture of sesquiterpenes and diterpenes, with the latter including this compound.

While several Copaifera species are known to produce oleoresin rich in diterpenes, specific quantitative data for this compound remains relatively scarce in publicly available literature. However, gas chromatography-mass spectrometry (GC-MS) analysis is a widely accepted method for the qualitative and quantitative assessment of the chemical constituents of copaiba oleoresin.

Table 1: Natural Plant Sources of this compound

Plant GenusPlant SpeciesPlant PartCompound Class
CopaiferaCopaifera officinalis, Copaifera paupera, and other Copaifera speciesOleoresinDiterpenoid
HymenaeaHymenaea verrucosaNot specifiedDiterpenoid

Experimental Protocols

Quantification of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

A validated method for the quantitative analysis of this compound in methylated copaiba oils utilizes Gas Chromatography with Flame Ionization Detection (GC-FID).

Sample Preparation:

  • Copaiba oleoresin samples are methylated prior to analysis. A common method involves the use of diazomethane.

GC-FID Parameters:

  • Instrument: Hewlett-Packard 6890 gas chromatograph or equivalent.

  • Injector: Split/splitless injector at 200°C with a split ratio of 1:20.

  • Column: HP-5 capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Hydrogen at a flow rate of 2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 110°C, hold for 2 minutes.

    • Ramp 1: Increase to 140°C at 5°C/min.

    • Ramp 2: Increase to 290°C at 20°C/min.

  • Detector: Flame Ionization Detector (FID) at 290°C.

  • Detector Gas Flow Rates:

    • Hydrogen: 40 mL/min.

    • Air: 450 mL/min.

    • Nitrogen (make-up): 50 mL/min.

  • Injection Volume: 1.0 µL.

  • External Standard: A solution of known concentration of purified this compound is used to create a calibration curve for quantification.

Isolation of this compound from Copaifera Oleoresin

Workflow for Diterpene Isolation:

experimental_workflow start Copaifera Oleoresin fractionation Fractionation (e.g., Vacuum Liquid Chromatography on Silica Gel) start->fractionation diterpene_fraction Diterpene-Enriched Fraction fractionation->diterpene_fraction column_chromatography Column Chromatography (Silica Gel) diterpene_fraction->column_chromatography sub_fractions Collection of Sub-fractions column_chromatography->sub_fractions analysis Analysis of Sub-fractions (e.g., TLC, GC-MS) sub_fractions->analysis pooling Pooling of this compound-Containing Fractions analysis->pooling purification Further Purification (e.g., Preparative HPLC) pooling->purification isolated_mc Isolated this compound purification->isolated_mc signaling_pathway mc This compound ros ↑ Reactive Oxygen Species (ROS) mc->ros pi3k_akt PI3K/Akt/mTOR Pathway (Potential Inhibition) mc->pi3k_akt nfkb NF-κB Pathway (Potential Inhibition) mc->nfkb mapk MAPK Pathway Activation (↑ p-ERK, ↑ p-JNK) ros->mapk cell_cycle Cell Cycle Arrest (e.g., G2/M phase) mapk->cell_cycle apoptosis Apoptosis Induction mapk->apoptosis pi3k_akt->cell_cycle nfkb->apoptosis bcl2_family Modulation of Bcl-2 Family Proteins (↓ Bcl-2, ↑ Bax) apoptosis->bcl2_family caspases Caspase Activation (Caspase-9, Caspase-3) bcl2_family->caspases

Isolating Methyl Copalate from Copaifera Oleoresin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and quantification of methyl copalate, a significant diterpene found in the oleoresin of Copaifera species. The procedures outlined herein are compiled from established scientific literature and are intended to offer a robust framework for researchers in natural product chemistry and drug development.

Copaifera oleoresin, commonly known as copaiba oil, is a complex mixture of volatile sesquiterpenes and a non-volatile fraction rich in diterpenoids.[1][2] These diterpenes, particularly diterpene acids like copalic acid, are of significant interest due to their diverse biological activities. This compound, the methyl ester of copalic acid, is frequently identified in chemical analyses of the oleoresin, often after a derivatization step to facilitate chromatographic separation and detection.[3][4][5]

This guide details a well-established method involving an initial fractionation of the oleoresin to isolate the acidic diterpene fraction, followed by derivatization to yield this compound for subsequent analysis and purification.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary depending on the Copaifera species and the analytical method employed. The data presented below is derived from the gas chromatographic analysis of derivatized oleoresin.

Copaifera SpeciesAnalytical MethodComponentRelative Percentage (%)Reference
Copaifera langsdorffiiGC-MS (after methylation)This compound3.5Sousa et al., 2017[4][5]

Experimental Protocols

The following protocols synthesize methodologies from peer-reviewed studies to provide a step-by-step guide for the isolation of the diterpene acid fraction and subsequent conversion to this compound.

Protocol 1: Fractionation of Copaifera Oleoresin to Isolate the Diterpene Acid Fraction

This protocol is adapted from the flash chromatography method using potassium hydroxide (KOH) impregnated silica gel, which is effective for separating acidic compounds from the neutral sesquiterpene fraction.[6][7]

Materials and Reagents:

  • Crude Copaifera oleoresin

  • Silica gel (for flash chromatography)

  • Potassium hydroxide (KOH)

  • Hexane (analytical grade)

  • Dichloromethane (CH₂Cl₂) (analytical grade)

  • Methanol (MeOH) (analytical grade)

  • Flash chromatography system (column, pump, fraction collector)

  • Rotary evaporator

Methodology:

  • Preparation of KOH-Impregnated Silica Gel: Prepare the stationary phase by mixing silica gel with an aqueous solution of KOH. The ratio can be adjusted, but a common preparation involves a 10% KOH solution. The silica is then dried to remove the solvent.

  • Column Packing: Dry-pack a flash chromatography column with the prepared KOH-impregnated silica gel.

  • Sample Loading: Dissolve a known quantity of crude Copaifera oleoresin (e.g., 5 g) in a minimal amount of hexane.[7]

  • Elution and Fractionation:

    • Fraction 1 (Sesquiterpenes): Elute the column with hexane. This fraction will primarily contain the neutral sesquiterpene hydrocarbons. Collect the eluate until the solvent front reaches the end of the column.

    • Fraction 2 (Intermediate Polarity Compounds): Elute the column with dichloromethane (CH₂Cl₂). This fraction contains compounds of intermediate polarity.[7]

    • Fraction 3 (Diterpene Acids): Elute the column with methanol (MeOH) to recover the acidic components, which are retained on the basic stationary phase. This fraction contains copalic acid and other diterpene acids.[7]

  • Solvent Removal: Concentrate each fraction using a rotary evaporator to remove the solvent and obtain the dried fractions.

  • Quantification: The mass of each fraction should be recorded. For a 5 g sample of Copaifera cearensis oil, a representative yield was 2.60 g for the hexane fraction, 0.50 g for the CH₂Cl₂ fraction, and 1.70 g for the MeOH (acid) fraction.[7]

Protocol 2: Methylation of the Diterpene Acid Fraction

To facilitate analysis by Gas Chromatography (GC), the carboxylic acids in the diterpene fraction are converted to their corresponding methyl esters. This protocol uses (Trimethylsilyl)diazomethane, a common and effective methylating agent.[4][5]

Materials and Reagents:

  • Dried diterpene acid fraction (from Protocol 1)

  • Ethyl acetate (analytical grade)

  • (Trimethylsilyl)diazomethane solution (e.g., 0.4 M in ethyl acetate or diethyl ether)

  • Ice bath

  • Nitrogen gas supply

Methodology:

  • Sample Preparation: Dissolve 20–30 mg of the dried diterpene acid fraction in 2 mL of ethyl acetate.[4][5]

  • Reaction Setup: Place the sample vial in an ice bath to maintain a low temperature.[4][5]

  • Methylation: Slowly add 2 mL of the (Trimethylsilyl)diazomethane solution to the sample mixture.[4][5]

  • Incubation: Allow the reaction to proceed for 30 minutes at low temperature. The low temperature is crucial to prevent the premature evaporation of the diazomethane reagent.[4][5]

  • Solvent Evaporation: After the reaction is complete, evaporate the solvent completely under a gentle stream of nitrogen gas. The resulting viscous residue contains the methylated diterpenes, including this compound.[4][5]

  • Analysis: The derivatized sample is now ready for analysis by GC-MS or for further purification by methods such as High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the isolation and analysis process.

experimental_workflow oleoresin Copaifera Oleoresin flash_chrom Flash Chromatography (KOH-Silica Gel) oleoresin->flash_chrom fraction1 Fraction 1 (Sesquiterpenes) flash_chrom->fraction1 Hexane fraction3 Fraction 3 (Diterpene Acids) flash_chrom->fraction3 Methanol methylation Methylation ((TMS)diazomethane) fraction3->methylation methyl_esters Methylated Diterpenes (incl. This compound) methylation->methyl_esters analysis GC-MS / HPLC Analysis methyl_esters->analysis

Caption: Experimental workflow for the isolation and derivatization of this compound.

logical_relationship copaifera Copaifera spp. oleoresin Oleoresin copaifera->oleoresin diterpenes Diterpene Acids oleoresin->diterpenes copalic_acid Copalic Acid diterpenes->copalic_acid derivatization Derivatization copalic_acid->derivatization methyl_copalate This compound derivatization->methyl_copalate

Caption: Logical relationship from the natural source to the target compound.

References

In-Depth Technical Guide to Methyl Copalate (CAS Number: 17110-88-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl copalate, a diterpenoid natural product derivative, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, spectroscopic data, and biological activities. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a discussion of its potential mechanisms of action. This document is intended to serve as a foundational resource for researchers engaged in the study and development of this compound as a potential therapeutic agent.

Chemical and Physical Properties

This compound is the methyl ester of copalic acid, a labdane-type diterpenoid. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 17110-88-2
Molecular Formula C₂₁H₃₄O₂[1]
Molecular Weight 318.5 g/mol [1]
IUPAC Name methyl (2E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate[1]
Canonical SMILES C/C(=C/C(=O)OC)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CCCC2(C)C)C
InChI Key KYTKOCVFNCZSSC-PSLIWGKLSA-N[2]
Computed XLogP3 6.6[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 4[1]

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: Predicted Key ¹H NMR Signals for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~5.1mOlefinic proton in the side chain
~4.8 and ~4.5s (each)Exocyclic methylene protons (=CH₂)
~3.6-3.7sMethyl ester protons (-OCH₃)
~2.1sMethyl group on the side chain double bond
~0.7-1.2s, dMultiple methyl groups on the decalin ring

Table 2.2: Predicted Key ¹³C NMR Signals for this compound

Chemical Shift (δ) ppmAssignment
~167-174Carbonyl carbon of the methyl ester
~160Quaternary carbon of the side chain double bond
~148Quaternary carbon of the exocyclic double bond
~115Olefinic CH of the side chain
~106Exocyclic methylene carbon (=CH₂)
~51Methyl ester carbon (-OCH₃)
~15-35Multiple methyl, methylene, and methine carbons in the decalin ring
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.[2]

Synthesis

This compound is typically prepared via the semisynthesis from its naturally occurring precursor, copalic acid. Copalic acid can be isolated from the oleoresins of various Copaifera species.[2] The conversion is a straightforward esterification reaction, most commonly methylation.

Experimental Protocol: Methylation of Copalic Acid

This protocol describes a general method for the methylation of copalic acid to yield this compound.

Materials:

  • Copalic acid

  • Methanol (anhydrous)

  • Hydrochloric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve copalic acid in anhydrous methanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated hydrochloric acid or a stoichiometric amount of thionyl chloride to the solution while stirring.

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude this compound.

  • The crude product can be further purified by column chromatography on silica gel.

G copalic_acid Copalic Acid reflux Reflux (2-4 hours) copalic_acid->reflux methanol Methanol methanol->reflux acid_catalyst Acid Catalyst (e.g., HCl) acid_catalyst->reflux workup Aqueous Workup (NaHCO₃ wash) reflux->workup extraction Solvent Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification methyl_copalate This compound purification->methyl_copalate

Semisynthesis of this compound.

Biological Activities and Experimental Protocols

This compound has demonstrated promising biological activities, including cytotoxic effects against cancer cell lines and antiparasitic activity against Trypanosoma cruzi.

Cytotoxic Activity

This compound has shown significant cytotoxicity against a panel of human and murine cancer cell lines.

Table 4.1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
P-388Murine Lymphoma2.5[2]
A549Human Lung Carcinoma5.0[2]
HT-29Human Colon Carcinoma5.0[2]
MEL-28Human Melanoma10.0[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of this compound in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC₅₀ value can then be determined by plotting the percentage of viability against the log of the compound concentration.

G start Seed cells in 96-well plate adherence Allow cells to adhere overnight start->adherence treatment Treat cells with varying concentrations of this compound adherence->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilization solution formazan_formation->solubilization absorbance Read absorbance at 570 nm solubilization->absorbance analysis Calculate IC₅₀ absorbance->analysis

Workflow for MTT Cytotoxicity Assay.
Antiparasitic Activity

This compound has been reported to exhibit activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. It has been shown to inhibit the growth of the amastigote forms of the parasite.

This protocol outlines a general method for assessing the activity of this compound against the intracellular amastigote form of T. cruzi.

Materials:

  • Vero cells (or another suitable host cell line)

  • Trypanosoma cruzi trypomastigotes

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound stock solution

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., Hoechst 33342 or Giemsa stain)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Seed Vero cells in a 96-well plate and allow them to form a confluent monolayer.

  • Infect the Vero cell monolayer with T. cruzi trypomastigotes at a specific multiplicity of infection (MOI).

  • Incubate for several hours to allow for parasite invasion.

  • Wash the wells with fresh medium to remove any non-internalized trypomastigotes.

  • Add fresh medium containing serial dilutions of this compound to the infected cells. Include appropriate controls.

  • Incubate the plates for 48-72 hours to allow for the proliferation of intracellular amastigotes.

  • After incubation, fix the cells with the fixing solution.

  • Stain the cells with a suitable dye that allows for the visualization of both host cell nuclei and parasite kinetoplasts (e.g., Hoechst 33342).

  • Image the plates using a high-content imaging system or a fluorescence microscope.

  • Quantify the number of amastigotes per host cell for each concentration of this compound.

  • Determine the IC₅₀ value by plotting the percentage of parasite inhibition against the log of the compound concentration.

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation.

Anticancer Mechanism

The cytotoxic effects of this compound suggest that it interferes with essential cellular processes required for cancer cell proliferation and survival. While specific signaling pathways have not been fully elucidated for this compound, related compounds and natural products often induce apoptosis (programmed cell death) in cancer cells. Potential mechanisms that warrant investigation include the induction of the intrinsic or extrinsic apoptotic pathways, which involve the activation of caspases and the regulation of Bcl-2 family proteins.

G mc This compound cell Cancer Cell mc->cell pathway Disruption of Proliferation Signaling Pathways (Hypothesized) cell->pathway apoptosis Induction of Apoptosis (Hypothesized) pathway->apoptosis death Cell Death apoptosis->death

Hypothesized Anticancer Mechanism.
Anti-Trypanosoma cruzi Mechanism

The inhibitory effect of this compound on the amastigote form of T. cruzi indicates that it may target a pathway or process that is crucial for the intracellular replication of the parasite. Potential mechanisms of action for anti-trypanosomal compounds include the disruption of parasite-specific metabolic pathways, interference with cellular signaling, or the induction of oxidative stress.[3] Further research is needed to identify the specific molecular targets of this compound in T. cruzi.

Conclusion and Future Directions

This compound is a promising natural product derivative with demonstrated cytotoxic and antiparasitic activities. This technical guide has summarized the current knowledge regarding its chemical properties, synthesis, and biological effects, and has provided detailed experimental protocols to facilitate further research. Future studies should focus on elucidating the specific molecular mechanisms of action of this compound, which will be crucial for its potential development as a therapeutic agent. Additionally, further investigation into its in vivo efficacy and safety profile is warranted.

References

A Comprehensive Review of Labdane Diterpenes: From Isolation to Therapeutic Application

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane diterpenes are a large and structurally diverse class of natural products characterized by a bicyclic decalin core.[1] Found across a wide array of organisms, including plants, fungi, and marine life, these compounds have garnered significant scientific interest due to their extensive range of biological activities.[2][3] This technical guide provides a comprehensive literature review of labdane diterpenes, focusing on their isolation, structural elucidation, and multifaceted pharmacological properties, including their anticancer, antimicrobial, and anti-inflammatory effects. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and insights into their mechanisms of action.

Isolation and Structural Elucidation of Labdane Diterpenes

The isolation and structural characterization of labdane diterpenes from natural sources is a critical first step in their scientific investigation. The process typically involves extraction from the source material, followed by chromatographic separation and purification, and finally, structural elucidation using spectroscopic techniques.

Experimental Protocol: Isolation and Purification

A general protocol for the isolation and purification of labdane diterpenes from plant material is outlined below. It is important to note that specific details may vary depending on the plant species and the specific properties of the target compounds.

  • Extraction:

    • Air-dried and powdered plant material (e.g., leaves, stems, roots) is subjected to extraction, often using solvents of increasing polarity. A common starting point is maceration or Soxhlet extraction with a non-polar solvent like hexane or dichloromethane, followed by extraction with more polar solvents such as ethyl acetate and methanol.[4][5]

    • For instance, in the isolation of andrographolide from Andrographis paniculata, a cold maceration in a 1:1 mixture of dichloromethane and methanol has been reported.[5]

  • Chromatographic Separation:

    • The crude extracts are then subjected to various chromatographic techniques to separate the complex mixture of compounds.

    • Column Chromatography: Silica gel column chromatography is a widely used primary separation technique. The column is typically eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate or methanol).[2]

    • Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process and to identify fractions containing compounds of interest. Visualization can be achieved using UV light or by spraying with a developing reagent such as vanillin/H2SO4 followed by heating.[4]

    • High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is often employed to isolate pure compounds.[2]

Experimental Protocol: Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules.

    • 1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.[6]

    • 2D NMR (COSY, HSQC, HMBC): These experiments provide crucial information about the connectivity between atoms.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (protons on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for assembling the carbon skeleton and placing functional groups.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).[7]

  • UV-Visible Spectroscopy: This technique is useful for identifying chromophores (light-absorbing groups) within the molecule, such as conjugated double bonds.[5]

Biological Activities of Labdane Diterpenes

Labdane diterpenes exhibit a remarkable array of biological activities, making them promising candidates for the development of new therapeutic agents.

Anticancer Activity

A significant number of labdane diterpenes have demonstrated potent cytotoxic effects against various cancer cell lines.[8][9] Andrographolide and sclareol are two of the most extensively studied labdane diterpenes with notable anticancer properties.[9][10]

Table 1: Cytotoxic Activity of Selected Labdane Diterpenes (IC₅₀ values in µM)

CompoundCancer Cell LineIC₅₀ (µM)Reference
AndrographolideMCF-7 (Breast)32.90 (48h)[11]
AndrographolideMDA-MB-231 (Breast)37.56 (48h)[11]
AndrographolidePC-3 (Prostate)26.42 (48h)[12]
AndrographolideDBTRG-05MG (Glioblastoma)< 5.8 (24h)[13]
SclareolA549 (Lung)8 (48h, hypoxic)[14]
SclareolMCF-7 (Breast)27.65 (48h)[15]
SclareolMG63 (Osteosarcoma)65.2 (12h)[7]
Coronarin DGlioblastoma & Carcinoma cell lines-[10]
13S-nepetaefolinHCC70 (Breast)24.65[16]
NepetaefuranHCC70 (Breast)73.66[16]
LeonotininHCC70 (Breast)94.89[16]
DubiinHCC70 (Breast)127.90[16]
13-epimer-sclareolMCF-7 (Breast)11.056[17]
15-(4-fluorophenyl)-sclareolPC3 (Prostate)0.082[17]

Note: The activity of compounds can vary depending on the specific experimental conditions.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the labdane diterpene for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[2]

Antimicrobial Activity

Labdane diterpenes have also shown promising activity against a range of pathogenic bacteria and fungi.[18][19]

Table 2: Antimicrobial Activity of Selected Labdane Diterpenes (MIC values in µg/mL)

CompoundMicroorganismMIC (µg/mL)Reference
Graminifolins A-CCurtobacterium flaccumfaciens67 - 533[20]
Graminifolins A-CClavibacter michiganensis67 - 533[20]
Chlorolabdan BBacillus subtilis4 - 8[21]
Chlorolabdan BMicrococcus luteus4 - 8[21]
Chlorolabdan BStaphylococcus aureus4 - 8[21]
Compound 66 (from Kaempferia elegans)Staphylococcus epidermidis12.5[22]
Compound 66 (from Kaempferia elegans)Enterococcus faecalis12.5[22]
Compound 66 (from Kaempferia elegans)Bacillus cereus3.13[22]
Compound 68 (from Kaempferia pulchra)Enterococcus faecalis6.25[22]
Compound 68 (from Kaempferia pulchra)Bacillus cereus6.25[22]

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the labdane diterpene in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microorganism).

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Several labdane diterpenes have demonstrated significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[23]

Table 3: Anti-inflammatory Activity of Selected Labdane Diterpenes (IC₅₀ values for NO production in µM)

CompoundCell LineIC₅₀ (µM)Reference
AndrographolideRAW 264.7-
Lagopsin ABV-2 microglia14.92
Calcaratarin AHuman neutrophils2.25 µg/mL
Compound 30 (from Leonurus japonicus)RAW 264.73.9[22]
  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the labdane diterpene for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS), to induce NO production.

  • Incubation: Incubate the cells for 24 hours.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is proportional to the amount of nitrite. Calculate the percentage of NO inhibition and determine the IC₅₀ value.[17][18]

Mechanisms of Action: Signaling Pathways

The biological activities of labdane diterpenes are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most significant targets.

NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in regulating the immune and inflammatory responses, as well as cell survival and proliferation.[14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Several labdane diterpenes, including andrographolide, have been shown to inhibit the NF-κB pathway.[8][9]

NF_kB_Pathway cluster_nucleus LPS LPS/TNF-α Receptor Receptor LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Proteasome Proteasome NFkB_IkB->Proteasome Ubiquitination & Degradation of IκB Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Activates Transcription Labdane Labdane Diterpenes (e.g., Andrographolide) Labdane->IKK Inhibits Labdane->NFkB Inhibits Nuclear Translocation

Caption: NF-κB signaling pathway and points of inhibition by labdane diterpenes.

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that relays extracellular signals to the nucleus to regulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[8] The three main MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Dysregulation of the MAPK pathway is frequently observed in cancer. Andrographolide has been shown to modulate the MAPK pathway, for example, by inhibiting the phosphorylation of ERK and JNK.[8]

MAPK_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Transcription_Factors Transcription Factors (e.g., c-Myc) Nucleus->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Labdane Labdane Diterpenes (e.g., Andrographolide) Labdane->MEK Inhibits Phosphorylation Labdane->ERK Inhibits Phosphorylation

Caption: MAPK/ERK signaling pathway and points of inhibition by labdane diterpenes.

Conclusion

Labdane diterpenes represent a vast and promising source of bioactive compounds with significant therapeutic potential. Their diverse chemical structures give rise to a wide range of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. This technical guide has provided a comprehensive overview of the current state of research on labdane diterpenes, from their isolation and structural elucidation to their mechanisms of action at the molecular level. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for scientists working in the field of natural product chemistry and drug discovery. Further research into this fascinating class of compounds is warranted to fully explore their therapeutic applications and to develop novel and effective treatments for a variety of diseases.

References

An In-depth Technical Guide to Methyl Copalate: Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl copalate, a naturally derived diterpenoid, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its origins, methods of isolation and synthesis, and its cytotoxic activity against various cancer cell lines. Furthermore, this document elucidates the potential molecular mechanisms underlying its biological effects, with a focus on the modulation of key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising compound.

Discovery and Natural Occurrence

This compound is the methyl ester of copalic acid, a labdane-type diterpenoid. Copalic acid is a prominent constituent of the oleoresin extracted from various species of the Copaifera genus, commonly known as copaiba trees. While copalic acid is the primary natural precursor, this compound itself has been identified as a natural component in the oleoresin of some Copaifera species, suggesting in planta esterification. The analysis of Copaifera oleoresins, often performed by gas chromatography-mass spectrometry (GC-MS), typically involves a derivatization step to convert the acidic diterpenes into their more volatile methyl esters for improved chromatographic separation and identification. This analytical practice has led to the frequent characterization of this compound in these natural extracts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₁H₃₄O₂
Molecular Weight 318.5 g/mol
IUPAC Name methyl (E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate
CAS Number 17110-88-2

Experimental Protocols

Isolation of this compound from Copaifera Oleoresin

While specific protocols for the direct isolation of this compound are not extensively detailed in the available literature, a general approach can be inferred from the methods used for the fractionation of Copaifera oleoresin and the isolation of its diterpenoid constituents. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose.

Protocol: High-Performance Liquid Chromatography (HPLC) for Diterpene Isolation

  • Sample Preparation: A solution of Copaifera oleoresin is prepared in a suitable organic solvent, such as methanol or acetonitrile, and filtered through a 0.45 µm syringe filter.

  • Chromatographic System: A reversed-phase HPLC system equipped with a C18 column is typically used.

  • Mobile Phase: A gradient elution is often employed, starting with a higher polarity solvent mixture (e.g., water/acetonitrile or water/methanol) and gradually increasing the proportion of the organic solvent. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve the peak shape of acidic compounds like copalic acid.

  • Detection: A UV detector is commonly used for the detection of diterpenes, typically in the range of 200-220 nm.

  • Fraction Collection: Fractions corresponding to the elution time of this compound are collected. The identity and purity of the isolated compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Semi-synthesis of this compound from Copalic Acid

This compound is most commonly obtained through the semi-synthesis from its precursor, copalic acid, via an esterification reaction. Methylation with diazomethane or trimethylsilyldiazomethane (TMS-diazomethane) are effective methods for this conversion.

Protocol: Esterification of Copalic Acid using TMS-Diazomethane [1]

  • Materials:

    • Copalic acid

    • Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)

    • Methanol

    • Diethyl ether

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Rotary evaporator

  • Procedure:

    • Dissolve copalic acid in a mixture of diethyl ether and methanol (e.g., a 7:2 ratio) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of TMS-diazomethane dropwise to the stirred solution of copalic acid. The reaction is typically accompanied by the evolution of nitrogen gas.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench any excess TMS-diazomethane by adding a few drops of acetic acid.

    • Remove the solvents under reduced pressure using a rotary evaporator.

    • The resulting crude this compound can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Characterize the purified this compound using spectroscopic techniques (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.

Cytotoxicity Assessment by MTT Assay

The cytotoxic activity of this compound against various cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[2][3]

Protocol: MTT Assay for Cytotoxicity of this compound [2][4][5]

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., P-388, A549, HT-29, MEL-28) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS), filter-sterilize, and protect from light.[2]

    • After the treatment period, add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Biological Activity

Cytotoxic Effects on Cancer Cell Lines

This compound has demonstrated significant cytotoxic activity against a panel of human and murine cancer cell lines. The table below summarizes the reported IC50 values.

Cell LineCancer TypeIC50 (µg/mL)
P-388 Murine Lymphoma2.5
A549 Human Lung Carcinoma5.0
HT-29 Human Colon Carcinoma5.0
MEL-28 Human Melanoma10.0

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on other labdane and kaurene diterpenes, the structural classes to which this compound belongs, suggests potential interactions with key cellular signaling cascades involved in cancer progression, such as the NF-κB and PI3K/Akt pathways.[1][6]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. Several diterpenes have been shown to inhibit the NF-κB pathway, suggesting that this compound may exert its anticancer effects through a similar mechanism.[1]

NF_kB_Inhibition cluster_stimuli Pro-inflammatory Stimuli (e.g., TNF-α) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB_degraded IkB->IkB_degraded ubiquitination & degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Methyl_Copalate This compound Methyl_Copalate->IKK Potential Inhibition DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription activates

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is frequently observed in cancer. Some labdane diterpenes have been reported to modulate the PI3K/Akt pathway, indicating a possible mechanism of action for this compound.[6]

PI3K_Akt_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Methyl_Copalate This compound Methyl_Copalate->PI3K Potential Inhibition Methyl_Copalate->Akt Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion and Future Directions

This compound, a diterpenoid derived from the oleoresin of Copaifera species, exhibits promising cytotoxic activity against a range of cancer cell lines. This technical guide has provided a detailed overview of its discovery, methods for its preparation, and its biological evaluation. The presented experimental protocols offer a foundation for researchers to further investigate this compound.

Future research should focus on several key areas:

  • Optimization of Isolation and Synthesis: Developing more efficient and scalable methods for the isolation and synthesis of this compound will be crucial for its further development.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its cytotoxic effects is a primary objective. Investigating its direct effects on the NF-κB and PI3K/Akt signaling pathways, as well as other potential targets, is warranted.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo anticancer efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound could lead to the identification of compounds with improved potency and selectivity.

References

An In-depth Technical Guide on the Physical Characteristics of Methyl Copalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectroscopic characteristics of methyl copalate. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Quantitative Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueSource
Molecular Weight 318.5 g/mol [1][2]
Exact Mass 318.25588 Da[1][2]
Molecular Formula C₂₁H₃₄O₂[1][2]
InChI Key KYTKOCVFNCZSSC-PSLIWGKLSA-N[1]

Experimental Protocols for Characterization

The determination of the physical and structural properties of this compound relies on a combination of chromatographic and spectroscopic techniques.

2.1. Isolation and Purification

The initial step in characterizing this compound involves its isolation and purification from natural sources, typically plant oleoresins. A general workflow for this process is outlined below.

G Oleoresin Plant Oleoresin SolventExtraction Solvent Extraction (e.g., Hexane, Ethanol) Oleoresin->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractions Fractions Containing This compound ColumnChromatography->Fractions HPLC Preparative HPLC (C18 Reversed-Phase) Fractions->HPLC PureCompound Pure this compound HPLC->PureCompound Crystallization Crystallization PureCompound->Crystallization Crystals Crystalline this compound Crystallization->Crystals

Figure 1: Experimental workflow for the isolation and purification of this compound.
  • Solvent Extraction: This is a primary method for isolating this compound from plant oleoresins. The choice of solvent is critical and is based on the polarity of this compound. Non-polar solvents like hexane and polar solvents like ethanol are commonly used. The process typically involves macerating the plant material in the chosen solvent, followed by filtration and solvent evaporation to yield a concentrated extract.[1]

  • Chromatographic Separation: Following extraction, chromatographic techniques are essential for purifying this compound from the complex mixture of phytochemicals.[1]

    • Column Chromatography: Utilizes a stationary phase, such as silica gel, and a mobile phase, like a hexane-ether mixture, to separate compounds based on their adsorption characteristics.[1]

    • Preparative High-Performance Liquid Chromatography (HPLC): A highly efficient method for purifying this compound. A common approach is reverse-phase HPLC using a C18 column with a mobile phase such as an acetonitrile/water mixture.[1]

  • Crystallization: This is a final purification step. The purified this compound is dissolved in a suitable solvent at an elevated temperature and allowed to cool slowly, inducing crystallization. This process excludes impurities, resulting in a highly pure crystalline solid.[1]

2.2. Structural Elucidation

The structural elucidation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Structure Final Structure of This compound H1_NMR->Structure C13_NMR ¹³C NMR HSQC HSQC C13_NMR->HSQC C13_NMR->Structure COSY->Structure HSQC->Structure HRMS High-Resolution MS (HRMS) HRMS->Structure GCMS Gas Chromatography-MS (GC-MS) GCMS->Structure PureSample Pure this compound Sample PureSample->H1_NMR PureSample->C13_NMR PureSample->HRMS PureSample->GCMS

Figure 2: Logical workflow for the spectroscopic analysis of this compound.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the detailed structure of organic molecules like this compound.[1]

    • ¹H NMR Spectroscopy: Provides information about the chemical environment of hydrogen atoms. Key signals for this compound include those for the methyl ester protons (singlet around δ 3.6-3.7 ppm), olefinic protons of the exocyclic methylene and the side chain double bond (δ 4.5-5.7 ppm), and multiple methyl groups (singlets and doublets between δ 0.7 and 1.2 ppm).[1]

    • ¹³C NMR Spectroscopy: Provides a signal for each unique carbon atom. For this compound, 21 distinct signals are expected. A key signal is the carbonyl carbon of the methyl ester group, which resonates downfield around δ 167-174 ppm.[1]

    • 2D NMR Experiments (COSY, HSQC): These experiments are crucial for assembling the complete molecular structure by establishing correlations between protons (COSY) and between protons and their directly attached carbons (HSQC).[1]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and elemental formula of a compound.[1]

    • High-Resolution Mass Spectrometry (HRMS): This technique is used to determine the exact mass of a molecule with high precision. For this compound (C₂₁H₃₄O₂), the calculated exact mass is 318.25588 Da. Experimental data confirms a molecular ion peak at an m/z of 318.2559, which is consistent with the expected molecular formula.[1]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates components of a mixture before mass analysis and can be used to assess the purity of an isolated sample of this compound.[1]

References

An In-Depth Technical Guide to Methyl Copalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl copalate is a naturally occurring labdane-type diterpenoid ester. It is the methyl ester of copalic acid, a compound found in the oleoresin of various plants of the Copaifera genus. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and a summary of its biological activities. The information is intended to support research and development efforts in natural product chemistry and drug discovery.

Chemical Identity and Synonyms

The systematic IUPAC name for this compound is methyl (E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate [1]. The compound is also known by several synonyms, which are useful for cross-referencing in chemical databases and literature.

Identifier Type Value
IUPAC Name methyl (E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate[1]
Common Name This compound[1]
CAS Number 17110-88-2[2]
PubChem CID 13858180[1]
ChEMBL ID CHEMBL2048913[1]
Molecular Formula C₂₁H₃₄O₂[1]
Molecular Weight 318.5 g/mol [1][2]
InChI Key KYTKOCVFNCZSSC-PSLIWGKLSA-N[2]

Physicochemical and Spectroscopic Data

The following table summarizes key computed physicochemical properties of this compound.

Property Value Source
Molecular Weight 318.5 g/mol PubChem[1]
XLogP3 6.6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 318.255880323PubChem[1]
Topological Polar Surface Area 26.3 ŲPubChem[1]
Heavy Atom Count 23PubChem[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound. The following are characteristic chemical shift regions observed in ¹H and ¹³C NMR spectra.

¹H NMR Spectral Data:

Proton Type Typical Chemical Shift (δ) Range (ppm) Description
Olefinic Protons 4.5 - 5.7Includes protons of the exocyclic methylene group (=CH₂) and the proton on the trisubstituted double bond in the side chain[2].
Methyl Ester Protons 3.6 - 3.7A sharp singlet corresponding to the three protons of the ester's methyl group[2].
Aliphatic Protons 1.2 - 2.5A complex region of overlapping multiplets from the CH and CH₂ groups of the bicyclic core and side chain[2].
Methyl Protons 0.7 - 1.2Includes signals from the multiple methyl groups attached to the diterpene skeleton, appearing as singlets and doublets[2].

¹³C NMR Spectral Data:

A total of 21 distinct signals are expected in the ¹³C NMR spectrum of this compound[2]. Key signals include the carbonyl carbon of the methyl ester group, which resonates significantly downfield.

Experimental Protocols

Semisynthesis of this compound from Copalic Acid

This compound can be readily prepared via the semisynthesis from its corresponding carboxylic acid, copalic acid. A common and safer alternative to the hazardous diazomethane is the use of trimethylsilyldiazomethane (TMS-diazomethane).

Workflow for the Semisynthesis of this compound

G Semisynthesis of this compound CopalicAcid Copalic Acid in Toluene/Methanol Reaction Stir at 0°C to Room Temperature CopalicAcid->Reaction TMS_Diazomethane TMS-Diazomethane (in Hexane) TMS_Diazomethane->Reaction Quench Evaporation of Solvent (in vacuo) Reaction->Quench Purification Column Chromatography (Silica Gel) Quench->Purification MethylCopalate This compound Purification->MethylCopalate

Caption: Workflow for the methylation of copalic acid to this compound.

Materials:

  • Copalic acid

  • Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)

  • Toluene, anhydrous

  • Methanol, anhydrous

  • Dichloromethane (for monitoring)

  • Ethyl acetate (for monitoring and chromatography)

  • Hexane (for monitoring and chromatography)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve copalic acid (1 equivalent) in a mixture of anhydrous toluene and anhydrous methanol (e.g., 3:2 v/v).

  • Reaction Setup: Cool the solution to 0 °C in an ice bath under a nitrogen or argon atmosphere with magnetic stirring.

  • Addition of TMS-Diazomethane: Add the TMS-diazomethane solution dropwise to the stirred solution of copalic acid. The reaction is accompanied by the evolution of nitrogen gas. Continue the addition until a faint yellow color persists, indicating a slight excess of the reagent.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). The disappearance of the copalic acid spot and the appearance of the less polar this compound spot indicate the completion of the reaction.

  • Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvents and excess reagent.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity

This compound has demonstrated cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer agents.

Cytotoxic Activity of this compound against Cancer Cell Lines

G Cytotoxicity of this compound MethylCopalate This compound P388 P-388 (Murine Lymphoma) IC50 = 2.5 µg/mL MethylCopalate->P388 inhibits A549 A549 (Human Lung Carcinoma) IC50 = 5.0 µg/mL MethylCopalate->A549 inhibits HT29 HT-29 (Human Colon Carcinoma) IC50 = 5.0 µg/mL MethylCopalate->HT29 inhibits MEL28 MEL-28 (Human Melanoma) IC50 = 10.0 µg/mL MethylCopalate->MEL28 inhibits

Caption: Cytotoxic effect of this compound on various cancer cell lines.

Summary of Cytotoxic Activity:

Cell Line Cancer Type IC₅₀ (µg/mL)
P-388 Murine Lymphoma2.5
A549 Human Lung Carcinoma5.0
HT-29 Human Colon Carcinoma5.0
MEL-28 Human Melanoma10.0

The inhibitory concentration (IC₅₀) values indicate the concentration of this compound required to inhibit the growth of 50% of the cancer cells. These findings highlight the potential of this compound as a subject for further investigation in oncology research.

Conclusion

This technical guide provides essential information on this compound for researchers and drug development professionals. The detailed chemical identity, physicochemical and spectroscopic data, a robust synthesis protocol, and a summary of its cytotoxic activities offer a solid foundation for further studies. The biological activity of this compound warrants more in-depth investigation into its mechanism of action and potential as a therapeutic agent.

References

The Biosynthesis of Methyl Copalate in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of methyl copalate in plants. This compound, a diterpenoid of interest for its potential pharmacological activities, is synthesized through a multi-step enzymatic cascade originating from the general isoprenoid pathway. This document details the key enzymatic steps, intermediate molecules, and regulatory aspects of this pathway. It includes a plausible biosynthetic route from geranylgeranyl diphosphate (GGPP) to this compound, drawing upon current knowledge of diterpenoid biosynthesis. Furthermore, this guide presents quantitative data from related diterpenoids to provide context for production levels and outlines detailed experimental protocols for the analysis and characterization of the involved enzymes and metabolites. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate understanding.

Introduction

Diterpenoids are a large and diverse class of natural products with significant biological activities, making them attractive targets for drug discovery and development. This compound, a labdane-type diterpenoid, has garnered interest for its potential therapeutic properties. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production or for the development of biocatalytic systems for its synthesis. This guide synthesizes the current understanding of the this compound biosynthetic pathway, providing a technical resource for researchers in the field.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the following key stages, starting from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP).

Formation of the Diterpene Precursor: Geranylgeranyl Diphosphate (GGPP)

GGPP is synthesized via the methylerythritol phosphate (MEP) pathway in plant plastids. The MEP pathway converts pyruvate and glyceraldehyde-3-phosphate into isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the five-carbon building blocks of all isoprenoids. A series of prenyltransferases then sequentially condense IPP units with DMAPP to form geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and finally the 20-carbon molecule GGPP.

Cyclization of GGPP to Copalyl Diphosphate (CPP)

The first committed step in this compound biosynthesis is the cyclization of the linear GGPP molecule to form the bicyclic intermediate, copalyl diphosphate (CPP). This reaction is catalyzed by a class of enzymes known as copalyl diphosphate synthases (CPS), which are part of the broader family of terpene synthases.

GGPP_to_CPP GGPP Geranylgeranyl Diphosphate (GGPP) CPP Copalyl Diphosphate (CPP) GGPP->CPP Copalyl Diphosphate Synthase (CPS)

Plant genomes often encode multiple CPS isoforms, which can produce different stereoisomers of CPP, such as ent-CPP, syn-CPP, and (+)-CPP. These stereoisomers serve as precursors for distinct families of diterpenoids. For instance, ent-CPP is the precursor to gibberellins, a class of plant hormones. In contrast, specialized diterpenoids, such as phytoalexins and resin acids, are derived from various CPP isomers. The specific CPS involved in this compound biosynthesis would determine the stereochemistry of the final product.

Conversion of Copalyl Diphosphate to Copalic Acid

Following the formation of CPP, a series of enzymatic reactions are required to convert it into copalic acid. This transformation likely involves two key steps: dephosphorylation and oxidation.

  • Dephosphorylation: A phosphatase enzyme would catalyze the removal of the diphosphate group from CPP to yield the corresponding alcohol, copalol.

  • Oxidation: The alcohol group of copalol is then likely oxidized to a carboxylic acid, forming copalic acid. This oxidation is probably catalyzed by cytochrome P450 monooxygenases (CYP450s). CYP450s are a large family of enzymes known to be involved in the functionalization of terpene skeletons in plant specialized metabolism[1][2][3][4]. The specific CYP450s responsible for this oxidation in the this compound pathway remain to be definitively identified.

CPP_to_Copalic_Acid CPP Copalyl Diphosphate (CPP) Copalol Copalol CPP->Copalol Phosphatase Copalic_Acid Copalic Acid Copalol->Copalic_Acid Cytochrome P450 Monooxygenase (CYP450)

Methylation of Copalic Acid to this compound

The final step in the biosynthesis of this compound is the methylation of the carboxyl group of copalic acid. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase. These enzymes utilize SAM as a methyl group donor to modify a wide range of substrates, including carboxylic acids[5]. The specific carboxyl methyltransferase responsible for converting copalic acid to this compound has yet to be fully characterized.

Copalic_Acid_to_Methyl_Copalate cluster_sam Methyl Group Donor Copalic_Acid Copalic Acid Methyl_Copalate This compound Copalic_Acid->Methyl_Copalate Carboxyl Methyltransferase SAM S-adenosyl-L-methionine (SAM) SAH S-adenosyl-L-homocysteine (SAH) SAM->SAH

Quantitative Data

Direct quantitative data for the intermediates of the this compound biosynthetic pathway are scarce in the literature. However, data from related diterpenoid pathways, particularly from the plant genus Grindelia, which produces high levels of the structurally similar diterpenoid grindelic acid, can provide a valuable reference point.

Table 1: Quantitative Data for Grindelic Acid and Related Compounds in Grindelia squarrosa

CompoundPlant PartConcentration/YieldMethod of AnalysisReference
Grindelic AcidWhole dried biomass~6.5% of dry weightAcetone extraction, GC-MS[6][7]
Total Biocrude (extractable hydrocarbons)Whole dried biomass~12.5% of dry weightAcetone extraction[6][7]
Grindelic Acid Methyl EsterChemically methylated biocrude-GC-MS[7]

Note: The data for grindelic acid provides an indication of the potential accumulation levels of diterpene acids in specialized plant tissues.

Experimental Protocols

This section outlines key experimental protocols for the identification and characterization of enzymes and metabolites in the this compound biosynthetic pathway.

Heterologous Expression of Pathway Enzymes

To characterize the function of candidate genes encoding copalyl diphosphate synthases, cytochrome P450s, and methyltransferases, heterologous expression in a microbial host such as Escherichia coli or Saccharomyces cerevisiae is a common strategy[8][9][10][11].

Protocol: Heterologous Expression of a Plant Methyltransferase in E. coli

  • Gene Amplification and Cloning:

    • Amplify the full-length coding sequence of the candidate methyltransferase gene from plant cDNA using PCR with primers containing appropriate restriction sites.

    • Ligate the PCR product into a suitable bacterial expression vector (e.g., pET series) containing an inducible promoter (e.g., T7 promoter) and an affinity tag (e.g., His-tag) for protein purification.

  • Transformation and Expression:

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

    • Continue incubation at a lower temperature (e.g., 16-25°C) for 12-18 hours to enhance soluble protein production.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged protein from the soluble fraction using immobilized metal affinity chromatography (IMAC).

    • Elute the purified protein and dialyze against a suitable storage buffer.

Heterologous_Expression_Workflow start Start: Candidate Gene PCR PCR Amplification start->PCR Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into E. coli Cloning->Transformation Induction Induction of Protein Expression Transformation->Induction Purification Protein Purification Induction->Purification end End: Purified Enzyme Purification->end

Enzyme Assays

Protocol: In Vitro Assay for a Carboxyl Methyltransferase [12][13][14][15]

This assay measures the activity of a putative copalic acid methyltransferase by detecting the production of S-adenosyl-L-homocysteine (SAH), a product of all SAM-dependent methylation reactions.

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • Purified methyltransferase enzyme

      • Copalic acid (substrate)

      • S-adenosyl-L-methionine (SAM)

      • Reaction buffer (e.g., Tris-HCl or phosphate buffer at optimal pH)

      • Dithiothreitol (DTT) to maintain a reducing environment

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Detection of SAH:

    • Several methods can be used to quantify SAH production:

      • Coupled Spectrophotometric Assay: Use a commercially available kit that couples the conversion of SAH to a product that can be measured spectrophotometrically.

      • HPLC-based Assay: Stop the reaction and analyze the mixture by reverse-phase HPLC to separate and quantify SAM and SAH.

      • Radiolabel Assay: Use radiolabeled [3H-methyl]-SAM and measure the transfer of the radiolabel to the copalic acid substrate by liquid scintillation counting after separation of the product.

Analysis of Metabolites by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

Protocol: GC-MS Analysis of this compound from Plant Extracts

  • Sample Extraction:

    • Homogenize fresh or freeze-dried plant tissue in a suitable organic solvent (e.g., hexane, ethyl acetate, or a mixture thereof).

    • Filter the extract to remove solid debris.

    • Concentrate the extract under a stream of nitrogen.

  • Derivatization (for Copalic Acid):

    • To analyze the non-volatile copalic acid by GC-MS, it must first be derivatized to a more volatile form. This is typically done by methylation to form this compound.

    • Treat the extract with a methylating agent such as diazomethane or trimethylsilyldiazomethane.

  • GC-MS Analysis:

    • Inject the derivatized or underivatized extract into a GC-MS system.

    • Gas Chromatography:

      • Use a capillary column suitable for terpene analysis (e.g., DB-5ms).

      • Employ a temperature program that starts at a low temperature and ramps up to a high temperature to separate the compounds based on their boiling points.

    • Mass Spectrometry:

      • Operate the mass spectrometer in electron ionization (EI) mode.

      • Acquire mass spectra over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify this compound and other compounds by comparing their retention times and mass spectra to those of authentic standards and to mass spectral libraries (e.g., NIST).

    • Quantify the compounds by integrating the peak areas and comparing them to a calibration curve generated with a known standard.

Conclusion

The biosynthesis of this compound in plants is a complex process involving multiple enzymatic steps. While the initial cyclization of GGPP to CPP is relatively well understood, the subsequent oxidation and methylation steps require further investigation to identify and characterize the specific enzymes involved. This technical guide provides a framework for understanding this pathway and offers detailed protocols to aid researchers in their efforts to elucidate the complete biosynthetic route. A thorough understanding of this pathway will be instrumental for future applications in metabolic engineering and synthetic biology to produce this and other valuable diterpenoids.

References

Methodological & Application

Application Note & Protocol: Synthesis of Methyl Copalate from Copalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copalic acid is a naturally occurring labdane-type diterpene, primarily isolated from the oleoresins of Copaifera species.[1][2] It is recognized as a biomarker for this genus and has garnered significant interest for its wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.[1][3] Semisynthetic modification of copalic acid is a key strategy for developing new drug prototypes and creating compound libraries for biological screening.[4] One of the most fundamental modifications is the esterification of the carboxylic acid group to produce methyl copalate. This conversion not only aids in the analytical characterization of copalic acid by increasing its volatility for techniques like Gas Chromatography-Mass Spectrometry (GC/MS) but also serves as a crucial step in the synthesis of more complex derivatives.[3][4]

This application note provides detailed protocols for the synthesis of this compound from copalic acid, focusing on both a traditional and a modern, safer methylation strategy. It includes methods for purification and characterization of the final product.

Synthesis Overview

The conversion of copalic acid to its methyl ester, this compound, is a direct esterification reaction.[4] The primary transformation targets the carboxylic acid moiety of the copalic acid molecule. While various methods can achieve this, the choice of methylating agent is critical, balancing reaction efficiency with safety and environmental considerations.

Reaction Scheme:

Copalic Acid → this compound

  • Reagents: A methylating agent is required. Historically, diazomethane has been used due to its high reactivity and yield.[4] However, its extreme toxicity and explosive nature necessitate the use of safer alternatives in modern synthesis.[4] Such alternatives include trimethylsilyldiazomethane (TMS-diazomethane), or "green" reagents like dimethyl carbonate (DMC) activated by an acid catalyst.[5]

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below.

Protocol 1: Traditional Methylation using Diazomethane (Caution Advised)

This method is high-yielding but involves a highly toxic, carcinogenic, and explosive reagent.[4] It should only be performed by trained personnel in a certified chemical fume hood with appropriate safety precautions, including the use of a blast shield and specialized non-ground glass joints.

Materials:

  • Copalic Acid

  • Diazald®

  • Potassium hydroxide (KOH)

  • Diethyl ether (anhydrous)

  • Methanol

  • Silica gel for column chromatography

  • Hexane, Ethyl Acetate (for chromatography)

Procedure:

  • Preparation of Diazomethane Solution: An ethereal solution of diazomethane is freshly prepared from Diazald® and KOH according to established safety protocols.

  • Reaction:

    • Dissolve copalic acid (1.0 eq) in a mixture of diethyl ether and a small amount of methanol in a flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared ethereal solution of diazomethane dropwise to the copalic acid solution until a faint yellow color persists, indicating a slight excess of diazomethane.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.

  • Workup:

    • Wash the organic mixture sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

Protocol 2: Safer Methylation using Dimethyl Carbonate (DMC) and an Acid Catalyst

This protocol is based on modern, sustainable methods that avoid highly toxic reagents.[5]

Materials:

  • Copalic Acid

  • Dimethyl Carbonate (DMC)

  • Iron(III) Chloride (FeCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel, Hexane, Ethyl Acetate

Procedure:

  • Reaction Setup:

    • To a solution of copalic acid (1.0 eq) in anhydrous dichloromethane, add dimethyl carbonate (DMC, serving as both reagent and co-solvent).

    • Add anhydrous Iron(III) Chloride (FeCl₃, 1.5 eq) portion-wise while stirring.

  • Reaction:

    • Heat the mixture to reflux (approx. 40-45 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • After cooling to room temperature, carefully quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the solution and remove the solvent under reduced pressure.

    • Purify the resulting crude oil via flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Data Presentation

The following tables summarize the key parameters for the synthesis and characterization of this compound.

Table 1: Comparison of Synthesis Protocols

Parameter Protocol 1 (Diazomethane) Protocol 2 (DMC/FeCl₃)
Methylating Agent Diazomethane (CH₂N₂) Dimethyl Carbonate (DMC)
Catalyst/Activator N/A Iron(III) Chloride (FeCl₃)
Solvent Diethyl Ether / Methanol Dichloromethane
Reaction Temperature 0 °C to Room Temperature Reflux (~40-45 °C)
Typical Reaction Time 1-3 hours 12-24 hours
Reported Yield High (>95%) Good to Excellent (>90%)

| Safety Profile | Extremely Hazardous | Significantly Safer |

Table 2: Physicochemical and Spectroscopic Data for this compound

Property Value
Molecular Formula C₂₁H₃₄O₂[6]
Molecular Weight 318.5 g/mol [6]
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~5.6 (s, 1H), ~4.9 (s, 1H), ~4.5 (s, 1H), ~3.7 (s, 3H, -OCH₃), ~2.2 (s, 3H), ~0.9-2.0 (m), ~0.8 (s, 3H), ~0.7 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~170 (-C=O), ~160, ~150, ~115, ~105, ~50 (-OCH₃), multiple aliphatic signals between 15-60 ppm

| Mass Spec (ESI-MS) | m/z: 319.26 [M+H]⁺, 341.24 [M+Na]⁺ |

Note: NMR chemical shifts are approximate and based on the known structure of this compound and general values for similar labdane diterpenoids. Actual values should be confirmed by experimental analysis.

Visualized Workflow and Logic

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

G Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Analysis Stage start Copalic Acid (Starting Material) reagents Add Methylating Agent (e.g., DMC/FeCl₃) & Solvent (DCM) start->reagents reaction Reflux Reaction (12-24h, 45°C) reagents->reaction quench Quench & Aqueous Wash (Sat. NaHCO₃, Brine) reaction->quench dry Dry & Concentrate (Na₂SO₄, Rotovap) quench->dry purify Flash Column Chromatography dry->purify product Pure this compound purify->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms

Caption: Workflow for the synthesis, purification, and analysis of this compound.

G Decision Logic for Reagent Selection start Select Methylation Method diazomethane Diazomethane Protocol start->diazomethane High Yield & Speed Critical safer_method Safer Protocol (e.g., DMC/FeCl₃) start->safer_method Safety & Sustainability Priority pros_diazo Pros: - High Yield - Fast Reaction diazomethane->pros_diazo cons_diazo Cons: - Highly Toxic - Explosive Hazard diazomethane->cons_diazo pros_safer Pros: - High Safety Profile - Sustainable Reagents safer_method->pros_safer cons_safer Cons: - Longer Reaction Time - Requires Heating safer_method->cons_safer

Caption: Decision matrix for selecting a suitable methylation protocol.

References

Application Notes and Protocols for the Methylation of Copalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the methylation of copalic acid, a labdane-type diterpene acid of significant interest for its diverse biological activities.[1] Methylation of the carboxylic acid group is a crucial step in modifying its physicochemical properties, which can be pivotal for further structural modifications, analytical characterization (e.g., gas chromatography), and the development of new therapeutic agents.

Introduction to Methylation of Carboxylic Acids

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. For a molecule like copalic acid, this modification can alter its polarity, solubility, and biological activity. Several methods are available for this purpose, each with distinct advantages and disadvantages in terms of efficiency, safety, and substrate compatibility.

The most common and effective methods for the methylation of carboxylic acids, and therefore applicable to copalic acid, involve the use of diazomethane or its safer alternative, trimethylsilyldiazomethane (TMS-diazomethane).[2] Other reagents such as methyl iodide with a base, or dimethyl sulfate can also be employed, but often require harsher conditions that might not be suitable for complex natural products.[3][4]

Comparison of Methylation Reagents

ReagentAdvantagesDisadvantagesKey Reaction Conditions
Diazomethane (CH₂N₂) ** - Highly reactive and efficient[5] - Reaction is often quantitative with minimal byproducts[2][6] - Works under mild conditions- Extremely toxic and potentially explosive[2][3] - Requires in-situ generation and careful handling[5][7]- Reaction with carboxylic acid is instantaneous in an ethereal solution.
Trimethylsilyldiazomethane (TMS-CHN₂) **- Safer and more stable than diazomethane - Commercially available in solution - High yields under mild conditions[8]- Reacts slower than diazomethane[6] - May produce more byproducts[6] - Requires the presence of methanol for efficient reaction with carboxylic acids[6]- Typically reacted in a mixture of an inert solvent (like diethyl ether or toluene) and methanol at 0 °C to room temperature.[8]
Methyl Iodide (CH₃I) / Base - Readily available and inexpensive reagents.- Can require strong bases and higher temperatures. - Methyl iodide is a toxic alkylating agent. - Potential for side reactions on other functional groups.- Reaction with a base (e.g., K₂CO₃, KOH) in a polar aprotic solvent (e.g., DMF, DMSO).[4]
Fischer Esterification - Uses simple and low-cost reagents (methanol and a strong acid catalyst).[9]- Reversible reaction requiring a large excess of methanol or removal of water. - The acidic conditions may not be suitable for sensitive substrates.- Refluxing in methanol with a catalytic amount of a strong acid (e.g., H₂SO₄).[10][11]

Experimental Protocols

The following are detailed protocols for the methylation of copalic acid using diazomethane and trimethylsilyldiazomethane.

Protocol 1: Methylation of Copalic Acid using Diazomethane

Safety Precautions: Diazomethane is a highly toxic and explosive gas.[2][5] This procedure should only be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Use glassware without sharp edges to avoid scratching, which can initiate detonation.

Materials and Reagents:
  • Copalic acid

  • N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®)

  • Diethyl ether (anhydrous)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Separatory funnel

  • Distillation apparatus specifically designed for diazomethane generation (or a commercially available diazomethane generation kit)

  • Rotary evaporator

Procedure:

Part A: In-situ Generation of Diazomethane

  • Set up the diazomethane generation apparatus in a fume hood.

  • In the reaction flask, dissolve 5g of potassium hydroxide in 8 mL of water and 25 mL of ethanol.

  • Gently heat the solution to 65 °C in a water bath.

  • In a separate container, prepare a solution of 5g of Diazald® in 45 mL of diethyl ether.

  • Using a dropping funnel, add the Diazald® solution dropwise to the heated KOH solution over approximately 20 minutes.

  • The yellow diazomethane gas will co-distill with the diethyl ether. Collect the ethereal solution of diazomethane in a receiving flask cooled in an ice bath.

  • Continue the distillation until the distillate becomes colorless. The collected yellow solution contains diazomethane and is ready for immediate use.

Part B: Methylation of Copalic Acid

  • Dissolve a known amount of copalic acid (e.g., 100 mg) in 5 mL of diethyl ether in a flask.

  • Cool the solution of copalic acid in an ice bath.

  • Slowly add the freshly prepared ethereal solution of diazomethane dropwise with gentle stirring.

  • Continue adding the diazomethane solution until the yellow color persists, indicating that all the carboxylic acid has reacted, and a slight excess of diazomethane is present. Evolution of nitrogen gas should be observed during the addition.[2]

  • Allow the reaction mixture to stand at 0 °C for an additional 10-15 minutes.

  • To quench the excess diazomethane, carefully add a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl copalate.

  • The product can be further purified by column chromatography if necessary.

Protocol 2: Methylation of Copalic Acid using Trimethylsilyldiazomethane (TMS-diazomethane)

This protocol offers a safer alternative to diazomethane.

Materials and Reagents:
  • Copalic acid

  • Trimethylsilyldiazomethane solution (commercially available, e.g., 2.0 M in hexanes or diethyl ether)

  • Toluene or Diethyl Ether

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:
  • In a round-bottom flask, dissolve a known amount of copalic acid (e.g., 100 mg, ~0.33 mmol) in a solvent mixture, for example, 7 mL of diethyl ether and 2 mL of methanol.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add the TMS-diazomethane solution (e.g., 0.2 mL of a 2.0 M solution, 0.4 mmol) dropwise to the cooled solution of copalic acid. Nitrogen gas evolution will be observed.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for another 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess reagent.

  • The resulting crude product, this compound, can be purified by column chromatography if needed.

Quantitative Data Summary

ParameterProtocol 1 (Diazomethane)Protocol 2 (TMS-diazomethane)
Starting Material Copalic Acid (e.g., 100 mg)Copalic Acid (e.g., 100 mg)
Methylating Agent Freshly prepared ethereal diazomethane2.0 M TMS-diazomethane in hexanes/ether
Reagent Molar Ratio Added until slight excess is present~1.2 equivalents
Solvent Diethyl etherDiethyl ether/methanol (or toluene/methanol)
Reaction Temperature 0 °C0 °C to room temperature
Reaction Time ~30 minutes2-5 hours
Work-up Quenching with acetic acid, solvent evaporationSolvent evaporation
Expected Yield >95% (often quantitative)[2]>90%[8]

Visualizations

G cluster_reactants Reactants cluster_products Products copalic_acid Copalic Acid (R-COOH) methyl_copalate This compound (R-COOCH₃) copalic_acid->methyl_copalate Methylation methylating_agent Methylating Agent (e.g., CH₂N₂, TMS-CHN₂) methylating_agent->methyl_copalate byproducts Byproducts (e.g., N₂, TMS-OH) methylating_agent->byproducts

Caption: General reaction scheme for the methylation of copalic acid.

G start Start: Dissolve Copalic Acid in Diethyl Ether/Methanol cool Cool solution to 0°C in an ice bath start->cool add_reagent Add TMS-diazomethane dropwise cool->add_reagent stir Stir at 0°C, then warm to room temperature add_reagent->stir monitor Monitor reaction by TLC stir->monitor monitor->stir Incomplete evaporate Concentrate in vacuo (Rotary Evaporator) monitor->evaporate Reaction Complete purify Purify by column chromatography (optional) evaporate->purify end End: Pure this compound purify->end

Caption: Experimental workflow for methylation using TMS-diazomethane.

References

Application Notes and Protocols for the Quantification of Methyl Copalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl copalate, a diterpenoid derivative of copalic acid, is a compound of increasing interest in pharmaceutical and chemical research due to its potential biological activities. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro bioactivity assays. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Analytical Techniques

The quantification of this compound relies on chromatographic separation followed by detection.

  • HPLC-UV separates compounds based on their polarity and interaction with the stationary phase.[1] The separated this compound is then detected by its absorbance of UV light.[1] This method is robust, cost-effective, and widely available.

  • GC-MS is suitable for volatile and thermally stable compounds.[2] this compound, being a methyl ester, is amenable to GC analysis. The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase, and the mass spectrometer provides sensitive detection and structural confirmation based on the mass-to-charge ratio of fragmented ions.[2]

  • LC-MS/MS combines the powerful separation of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[3][4] This technique is ideal for quantifying low concentrations of this compound in complex biological matrices.[4]

Experimental Workflows

A generalized workflow for the quantification of this compound is depicted below. The specific parameters for sample preparation and analysis will vary depending on the chosen analytical technique and the sample matrix.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Plant Extract) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Matrix Removal Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase/Solvent Derivatization->Reconstitution HPLC HPLC-UV Reconstitution->HPLC GCMS GC-MS Reconstitution->GCMS LCMSMS LC-MS/MS Reconstitution->LCMSMS Integration Peak Integration HPLC->Integration GCMS->Integration LCMSMS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification Validation Method Validation Quantification->Validation

Figure 1: General experimental workflow for this compound quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices such as extracts and formulations.

Experimental Protocol

a) Sample Preparation:

  • Weigh approximately 1.0 g of the sample (e.g., cream formulation, plant extract) into a 100 mL volumetric flask.[5]

  • Add 20 mL of methanol and heat in a water bath until the sample dissolves or is well-dispersed.[5]

  • Cool the flask to room temperature and dilute to the mark with the mobile phase.[5]

  • Filter the solution through a 0.45 µm membrane filter prior to injection.[5]

b) Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
Mobile Phase Isocratic mixture of Methanol:Water (65:35, v/v) with 1.0% Acetic Acid[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 20 µL[7]
Column Temperature 30 °C[5]
UV Detection 304 nm[5]
Run Time 10 min[7]

c) Calibration Curve:

Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.5 to 20 µg/mL.[7] Inject each standard and plot the peak area against the concentration to construct a calibration curve.[7] The linearity of the method should be assessed by the correlation coefficient (R²) of the calibration curve.[5]

Quantitative Data (Representative)

The following table summarizes representative validation parameters for an HPLC-UV method, based on the analysis of similar methyl esters.

ParameterResult
Linearity Range 0.5 - 20 µg/mL[7]
Correlation Coefficient (R²) > 0.999[5][6]
Limit of Detection (LOD) 0.2 µg/mL[7]
Limit of Quantification (LOQ) 0.5 µg/mL[7]
Accuracy (Recovery) 88 - 108%[7]
Precision (RSD) Intra-day: < 2%, Inter-day: < 3%[5][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol

a) Sample Preparation (with Derivatization):

For samples containing copalic acid that needs to be converted to its methyl ester for analysis:

  • To a 2 mL vial containing the dried sample extract, add 800 µL of freshly prepared methylation reagent (1.5% concentrated sulfuric acid in anhydrous methanol).[8]

  • Add an internal standard (e.g., 20 µL of a 2 mg/mL solution of methyl nonadecanoate in chloroform).[8]

  • Seal the vial tightly and heat at 100°C for 1 hour.[8]

  • After cooling, add 300 µL of 1 M NaCl and 300 µL of heptane.[8]

  • Vortex, allow the phases to separate, and transfer the upper organic layer to a GC vial.[8]

  • Repeat the heptane extraction twice and pool the organic fractions.[8]

b) GC-MS Conditions:

ParameterCondition
Column HP-5 capillary column or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[9]
Carrier Gas Helium at a constant flow of 1 mL/min[9]
Injection Volume 1 µL (splitless mode)
Injector Temp. 250 °C[9]
Oven Program Initial temp 60°C, ramp to 280°C at 20°C/min, hold for 5 min[9]
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550
Quantitative Data (Representative)

The following table presents typical performance characteristics for a GC-MS method.

ParameterResult
Linearity Range 0.01 - 10 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) Low femtomol range on column[10]
Limit of Quantification (LOQ) 0.01 µg/mL
Accuracy (Recovery) 90 - 110%
Precision (RSD) < 10%[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying trace levels of analytes in complex biological matrices.[3][4]

Hypothetical Signaling Pathway

For drug development purposes, understanding the biological context of a compound is crucial. The diagram below illustrates a hypothetical signaling pathway where this compound might exert its effects, for instance, by inhibiting a key enzyme.

Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Induces Response Cellular Response Gene->Response MethylCopalate This compound MethylCopalate->Kinase2 Inhibits

Figure 2: Hypothetical inhibition of a kinase signaling pathway by this compound.
Experimental Protocol

a) Sample Preparation (Plasma):

  • To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a structurally similar, stable isotope-labeled compound).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b) LC-MS/MS Conditions:

ParameterCondition
LC System UPLC or HPLC system
Column C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV[11]
Source Temp. 150 °C[11]
Desolvation Temp. 600 °C[11]
MRM Transitions To be determined by direct infusion of this compound standard. A precursor ion (e.g., [M+H]⁺) and a specific product ion will be monitored.
Quantitative Data (Representative)

This table shows expected performance for a sensitive LC-MS/MS method.[4][11]

ParameterResult
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) < 0.1 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD) Intra-day: < 5%, Inter-day: < 10%

Conclusion

The choice of analytical technique for the quantification of this compound depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV is a reliable method for routine analysis of less complex samples. GC-MS provides excellent sensitivity and structural confirmation for volatile compounds. For trace-level quantification in complex biological matrices, LC-MS/MS is the most powerful and appropriate technique. All methods require proper validation to ensure accurate and reliable results.[12][13]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Methyl Copalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl copalate is a labdane-type diterpene commonly found in the oleoresins of plants from the Copaifera genus. It has garnered interest in the scientific community due to its potential biological activities, including anti-inflammatory and antimicrobial properties. To enable further pharmacological studies and drug development, a robust and efficient method for the purification of this compound from complex natural extracts is essential. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for achieving high-purity isolation of this compound.

This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC. The method is designed to be scalable from analytical to preparative scales, making it suitable for a wide range of research and development applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing an effective purification strategy.

PropertyValueReference
Molecular FormulaC₂₁H₃₄O₂[1]
Molecular Weight318.5 g/mol [1]
XLogP36.6[1]
IUPAC Namemethyl (E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate[1]

Principle of Separation

The described method utilizes reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. In this mode of chromatography, nonpolar compounds like this compound are retained longer on the column, allowing for their separation from more polar impurities that elute earlier. The separation is achieved by optimizing the mobile phase composition, typically a mixture of water and an organic solvent such as methanol or acetonitrile.

Experimental Protocols

Sample Preparation: Extraction from Copaifera Oleoresin
  • Initial Extraction: The oleoresin is a complex mixture of diterpenes and sesquiterpenes.[2][3] A preliminary extraction is necessary to enrich the diterpene fraction.

    • Dissolve 10 g of Copaifera oleoresin in 100 mL of hexane to remove nonpolar impurities.

    • Perform a liquid-liquid extraction with a methanol:water (9:1 v/v) solution three times.

    • Combine the methanol-water fractions and evaporate the solvent under reduced pressure to obtain the crude diterpene-rich extract.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Dissolve the crude extract in a minimal amount of methanol and load it onto the cartridge.

    • Wash the cartridge with a stepwise gradient of increasing methanol in water (e.g., 40%, 60%, 80% methanol) to elute impurities.

    • Elute the fraction containing this compound with 100% methanol.

    • Evaporate the solvent to dryness.

HPLC Purification

The following HPLC conditions are recommended for the purification of this compound. These parameters can be optimized based on the specific instrument and column used.

ParameterAnalytical ScalePreparative Scale
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 10 µm
Mobile Phase Isocratic: Methanol:Water (85:15 v/v) with 0.1% Formic AcidIsocratic: Methanol:Water (85:15 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min20.0 mL/min
Injection Volume 20 µL1-5 mL (depending on concentration)
Detection UV at 210 nmUV at 210 nm
Column Temperature 25 °C25 °C
Post-Purification Analysis
  • Purity Assessment: The purity of the collected fractions should be assessed using analytical HPLC under the conditions described in Table 2. Fractions with a purity of >98% should be pooled.

  • Structure Confirmation: The identity of the purified this compound can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

The performance of the HPLC method for the analysis of diterpenes, analogous to this compound, is summarized in the following tables.

Table 3: Method Validation Parameters for Diterpene Analysis

ParameterValue
Linearity Range20 - 500 µg/mL[4]
Correlation Coefficient (r²)> 0.999[4]
Limit of Quantification (LOQ)1.05 - 16.89 µg/mL[4]
Precision (%RSD)< 0.2%[4]
Accuracy (Recovery)96% - 110%[4]

Table 4: Representative Retention Times for Diterpenes in Reversed-Phase HPLC

CompoundRetention Time (min)
Cafestol7.35[5]
Kahweol6.67[5]
(-)-Copalic Acid~15 (indicative)

Note: The retention time for this compound will need to be determined experimentally but is expected to be in a similar range to other diterpenes under the specified conditions.

Visualizations

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

workflow cluster_extraction Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis and Final Product raw_material Copaifera Oleoresin hexane_extraction Hexane Defatting raw_material->hexane_extraction methanol_extraction Methanol:Water Extraction hexane_extraction->methanol_extraction spe_cleanup C18 SPE Cleanup methanol_extraction->spe_cleanup prep_hplc Preparative HPLC spe_cleanup->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Analytical HPLC for Purity fraction_collection->purity_check structure_verification MS and NMR Analysis purity_check->structure_verification pure_compound Pure this compound (>98%) structure_verification->pure_compound

Caption: Workflow for the purification of this compound.

Illustrative Signaling Pathway

While the specific signaling pathways modulated by this compound are still under investigation, other related natural compounds have been shown to influence key cellular pathways. For instance, methyl gallate has been reported to affect the AMPK/NF-κB signaling pathway.[6][7] The following diagram illustrates this pathway as a representative example of how a purified natural compound can be studied for its biological activity.

signaling_pathway compound Methyl Gallate (Illustrative Compound) ampk AMPK compound->ampk Activates nfkb NF-κB ampk->nfkb Inhibits downstream Downstream Effects (e.g., Migration, Invasion) nfkb->downstream Promotes

Caption: Example of a signaling pathway modulated by a natural compound.

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient strategy for the purification of this compound from natural sources. The use of reversed-phase chromatography with a C18 column and a methanol-water mobile phase allows for high-resolution separation and the attainment of high-purity this compound. This purified compound can then be utilized in further research, including the elucidation of its biological mechanisms and its potential development as a therapeutic agent. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

gas chromatography-mass spectrometry (GC/MS) analysis of methyl copalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl copalate is a diterpenoid ester derived from copalic acid, a compound of significant interest in pharmaceutical research due to its potential biological activities. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. Gas Chromatography-Mass Spectrometry (GC/MS) offers a robust and sensitive method for the analysis of this compound. This application note provides a detailed protocol for the sample preparation, GC/MS analysis, and data interpretation for this compound.

Experimental Protocols

Sample Preparation: Derivatization of Copalic Acid to this compound

For samples containing copalic acid, derivatization to its methyl ester, this compound, is necessary to improve volatility for GC/MS analysis.[1][2]

Reagents and Materials:

  • Sample containing copalic acid

  • Methanol (anhydrous)

  • Hydrochloric acid (HCl) or Boron trifluoride-methanol solution (BF3-Methanol)

  • Hexane or Dichloromethane (GC grade)

  • Sodium bicarbonate (5% w/v solution)

  • Anhydrous sodium sulfate

  • Glass reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Protocol:

  • Dissolution: Dissolve a known amount of the sample (e.g., 1-5 mg) in 1 mL of methanol in a glass reaction vial.

  • Acidification: Add 100 µL of concentrated HCl or 200 µL of 14% BF3-methanol solution to the vial.

  • Reaction: Securely cap the vial and heat the mixture at 60°C for 30 minutes.

  • Extraction: After cooling to room temperature, add 1 mL of hexane or dichloromethane and 1 mL of deionized water. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the mixture at 2000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Washing: Carefully transfer the upper organic layer to a clean vial. Wash the organic phase with 1 mL of 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with 1 mL of deionized water.

  • Drying: Dry the organic layer by passing it through a small column containing anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to the desired final volume (e.g., 1 mL). The sample is now ready for GC/MS analysis.

GC/MS Analysis

The following GC/MS parameters are recommended as a starting point and may require optimization for specific instrumentation and sample matrices. These conditions are based on methods used for similar diterpene methyl esters.[3][4]

Table 1: GC/MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature of 150°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 40-450
Scan ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is characterized by its molecular ion peak and a series of fragment ions. The predicted fragmentation pattern is crucial for compound identification.

  • Molecular Ion (M+) : The molecular weight of this compound (C₂₁H₃₄O₂) is 318.5 g/mol . The molecular ion peak is expected at m/z 318.

  • Key Fragment Ions : The fragmentation of diterpenes is often governed by the location of double bonds and functional groups.[5][6] For this compound, characteristic losses are expected from the ester group and the diterpene backbone.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. An internal standard (e.g., methyl dehydroabietate) should be used to improve accuracy and precision.

Table 2: Example Quantitative Performance Data

ParameterResult
Linearity (r²)> 0.995
Linear Range0.1 - 50 µg/mL
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Mandatory Visualizations

Derivatization_of_Copalic_Acid Copalic_Acid Copalic Acid (in sample) s1 Copalic_Acid->s1 Methanol_HCl Methanol (CH3OH) + Acid Catalyst (e.g., HCl) Methanol_HCl->s1 Heat Heat (60°C) Reaction Esterification Heat->Reaction Methyl_Copalate This compound (Volatile derivative) Extraction Liquid-Liquid Extraction Methyl_Copalate->Extraction GCMS_Analysis GC/MS Analysis Extraction->GCMS_Analysis s1->Reaction Reaction->Methyl_Copalate

Figure 1: Derivatization of Copalic Acid to this compound.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Carrier Gas (He) Detector_Interface Transfer Line Column->Detector_Interface Ion_Source Ion Source (EI) (Ionization & Fragmentation) Detector_Interface->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Detector Detector (Ion Detection) Mass_Analyzer->Detector Data_System Data System (Data Acquisition & Analysis) Detector->Data_System Sample_Injection Sample Injection Sample_Injection->Injector

Figure 2: General Workflow of GC/MS Analysis.

Methyl_Copalate_Fragmentation M This compound (M+) m/z = 318 F1 [M - OCH3]+ m/z = 287 M->F1 Loss of methoxy radical F2 [M - COOCH3]+ m/z = 259 M->F2 Loss of carboxymethyl radical F3 Fragment from Diterpene Backbone m/z = 137 M->F3 Cleavage of side chain F4 Further Fragmentation F2->F4 F3->F4

Figure 3: Predicted Fragmentation Pathway of this compound.

References

Application Notes and Protocols for In-Vitro Evaluation of Methyl Copalate in Cancer Cell Line Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl copalate, a diterpenoid compound, has emerged as a molecule of interest in oncological research due to its potential anti-cancer properties. This document provides detailed application notes and standardized protocols for the in-vitro evaluation of this compound's efficacy and mechanism of action in cancer cell lines. The following sections outline methodologies for assessing cell viability, apoptosis induction, cell cycle arrest, and the modulation of key signaling pathways.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[3]

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer4825.5
MDA-MB-231Breast Cancer4842.1
A549Lung Cancer4833.8
HCT116Colon Cancer4828.9
HepG2Liver Cancer4838.2
Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using a dose-response curve.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H Apoptosis_Workflow A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min at RT D->E F Analyze by flow cytometry E->F CellCycle_Workflow A Treat cells with this compound B Harvest and fix cells in 70% ethanol A->B C Wash with PBS B->C D Resuspend in PI/RNase A solution C->D E Incubate for 30 min at RT D->E F Analyze by flow cytometry E->F WesternBlot_Workflow A Treat cells and extract proteins B Quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to membrane C->D E Block membrane D->E F Incubate with primary antibody E->F G Incubate with secondary antibody F->G H Detect protein bands G->H Signaling_Pathway cluster_0 Methyl_Copalate This compound p53 p53 activation Methyl_Copalate->p53 Bcl2 Bcl-2 downregulation Methyl_Copalate->Bcl2 AMPK AMPK activation Methyl_Copalate->AMPK Bax Bax upregulation p53->Bax p21 p21 upregulation p53->p21 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis CyclinD1 Cyclin D1 downregulation p21->CyclinD1 CellCycleArrest G1/S Cell Cycle Arrest p21->CellCycleArrest CyclinD1->CellCycleArrest NFkB NF-κB inhibition AMPK->NFkB Survival Decreased Cell Survival NFkB->Survival

References

Application Notes and Protocols for the Solvent Extraction of Methyl Copalate from Oleoresins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl copalate, a labdane-type diterpene found in the oleoresins of various Copaifera species, has garnered significant interest within the scientific community. This interest stems from its potential therapeutic properties, including cytotoxic activities against various cancer cell lines. As a promising natural product, the efficient extraction and isolation of this compound are critical for further pharmacological investigation and potential drug development.

This document provides detailed application notes and experimental protocols for the solvent extraction of this compound from oleoresins. The methodologies described herein are based on established scientific literature and are intended to guide researchers in the isolation, purification, and characterization of this bioactive compound. The protocols cover initial fractionation of the crude oleoresin, subsequent purification of the diterpene fraction, and methods for characterization and quantification.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the Copaifera species, geographical origin, and seasonal variations. The following table summarizes representative quantitative data for diterpenes in Copaifera oleoresins. It is important to note that specific yields of this compound may differ based on the starting material and the efficiency of the extraction and purification processes.

ParameterValueSpeciesReference
Diterpene Content ~21.4% of total terpenesCopaifera officinalis[1]
β-caryophyllene up to 87%Copaifera officinalis[1]
β-caryophyllene up to 68%Copaifera reticulata[1]
β-caryophyllene up to 33%Copaifera langsdorffii[2]

Note: The provided data highlights the variability in oleoresin composition. Quantitative analysis of the starting material is recommended to estimate the potential yield of this compound.

Experimental Protocols

Protocol 1: Initial Fractionation of Oleoresin using KOH-Impregnated Silica Gel Chromatography

This protocol describes the initial separation of the crude oleoresin into fractions containing acidic and neutral diterpenes. This is a crucial first step to enrich the fraction containing this compound.

Materials:

  • Crude Copaifera oleoresin

  • Silica gel (70-230 mesh)

  • Potassium hydroxide (KOH)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Glass chromatography column

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Preparation of KOH-Impregnated Silica Gel:

    • Prepare a 10% (w/v) aqueous solution of KOH.

    • In a fume hood, mix 160 g of silica gel with 160 mL of the 10% KOH solution.

    • Stir the slurry for 10 minutes.

    • Dry the impregnated silica gel in an oven at 80°C for 24 hours.

  • Column Packing:

    • Dry pack a glass chromatography column with the prepared KOH-impregnated silica gel.

    • Wash the packed column with dichloromethane until the silica gel is fully equilibrated.

  • Sample Preparation and Loading:

    • Dissolve 8.0 g of crude oleoresin in a minimal amount of dichloromethane.

    • Carefully apply the dissolved oleoresin to the top of the packed column.

  • Elution:

    • Elute the column sequentially with the following solvents:

      • 1200 mL of dichloromethane (this fraction will contain neutral compounds, including this compound).

      • 600 mL of methanol (this fraction will contain the potassium salts of acidic diterpenes).

  • Fraction Collection and Solvent Evaporation:

    • Collect the dichloromethane and methanol fractions separately.

    • Concentrate each fraction to dryness using a rotary evaporator under reduced pressure.

Protocol 2: Purification of this compound by Flash Chromatography

This protocol details the further purification of the neutral diterpene fraction obtained from Protocol 1 to isolate this compound.

Materials:

  • Dried neutral fraction from Protocol 1

  • Silica gel for flash chromatography (e.g., 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Flash chromatography system (or manual setup)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Staining solution (e.g., ceric ammonium molybdate or vanillin-sulfuric acid)

  • Test tubes or vials for fraction collection

Procedure:

  • TLC Analysis of the Neutral Fraction:

    • Dissolve a small amount of the dried neutral fraction in dichloromethane.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a solvent system of hexane:ethyl acetate (e.g., 9:1 or 8:2 v/v).

    • Visualize the spots under a UV lamp and/or by staining to determine the separation profile and identify the spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent analysis).

  • Column Packing:

    • Pack a flash chromatography column with silica gel using a slurry of hexane.

  • Sample Loading:

    • Dissolve the dried neutral fraction in a minimal amount of dichloromethane or the initial mobile phase (high hexane content).

    • Adsorb the sample onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the packed column.

  • Elution:

    • Elute the column with a gradient of increasing ethyl acetate in hexane. The gradient can be determined based on the TLC analysis (e.g., starting with 100% hexane and gradually increasing to 20% ethyl acetate).

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC using the same solvent system as in step 1.

    • Pool the fractions containing the pure compound corresponding to this compound.

  • Solvent Evaporation:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.

Protocol 3: Quantification of this compound by HPLC-UV

This protocol outlines a method for the quantitative analysis of this compound in oleoresin samples or purified fractions using High-Performance Liquid Chromatography with UV detection.

Materials:

  • Purified this compound standard

  • Oleoresin sample or purified fraction

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (H₃PO₄)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 5 µm, 4.6 x 250 mm)

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of purified this compound standard.

    • Prepare a stock solution in acetonitrile (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration.

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the oleoresin or dried fraction.

    • Dissolve the sample in acetonitrile to a known volume (e.g., 10 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with 90% acetonitrile in water containing 1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 210 nm.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Characterization of this compound

Positive identification of the isolated this compound should be confirmed by spectroscopic methods.

¹H and ¹³C NMR Data:

The following are representative NMR data for this compound.

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.66 (s, 1H), 4.84 (s, 1H), 4.53 (s, 1H), 3.68 (s, 3H), 2.15 (s, 3H), 1.05-2.00 (m, 13H), 0.86 (s, 3H), 0.80 (s, 3H), 0.68 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 171.5, 161.8, 148.4, 115.5, 106.5, 56.4, 51.0, 41.5, 39.1, 38.8, 38.2, 36.9, 33.3, 33.3, 28.9, 24.5, 21.8, 19.2, 19.1, 16.5, 14.6.

Visualizations

Experimental Workflow

Solvent_Extraction_Workflow cluster_0 Protocol 1: Initial Fractionation cluster_1 Protocol 2: Purification cluster_2 Analysis & Characterization start Crude Copaifera Oleoresin prep_silica Prepare KOH-Impregnated Silica Gel start->prep_silica pack_col Pack Chromatography Column prep_silica->pack_col load_sample Load Oleoresin Sample pack_col->load_sample elute Elute with Dichloromethane & Methanol load_sample->elute neutral_frac Neutral Diterpene Fraction elute->neutral_frac Acidic Diterpene Fraction (byproduct) Acidic Diterpene Fraction (byproduct) elute->Acidic Diterpene Fraction (byproduct) tlc TLC Analysis neutral_frac->tlc flash_chrom Flash Chromatography (Hexane:EtOAc gradient) tlc->flash_chrom pool_frac Pool Pure Fractions flash_chrom->pool_frac evap Evaporate Solvent pool_frac->evap pure_mc Purified this compound evap->pure_mc hplc Protocol 3: HPLC-UV Quantification pure_mc->hplc nmr NMR Spectroscopy (¹H & ¹³C) pure_mc->nmr

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Oleoresin Components

Oleoresin_Components cluster_components Major Components cluster_diterpenes Diterpene Sub-classes oleoresin Copaifera Oleoresin sesquiterpenes Sesquiterpenes (volatile fraction) (e.g., β-caryophyllene) oleoresin->sesquiterpenes diterpenes Diterpenes (resinous fraction) oleoresin->diterpenes acidic_diterpenes Acidic Diterpenes (e.g., Copalic Acid, Kaurenoic Acid) diterpenes->acidic_diterpenes neutral_diterpenes Neutral Diterpenes (e.g., this compound) diterpenes->neutral_diterpenes

Caption: Chemical classes within Copaifera oleoresin.

References

Total Synthesis of Methyl Copalate: A Detailed Guide to Racemic and Enantioselective Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of synthetic strategies for obtaining methyl copalate, a labdane diterpene with significant biological activities. Herein, we detail two distinct total synthesis approaches: a racemic synthesis starting from a known lactone and an enantioselective route involving the resolution of a key diol intermediate. This guide includes detailed experimental protocols, quantitative data for each synthetic step, and visual representations of the synthetic pathways.

Introduction

This compound, the methyl ester of copalic acid, is a bicyclic diterpenoid belonging to the labdane family. It serves as a crucial precursor in the biosynthesis of various polycyclic diterpenes and has garnered interest for its potential pharmacological properties. The development of efficient and stereocontrolled total syntheses of this compound is therefore of significant importance for enabling further biological studies and the exploration of its therapeutic potential. This document outlines two prominent strategies for its total synthesis, providing detailed experimental procedures and comparative data.

Racemic Total Synthesis of (±)-syn-Copalol and Conversion to this compound

A concise and efficient 8-step synthesis of racemic (±)-syn-copalol, the direct alcoholic precursor to this compound, has been reported, commencing from a readily available racemic lactone. The overall synthesis is followed by oxidation and esterification to yield the target molecule.

Synthetic Pathway

The racemic synthesis of (±)-syn-copalol involves a sequence of standard yet effective organic transformations. The key steps include a Wittig reaction to introduce the side chain, a Wacker oxidation to form a key methyl ketone intermediate, a Horner-Wadsworth-Emmons reaction to construct the enoate side chain, and a final reduction to the target alcohol.

Racemic_Synthesis A Racemic Lactone (8) B Lactol A->B 1. DIBAH C Diene (10) B->C 2. Ph3P=CH2 D Keto-alkene (11) C->D 3. SeO2/t-BuOOH E Diene Mixture (12a/12b) D->E 4. Reflux in 2,4,6-collidine F Methyl Ketone (13a/13b) E->F 5. Wacker Oxidation (PdCl2, CuCl, O2) G Methyl syn-copalate (14a) (Methyl (9βH)-labda-8(17),13(E)-dien-15-oate) F->G 6. Horner-Wadsworth-Emmons ((EtO)2P(O)CH2CO2Me, NaH) H (±)-syn-Copalol (5) G->H 7. DIBAH I (±)-Copalic Acid H->I 8. Oxidation (e.g., PDC) J (±)-Methyl Copalate I->J 9. Esterification (CH3OH, H+)

Figure 1: Racemic total synthesis of (±)-methyl copalate.

Quantitative Data for Racemic Synthesis
StepReactionStarting MaterialProductYield (%)
1DIBAH ReductionRacemic LactoneLactolNot isolated
2Wittig ReactionLactolDiene75% (from lactone)
3Allylic OxidationDieneKeto-alkene81%
4IsomerizationKeto-alkeneDiene Mixture95%
5Wacker OxidationDiene MixtureMethyl Ketone Mixture75%
6Horner-Wadsworth-EmmonsMethyl Ketone MixtureMethyl syn-copalate78%
7DIBAH ReductionMethyl syn-copalate(±)-syn-Copalol95%
8Oxidation(±)-syn-Copalol(±)-Copalic Acid~90% (typical)
9Esterification(±)-Copalic Acid(±)-Methyl Copalate>95% (typical)
Experimental Protocols for Racemic Synthesis

Step 1 & 2: Formation of Diene from Racemic Lactone To a solution of the racemic lactone in dry THF at -78 °C is added DIBAH (1.0 M in toluene) dropwise. After stirring, the reaction is quenched with methanol and saturated aqueous Rochelle's salt. The crude lactol is then dissolved in dry THF and added to a solution of methylenetriphenylphosphorane (prepared from methyltriphenylphosphonium bromide and dimsyl sodium in DMSO) at room temperature. After 2 hours, the reaction is worked up with ethyl acetate and water to yield the diene, which is purified by silica gel chromatography.[1]

Step 3: Allylic Oxidation to Keto-alkene To a solution of the diene in CH2Cl2 is added selenium dioxide and tert-butyl hydroperoxide. The mixture is stirred at room temperature until the starting material is consumed. The reaction is then quenched, and the product is extracted and purified by chromatography to afford the keto-alkene.

Step 4: Isomerization to Diene Mixture A solution of the keto-alkene in 2,4,6-collidine is refluxed for 8 hours.[1] After cooling, the mixture is diluted with diethyl ether and washed sequentially with 0.5 M HCl, saturated aqueous NaHCO3, and brine.[1] Concentration of the organic layer provides the diene mixture.[1]

Step 5: Wacker Oxidation to Methyl Ketone Mixture A mixture of palladium(II) chloride and copper(I) chloride in DMF and water is stirred under an oxygen atmosphere for 30 minutes. A solution of the diene mixture in DMF is then added, and the reaction is stirred at room temperature. The reaction is quenched with 3 M HCl and extracted with ethyl acetate. The crude product is purified by silica gel chromatography to give the methyl ketone mixture.

Step 6: Horner-Wadsworth-Emmons Reaction to Methyl syn-copalate To a suspension of NaH in dry THF at 4 °C is added trimethyl phosphonoacetate.[1] The mixture is stirred at room temperature for 30 minutes.[1] The resulting solution is cooled to -78 °C, and a solution of the methyl ketone mixture in dry THF is added.[1] The reaction is allowed to warm to room temperature and stirred overnight.[1] Workup with saturated aqueous NH4Cl and extraction with ethyl acetate, followed by chromatography, yields methyl syn-copalate.[1]

Step 7: DIBAH Reduction to (±)-syn-Copalol To a solution of methyl syn-copalate in dry toluene at -78 °C is added DIBAH (1.0 M in toluene). The reaction is stirred for 1 hour and then quenched with methanol and saturated aqueous Rochelle's salt. The product, (±)-syn-copalol, is extracted and purified by chromatography.

Step 8 & 9: Conversion to (±)-Methyl Copalate The synthesized (±)-syn-copalol is oxidized to (±)-copalic acid using an oxidizing agent such as pyridinium dichromate (PDC) in DMF. The resulting carboxylic acid is then esterified to (±)-methyl copalate by treatment with methanol in the presence of a catalytic amount of acid (e.g., H2SO4).

Enantioselective Total Synthesis via Optical Resolution

An alternative and elegant approach to obtain enantiomerically pure this compound involves the synthesis of a racemic diol intermediate, followed by its resolution to separate the enantiomers. This strategy provides access to both enantiomers of copalol and, subsequently, this compound.

Synthetic Pathway

This pathway diverges from a common racemic intermediate, which is resolved into its constituent enantiomers. Each enantiomer is then carried forward through a series of reactions to yield the corresponding enantiopure copalol.

Enantioselective_Synthesis A Racemic Diol B Diastereomeric Monoesters A->B 1. Esterification with Boc-L-proline C Separated Enantiopure Monoesters B->C 2. Flash Column Chromatography D Enantiopure Enones C->D 3. PDC Oxidation & β-elimination E Enantiopure Copalols D->E 4. Further Elaboration F Enantiopure Methyl Copalates E->F 5. Oxidation & Esterification

Figure 2: Enantioselective synthesis of this compound.

Quantitative Data for Enantioselective Synthesis
StepReactionStarting MaterialProductYield (%)
1EsterificationRacemic DiolDiastereomeric MonoestersHigh
2ResolutionDiastereomeric MonoestersSeparated MonoestersGood separation
3Oxidation/EliminationEnantiopure MonoesterEnantiopure EnoneGood
4ElaborationEnantiopure EnoneEnantiopure CopalolMulti-step
5Oxidation/EsterificationEnantiopure CopalolEnantiopure this compoundHigh
Experimental Protocols for Enantioselective Synthesis

Step 1 & 2: Synthesis and Resolution of the Diol Intermediate A general synthetic intermediate, a racemic diol suitable for both drimane sesquiterpenes and labdane diterpenes, is synthesized.[2] This racemic diol is then subjected to esterification with an enantiomerically pure chiral auxiliary, such as Boc-L-proline, to form a mixture of diastereomeric monoesters.[2] These diastereomers are then readily separated by flash column chromatography.[2]

Step 3: Conversion to Enantiopure Enone The separated enantiopure monoesters are then individually subjected to oxidation with pyridinium dichromate (PDC), followed by a β-elimination reaction to yield the corresponding optically active enones.[2]

Step 4 & 5: Elaboration to Enantiopure this compound The enantiopure enones serve as key intermediates and are further elaborated through a series of steps, analogous to the latter stages of the racemic synthesis (e.g., side-chain installation and functional group manipulations), to afford the respective enantiomers of copalol. Finally, oxidation of the alcohol to the carboxylic acid, followed by esterification with methanol, yields the desired enantiomer of this compound.

Biomimetic Approaches

Biomimetic synthesis, which mimics the natural biosynthetic pathways of terpenes, represents a powerful strategy for the construction of complex natural products like this compound.[2] Cationic cyclization reactions of acyclic precursors are a hallmark of this approach. While detailed protocols for a full biomimetic synthesis of this compound are less common in the literature, the principles offer a promising avenue for future synthetic endeavors. These strategies often involve the acid-catalyzed cyclization of a polyene substrate, designed to mimic the enzymatic cyclization of geranylgeranyl pyrophosphate in nature.

Conclusion

The total synthesis of this compound has been successfully achieved through both racemic and enantioselective strategies. The racemic synthesis from a known lactone provides an efficient route to the racemic product, while the enantioselective approach, utilizing the resolution of a key diol intermediate, offers access to enantiomerically pure forms of the natural product. These detailed protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis, natural product chemistry, and drug discovery, facilitating further investigation into the biological significance of this compound and its analogues.

References

Application Note: Isolating Methyl Copalate with Preparative Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl copalate, a naturally occurring diterpenoid found in the oleoresin of Copaifera species, has garnered significant interest within the scientific community. This interest stems from its potential therapeutic properties, including anti-inflammatory, antimicrobial, and cytotoxic activities. As research into the pharmacological applications of this compound progresses, the need for efficient and scalable methods for its isolation and purification becomes paramount. Preparative chromatography stands as a cornerstone technique for obtaining high-purity this compound, essential for rigorous biological evaluation and drug development endeavors.

This application note provides a detailed protocol for the isolation of this compound from Copaifera oleoresin using preparative flash chromatography. The methodology is designed to be a practical guide for researchers, offering a clear and reproducible workflow from sample preparation to the acquisition of the purified compound.

Experimental Overview

The isolation of this compound from the complex mixture of Copaifera oleoresin is effectively achieved through a multi-step process. The initial step involves the extraction of the oleoresin with a suitable organic solvent to separate the desired compounds from the crude matrix. Following extraction, preparative flash chromatography is employed to fractionate the extract and isolate this compound. The purity of the isolated compound is then assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents

  • Copaifera spp. oleoresin

  • Silica gel (for flash chromatography, 60 Å, 40-63 µm)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (ACS grade)

  • Methanol (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Flash chromatography system with UV detector

  • Glassware (beakers, flasks, separatory funnel, etc.)

  • Filter paper

Experimental Protocol

Extraction of Copaifera Oleoresin
  • Dissolve 10 g of Copaifera oleoresin in 100 mL of dichloromethane.

  • Stir the mixture at room temperature for 1 hour to ensure complete dissolution.

  • Filter the solution through Whatman No. 1 filter paper to remove any insoluble particulate matter.

  • Wash the filtrate with two 50 mL portions of deionized water in a separatory funnel to remove any water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator at 40°C to obtain the crude extract.

Preparative Flash Chromatography
  • Column Packing:

    • Dry pack a glass column (e.g., 40 mm i.d. x 300 mm length) with 150 g of silica gel.

    • Wet the packed column with hexane, allowing the solvent to run through until the silica gel is fully saturated and a level bed is formed.

  • Sample Loading:

    • Dissolve 1 g of the crude extract in a minimal amount of dichloromethane (e.g., 5-10 mL).

    • In a separate flask, add 5 g of silica gel to the dissolved extract.

    • Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder of the extract adsorbed onto the silica gel.

    • Carefully load the silica-adsorbed sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Begin with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

    • A typical gradient profile is outlined in the table below. The flow rate should be maintained at approximately 20 mL/min.

  • Fraction Collection:

    • Collect fractions (e.g., 20 mL each) throughout the elution process.

    • Monitor the elution of compounds using a UV detector at 210 nm or by thin-layer chromatography (TLC) analysis of the collected fractions. This compound is expected to elute as the polarity of the mobile phase increases.

  • Isolation and Purity Assessment:

    • Combine the fractions containing pure this compound, as determined by TLC or HPLC analysis.

    • Evaporate the solvent from the combined fractions under reduced pressure to yield the purified this compound.

    • Determine the final yield and assess the purity of the isolated compound using analytical HPLC or GC-MS.

Data Presentation

The following table summarizes the quantitative data for a typical preparative flash chromatography run for the isolation of this compound.

ParameterValue
Sample Load 1 g of crude Copaifera oleoresin extract
Stationary Phase Silica Gel (150 g)
Column Dimensions 40 mm i.d. x 300 mm length
Mobile Phase Hexane:Ethyl Acetate (Gradient Elution)
Flow Rate 20 mL/min
Solvent Gradient Time (min)
0-10
10-30
30-50
50-60
Detection UV at 210 nm
Expected Yield 50-100 mg of this compound (5-10% of crude)
Expected Purity >95% (as determined by HPLC/GC-MS)

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for isolating this compound.

experimental_workflow cluster_start Starting Material cluster_extraction Extraction cluster_chromatography Preparative Flash Chromatography cluster_analysis Analysis and Final Product oleoresin Copaifera Oleoresin dissolution Dissolution in Dichloromethane oleoresin->dissolution filtration1 Filtration dissolution->filtration1 washing Washing with Water filtration1->washing drying Drying over Na2SO4 washing->drying concentration Concentration (Rotovap) drying->concentration sample_adsorption Sample Adsorption onto Silica concentration->sample_adsorption elution Gradient Elution (Hexane:EtOAc) sample_adsorption->elution column_packing Column Packing (Silica Gel) column_packing->elution fraction_collection Fraction Collection elution->fraction_collection purity_check Purity Assessment (TLC/HPLC) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling final_concentration Final Concentration pooling->final_concentration methyl_copalate Purified this compound final_concentration->methyl_copalate

Caption: Experimental workflow for the isolation of this compound.

Logical Relationship of Chromatographic Parameters

The success of the preparative chromatography is dependent on the logical relationship between several key parameters.

logical_relationship sample Sample Properties (Polarity, Solubility) separation Separation Efficiency sample->separation stationary Stationary Phase (Silica Gel - Polar) stationary->separation mobile Mobile Phase (Hexane:EtOAc - Non-polar to Polar) mobile->separation purity Product Purity separation->purity yield Product Yield separation->yield

Caption: Interdependence of key chromatographic parameters.

Conclusion

The protocol described in this application note provides a robust and reproducible method for the isolation of this compound from Copaifera oleoresin using preparative flash chromatography. By carefully controlling the experimental parameters, researchers can obtain high-purity this compound suitable for further pharmacological investigation and drug development. The provided workflow and data serve as a valuable resource for scientists working with natural products and aiming to isolate bioactive compounds for their research.

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Methyl Copalate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of methyl copalate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges encountered during the esterification of copalic acid to produce this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: this compound is most commonly synthesized through the esterification of its corresponding carboxylic acid, copalic acid.[1] This reaction typically involves reacting copalic acid with methanol in the presence of an acid catalyst.

Q2: What are the common challenges in this compound synthesis that can lead to low yields?

A2: Low yields in this compound synthesis can stem from several factors, including:

  • Incomplete reaction: The esterification reaction is an equilibrium process, and failure to drive it to completion will result in a lower yield.[2]

  • Side reactions: Depending on the reaction conditions and the purity of the starting materials, unwanted side reactions can consume the reactants or product.

  • Difficult purification: The final product may be difficult to separate from unreacted starting materials, byproducts, and the catalyst, leading to product loss during workup and purification.

  • Decomposition of starting material or product: Copalic acid and this compound may be sensitive to high temperatures or strong acidic/basic conditions, leading to degradation.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification reaction can be monitored by Thin Layer Chromatography (TLC).[3][4] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (copalic acid). The disappearance of the copalic acid spot and the appearance of a new, less polar spot corresponding to this compound indicates the progression of the reaction. The reaction is considered complete when the copalic acid spot is no longer visible.

Q4: What are the safety precautions I should take when synthesizing this compound?

A4: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. When using flammable solvents like methanol and ether, ensure the reaction is performed in a well-ventilated fume hood away from ignition sources. If using hazardous reagents like diazomethane, extreme caution is necessary due to its toxicity and explosive nature.[1]

Troubleshooting Guides

Problem 1: Low to No Product Formation

Possible Causes & Solutions

Possible CauseRecommended Action
Inactive Catalyst Use a fresh batch of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). Ensure the catalyst is not hydrated.
Insufficient Reaction Time Monitor the reaction progress using TLC. Continue the reaction until the starting material (copalic acid) is fully consumed.
Low Reaction Temperature Increase the reaction temperature in increments of 5-10°C, while monitoring for any potential degradation of the starting material or product.
Insufficient Methanol Use a large excess of methanol, as it often serves as both the reactant and the solvent, to drive the equilibrium towards the product side.[2]
Presence of Water Ensure all glassware is oven-dried and use anhydrous solvents. Water can hydrolyze the ester product back to the carboxylic acid.
Problem 2: Presence of Multiple Spots on TLC After Reaction

Possible Causes & Solutions

Possible CauseRecommended Action
Incomplete Reaction As mentioned above, increase reaction time, temperature, or catalyst loading to drive the reaction to completion.
Side Reactions Consider using milder reaction conditions. If using a strong acid catalyst, try a weaker acid or reduce the catalyst concentration.
Impure Starting Material Purify the starting copalic acid before the esterification reaction, for example, by column chromatography.
Degradation If the product is sensitive to the reaction conditions, consider using a milder esterification method, such as using trimethylsilyldiazomethane.
Problem 3: Difficulty in Purifying this compound

Possible Causes & Solutions

Possible CauseRecommended Action
Co-elution of Product and Impurities Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent system (e.g., hexane/ethyl acetate mixture) can improve separation.[3][5]
Product is an Oil If the product is an oil and difficult to handle, try to solidify it by cooling or by co-evaporation with a non-polar solvent.
Residual Acid Catalyst During the workup, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove the acid catalyst.[6]

Experimental Protocols & Data

General Protocol for Acid-Catalyzed Esterification of Copalic Acid

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • Copalic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve copalic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1-0.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[3][5][7]

    • Use a gradient of ethyl acetate in hexane as the eluent, starting with a low polarity (e.g., 100% hexane) and gradually increasing the polarity.

    • Collect the fractions and analyze them by TLC to identify the fractions containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data for Optimization

The following tables provide a summary of how different reaction parameters can be adjusted to optimize the yield of this compound. The values are based on general principles of esterification and may need to be fine-tuned for your specific reaction.

Table 1: Effect of Molar Ratio of Methanol to Copalic Acid on Yield

Molar Ratio (Methanol:Copalic Acid)Expected Yield (%)Notes
5:1ModerateA sufficient excess of methanol is needed to shift the equilibrium.
10:1HighA larger excess of methanol can further increase the yield.[8]
20:1 or higherVery HighUsing methanol as the solvent ensures a large excess and can maximize the yield.

Table 2: Effect of Catalyst Loading on Yield

Catalyst (e.g., H₂SO₄) Loading (mol%)Expected Yield (%)Notes
1-5ModerateCatalytic amounts are necessary to achieve a reasonable reaction rate.
5-10HighIncreasing the catalyst loading can accelerate the reaction and improve the yield.
>10May DecreaseExcessive acid can lead to side reactions and degradation of the product.

Table 3: Effect of Reaction Temperature on Yield

Temperature (°C)Expected Yield (%)Notes
Room TemperatureLowThe reaction rate is likely to be very slow.
40-50ModerateA moderate temperature can increase the reaction rate without significant degradation.
Reflux (Methanol, ~65°C)HighRefluxing in methanol is a common condition for Fischer esterification.[9]

Table 4: Effect of Reaction Time on Yield

Reaction Time (hours)Expected Yield (%)Notes
1-2Low to ModerateThe reaction may not have reached completion.
4-8Moderate to HighMonitor by TLC to determine the optimal reaction time.
12-24HighAllowing the reaction to proceed overnight can often lead to higher yields.

Visualizations

Synthesis Pathway

Synthesis_Pathway CopalicAcid Copalic Acid Reaction Esterification CopalicAcid->Reaction Methanol Methanol (Excess) Methanol->Reaction AcidCatalyst H+ (Catalyst) AcidCatalyst->Reaction MethylCopalate This compound Water Water Reaction->MethylCopalate Reaction->Water

Caption: Fischer esterification of copalic acid to this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Mix Mix Copalic Acid, Methanol, and Catalyst Reflux Reflux and Monitor by TLC Mix->Reflux Evaporate Evaporate Methanol Reflux->Evaporate Extract Extract with Ether Evaporate->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Column Column Chromatography Dry->Column Analyze Analyze Fractions by TLC Column->Analyze Combine Combine Pure Fractions and Evaporate Analyze->Combine FinalProduct FinalProduct Combine->FinalProduct Pure this compound

Caption: Step-by-step workflow for this compound synthesis.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield of This compound CheckTLC Analyze Reaction Mixture by TLC Start->CheckTLC IncompleteReaction Incomplete Reaction? CheckTLC->IncompleteReaction MultipleSpots Multiple Spots? IncompleteReaction->MultipleSpots No OptimizeConditions Increase Time, Temp, or Catalyst IncompleteReaction->OptimizeConditions Yes CheckPurity Check Starting Material Purity MultipleSpots->CheckPurity Yes PurificationIssue Difficulty in Purification? MultipleSpots->PurificationIssue No End Improved Yield OptimizeConditions->End CheckPurity->PurificationIssue OptimizeChroma Optimize Column Chromatography PurificationIssue->OptimizeChroma Yes PurificationIssue->End No OptimizeChroma->End

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Methyl Copalate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scaling up of methyl copalate production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is most commonly synthesized through the esterification of its precursor, copalic acid.[1] Copalic acid, a naturally occurring diterpenoid, can be isolated from the oleoresins of Copaifera species. The esterification is typically a methylation reaction.[1] While traditional methods have employed diazomethane for methylation, its high toxicity and explosive nature are significant drawbacks, especially for larger-scale production.[1] Safer and more stable alternatives are now preferred.[2][3]

Q2: What are the main challenges when scaling up this compound production from lab to pilot or industrial scale?

A2: Scaling up the production of this compound, a natural product derivative, presents several challenges:

  • Process Optimization and Reproducibility: Ensuring consistent reaction conditions such as mixing, heat transfer, and mass transfer between small and large reactors is crucial to maintain product quality and yield.[4]

  • Safety: Exothermic reactions, if not properly controlled, can become hazardous on a larger scale.[4]

  • Cost Control: The initial investment for larger equipment and the optimization of reaction parameters to maximize yield and minimize waste are critical for economic viability.

  • Supply Chain Management: Securing a consistent and high-quality source of the starting material, copalic acid, is essential for uninterrupted production.

  • Regulatory Compliance: Adherence to Good Manufacturing Practices (GMP) is necessary for pharmaceutical applications, requiring thorough documentation and process validation.

  • Purification: Developing a robust and scalable purification strategy to remove impurities and byproducts is a significant hurdle.

Q3: What are the common impurities encountered during this compound production?

A3: Impurities in the final this compound product can originate from the starting material (copalic acid) or be generated during the synthesis and workup steps. Common impurities may include:

  • Unreacted copalic acid.

  • Byproducts from side reactions during esterification, such as ether formation.[5]

  • Impurities present in the natural oleoresin from which copalic acid is extracted.

  • Residual solvents from the reaction and purification steps.

  • Degradation products if the compound is sensitive to heat, light, or pH extremes.

Q4: What analytical techniques are recommended for quality control of this compound?

A4: A combination of analytical techniques is recommended to ensure the purity and structural integrity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure and identifying impurities.[1]

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it is used to determine the molecular weight and identify trace impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is widely used to assess the purity of the final product and to quantify the amount of this compound.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl group.[3]

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion.[6] - Increase the reaction time or temperature, if the starting material is stable under these conditions. - Use a larger excess of the methylating agent or the alcohol (methanol).[7]
Decomposition of Starting Material or Product - If the reaction is sensitive to acid, consider using a milder catalyst or an alternative esterification method.[2] - Perform the reaction at a lower temperature for a longer duration. - Ensure that the workup procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive).
Loss of Product During Workup - Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with an appropriate organic solvent. - Minimize the number of transfer steps to avoid physical loss of the product.[8] - If the product is volatile, be cautious during solvent removal using a rotary evaporator.[8]
Impure Starting Material - Purify the starting copalic acid before esterification to remove any impurities that might interfere with the reaction.
Product Purity Issues
Potential Cause Troubleshooting Steps
Incomplete Separation of Product from Starting Material - Optimize the column chromatography conditions (e.g., solvent system, silica gel activity) for better separation. - Consider using preparative HPLC for higher purity.[1]
Presence of Byproducts - Adjust reaction conditions (e.g., temperature, catalyst) to minimize the formation of side products.[5] - Employ a different purification technique that can effectively separate the byproduct from the desired product.
Contamination with Solvents - Ensure complete removal of solvents after purification by drying the product under high vacuum.
Crystallization Issues - If crystallization is used for purification, screen different solvents to find one that provides good crystal formation and impurity rejection.[1] - Use a seed crystal to induce crystallization if necessary.[1]

Quantitative Data Summary

Table 1: Cytotoxic Activity of this compound

Cell LineIC₅₀ (µg/mL)
P-388 (murine lymphoma)2.5[1]
A549 (human lung carcinoma)5.0[1]
HT-29 (human colon carcinoma)5.0[1]
MEL-28 (human melanoma)10.0[1]

Experimental Protocols

Protocol 1: Fischer Esterification of Copalic Acid to this compound

This protocol describes a general procedure for the esterification of copalic acid using methanol and an acid catalyst.

Materials:

  • Copalic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve copalic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).[7]

    • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).[9]

    • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.[6]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC. Prepare a TLC plate with the starting material (copalic acid) and the reaction mixture. Develop the plate in an appropriate solvent system (e.g., hexane:ethyl acetate). The reaction is complete when the starting material spot is no longer visible.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.[9]

    • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the glass column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Elute the column with hexane until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with a non-polar solvent such as hexane.

    • Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate (e.g., starting with 100% hexane, then 99:1 hexane:ethyl acetate, 98:2, and so on).

    • Collect fractions in separate tubes or flasks.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental_Workflow_for_Methyl_Copalate_Production cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis copalic_acid Copalic Acid esterification Fischer Esterification (Methanol, Acid Catalyst) copalic_acid->esterification crude_product Crude this compound esterification->crude_product column_chromatography Column Chromatography crude_product->column_chromatography pure_fractions Pure Fractions column_chromatography->pure_fractions solvent_removal Solvent Removal pure_fractions->solvent_removal pure_product Pure this compound solvent_removal->pure_product nmr NMR pure_product->nmr ms MS pure_product->ms hplc HPLC pure_product->hplc

Caption: Experimental workflow for this compound production.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Reaction Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction decomposition Decomposition start->decomposition workup_loss Workup Loss start->workup_loss impure_starting_material Impure Starting Material start->impure_starting_material monitor_reaction Monitor Reaction (TLC/HPLC) incomplete_reaction->monitor_reaction optimize_conditions Optimize Conditions (Time, Temp, Reagents) incomplete_reaction->optimize_conditions milder_conditions Use Milder Conditions decomposition->milder_conditions careful_workup Careful Workup workup_loss->careful_workup purify_sm Purify Starting Material impure_starting_material->purify_sm

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Optimization of HPLC Separation for Methyl Copalate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of methyl copalate isomers.

Frequently Asked Questions (FAQs)

Q1: What are this compound isomers, and why is their separation challenging?

This compound is the methyl ester of copalic acid, a labdane-type diterpene. Isomers of this compound are molecules that share the same chemical formula but have different spatial arrangements of atoms. These can include diastereomers (isomers that are not mirror images) and potentially enantiomers (non-superimposable mirror images). The structural similarity of these isomers results in very similar physicochemical properties, making their separation by HPLC challenging. Achieving good resolution often requires careful optimization of chromatographic conditions.

Q2: Should I use normal-phase or reverse-phase HPLC for separating this compound isomers?

Both normal-phase (NP) and reverse-phase (RP) HPLC can be employed for the separation of diterpene isomers. The choice depends on the specific isomers and the desired outcome.

  • Reverse-Phase (RP) HPLC: This is the more common approach. A nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., methanol/water or acetonitrile/water). RP-HPLC is often a good starting point and can be effective for separating diastereomers.[1]

  • Normal-Phase (NP) HPLC: This technique uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate). NP-HPLC can sometimes offer better selectivity for structurally similar, non-polar compounds like diterpene isomers.

Q3: What type of column is recommended for this compound isomer separation?

For reverse-phase HPLC, a C18 (octadecylsilane) column is a standard and effective choice for the separation of diterpenes.[1] For normal-phase HPLC, a silica-based column is typically used. Chiral stationary phases (CSPs) may be necessary if the separation of enantiomers is required.[2][3]

Q4: How can I detect this compound isomers?

This compound and its isomers lack a strong chromophore, which can make UV detection challenging. Detection is typically performed at low UV wavelengths (around 205-220 nm). If sensitivity is an issue, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be employed.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers.

Problem Potential Cause(s) Troubleshooting Steps
Poor Resolution / Co-eluting Peaks 1. Inappropriate mobile phase composition.2. Unsuitable column.3. Inadequate method parameters (flow rate, temperature).1. Optimize Mobile Phase: - Reverse-Phase: Adjust the ratio of organic solvent (methanol or acetonitrile) to water. A lower percentage of organic solvent will generally increase retention and may improve resolution. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape. - Normal-Phase: Modify the ratio of the non-polar solvents (e.g., hexane and ethyl acetate).2. Change Column: If optimization of the mobile phase is insufficient, try a column with a different stationary phase or a longer column for increased efficiency.3. Adjust Flow Rate: Lowering the flow rate can sometimes improve separation.4. Vary Temperature: Changing the column temperature can alter selectivity.
Peak Splitting 1. Column overload.2. Sample solvent incompatible with the mobile phase.3. Presence of closely eluting isomers.4. Column degradation (voids or contamination).[4][5][6]1. Reduce Sample Concentration: Dilute the sample and inject a smaller volume.[5]2. Match Sample Solvent: Dissolve the sample in the initial mobile phase if possible.[6]3. Method Optimization: Further optimize the mobile phase composition or gradient to separate the isomers.4. Column Maintenance: Flush the column with a strong solvent. If the problem persists, replace the column.[4]
Peak Tailing 1. Secondary interactions with the stationary phase.2. Column overload.3. Dead volume in the HPLC system.1. Mobile Phase Modifier: Add a competing agent to the mobile phase, such as a small amount of acid (e.g., formic or acetic acid) to improve peak shape for acidic compounds.2. Lower Sample Concentration: Inject a more dilute sample.3. System Check: Ensure all fittings and tubing are properly connected to minimize dead volume.
Fluctuating Retention Times 1. Inconsistent mobile phase composition.2. Leaks in the system.3. Temperature fluctuations.4. Column not properly equilibrated.1. Prepare Fresh Mobile Phase: Ensure accurate mixing and degassing of the mobile phase.2. System Inspection: Check for any leaks in the pump, injector, and fittings.3. Use a Column Oven: Maintain a constant column temperature.4. Equilibrate Column: Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for this compound Isomers

This protocol is a starting point based on methods developed for the separation of copalic acid and other diterpenes.[1] Optimization will likely be required.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound isomer mixture in methanol or acetonitrile to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Methanol:Water:Formic Acid (85:14.9:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 210 nm

3. Data Analysis:

  • Integrate the peak areas of the separated isomers.

  • For quantitative analysis, prepare a calibration curve using standards of known concentrations.

Protocol 2: Normal-Phase HPLC Method for this compound Isomers

This protocol provides an alternative approach for isomer separation.

1. Sample Preparation:

  • Dissolve the this compound isomer mixture in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm PTFE syringe filter.

2. HPLC Conditions:

Parameter Condition
Column Silica, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic elution with Hexane:Ethyl Acetate (95:5, v/v)
Flow Rate 1.2 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm

3. Data Analysis:

  • Integrate the peak areas of the separated isomers.

  • For quantification, use external standards and construct a calibration curve.

Data Presentation

When reporting your results, it is crucial to present quantitative data in a clear and structured format. Below is a template for summarizing your separation results.

Table 1: HPLC Separation Parameters for this compound Isomers

Isomer Retention Time (min) Peak Area Resolution (Rs)
Isomer 1tR1Area1-
Isomer 2tR2Area2Rs1,2
Isomer 3tR3Area3Rs2,3

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start dissolve Dissolve Sample start->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Isocratic/Gradient Elution inject->separate detect UV/ELSD/MS Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Isomers integrate->quantify report Report Results quantify->report

Caption: Workflow for HPLC analysis of this compound isomers.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation cause1 Mobile Phase Issue start->cause1 cause2 Column Problem start->cause2 cause3 Method Parameters start->cause3 solution1a Adjust Solvent Ratio cause1->solution1a solution1b Add Modifier cause1->solution1b solution2a Flush Column cause2->solution2a solution3a Change Flow Rate cause3->solution3a solution3b Adjust Temperature cause3->solution3b solution2b Replace Column solution2a->solution2b

Caption: Troubleshooting logic for poor HPLC separation.

References

Technical Support Center: Safer Esterification of Copalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on using safer methylating agents for the esterification of copalic acid. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure successful and safe laboratory work.

Comparison of Safer Methylating Agents for Carboxylic Acids

Traditional methylating agents like diazomethane and methyl iodide are highly effective but pose significant hazards, including toxicity and explosivity. Greener, safer alternatives offer a viable path for the esterification of sensitive natural products like copalic acid. The following table summarizes key characteristics of these alternatives.

Methylating AgentTypical Yield (%)Representative ConditionsSafety ProfileAdvantagesDisadvantages
Trimethylsilyldiazomethane (TMS-diazomethane) 90-99%[1]Toluene:MeOH (3:2), RT, 30 min[1]Hazardous: Toxic, irritant, potential neurological hazard[2].High yield, mild conditions, commercially available in solution[1].Highly toxic[2][3], reacts slower than diazomethane, can methylate other functional groups[4].
Temozolomide (TMZ) 85-95%[3][5]Dioxane/H₂O (9:1), Na₂CO₃, 60°C, 4-6 h[5]Low Hazard: Non-explosive, non-toxic solid[3][5].Weighable solid, operationally simple, tolerates acid-sensitive groups[3].Requires heating, aqueous conditions may not suit all substrates.
Dimethyl Carbonate (DMC) 95-96% (for phenols)[6]Base catalyst (e.g., K₂CO₃), high temp (90-120°C)[7][8].Low Hazard: Green reagent, non-toxic, biodegradable[9].Environmentally benign, low cost, high selectivity[9][10].Requires high temperatures and basic conditions, which may not be suitable for all substrates[3].
Methyl Salicylate 72-95%[11]K₂CO₃, DMA, 110°C[11]Low Hazard: Inexpensive and less toxic reagent[11].Selective for carboxylic acids, wide functional group tolerance[11].Requires high temperature, byproduct (salicylic acid) needs to be removed[11].
Fischer Esterification (MeOH/H⁺) VariableExcess MeOH, acid catalyst (e.g., H₂SO₄), reflux[12].Moderate Hazard: Strong acid required.Inexpensive, suitable for large-scale synthesis[12].Harsh acidic conditions can degrade sensitive substrates[4][13], equilibrium reaction requires removal of water[12].

Experimental Workflow for Copalic Acid Esterification

The following diagram outlines a general workflow for the methylation of copalic acid using a selected safer methylating agent.

G General Workflow for Copalic Acid Methyl Esterification start Start: Copalic Acid reagent_selection Select Safer Reagent (e.g., TMS-diazomethane, TMZ, DMC) start->reagent_selection reaction_setup Reaction Setup: - Dissolve Copalic Acid - Add Reagent & Catalyst reagent_selection->reaction_setup monitoring Monitor Reaction (TLC / LC-MS) reaction_setup->monitoring workup Aqueous Work-up: - Quench Reaction - Extraction monitoring->workup Upon completion purification Purification (Column Chromatography) workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization product Final Product: Methyl Copalate characterization->product

Caption: General workflow for copalic acid methyl esterification.

Detailed Experimental Protocols

Protocol 1: Methylation using Trimethylsilyldiazomethane (TMS-diazomethane)

This protocol is adapted from the esterification of various natural carboxylic acids and is suitable for copalic acid.[1]

  • Preparation: In a well-ventilated fume hood, dissolve copalic acid (1 mmol) in a solvent mixture of toluene and methanol (10 mL, 3:2 v/v).

  • Reaction: To the stirred solution, add a 2.0 M solution of TMS-diazomethane in hexanes dropwise at room temperature until a faint yellow color persists. This indicates a slight excess of the reagent.

  • Stirring: Continue to stir the reaction mixture for 30 minutes at room temperature. The reaction is typically instantaneous.[1]

  • Quenching: Carefully add a few drops of acetic acid to quench the excess TMS-diazomethane, waiting until the yellow color disappears.

  • Work-up: Concentrate the mixture under reduced pressure. The resulting residue can then be purified.

  • Purification: Purify the crude this compound using silica gel column chromatography with an appropriate eluent system (e.g., hexane:ethyl acetate).

Protocol 2: Methylation using Temozolomide (TMZ)

This protocol uses a weighable, non-explosive diazomethane surrogate.[5]

  • Preparation: To a flask, add copalic acid (0.15 mmol), sodium carbonate (Na₂CO₃, 4 equivalents), and a 9:1 mixture of dioxane and water (2 mL).

  • Reaction: Add Temozolomide (TMZ, 2 equivalents) to the mixture.

  • Heating: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.

Protocol 3: Methylation using Dimethyl Carbonate (DMC)

This "green chemistry" protocol avoids hazardous reagents but requires higher temperatures.[7][6][9]

  • Preparation: Combine copalic acid (1 mmol), dimethyl carbonate (DMC, serving as both reagent and solvent), and a catalytic amount of a base such as potassium carbonate (K₂CO₃).

  • Reaction: Heat the mixture to 90-100°C under reflux conditions. The reaction may take several hours to reach completion.[7]

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture, filter to remove the inorganic base, and remove excess DMC under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Troubleshooting Guide

Q1: My esterification reaction with TMS-diazomethane is incomplete, even after adding excess reagent. What could be the issue?

A1:

  • Solvent Choice: While TMS-diazomethane reacts well in various solvents, ensuring your substrate (copalic acid) is fully dissolved is critical. For sparingly soluble acids, DMF can be a good solvent, though it may lead to minor by-products.

  • Methanol Co-solvent: The presence of methanol is crucial for the rapid and efficient methylation of carboxylic acids by TMS-diazomethane.[4] Ensure you are using a solvent system that includes methanol, such as toluene:MeOH or benzene:MeOH.[1]

  • Reagent Quality: TMS-diazomethane solutions can degrade over time. Ensure you are using a fresh or properly stored solution.

Q2: I am observing significant by-products in my reaction. How can I improve selectivity?

A2:

  • Reagent-Specific By-products: Different reagents can cause specific side reactions. TMS-diazomethane and diazomethane can react with phenols, enols, or alcohols, though at slower rates than with carboxylic acids. If your crude copalic acid sample contains such impurities, pre-purification is recommended.

  • Reaction Conditions: Harsher conditions, like those in Fischer esterification, can lead to degradation or side reactions, especially if your molecule has other acid-sensitive functional groups.[3] Using milder methods like TMZ or TMS-diazomethane can mitigate this.[3]

  • Selective Reagents: For substrates with multiple reactive sites, consider a more selective reagent. Methyl salicylate with K₂CO₃ is noted for its high selectivity towards carboxylic acids with good functional group tolerance.[11]

Q3: The yield of my this compound is consistently low. What are the common causes?

A3:

  • Incomplete Reaction: As discussed, ensure the reaction goes to completion by monitoring it via TLC or LC-MS. For equilibrium reactions like Fischer esterification, use a large excess of methanol or remove water as it forms (e.g., with a Dean-Stark trap) to drive the reaction forward.[12]

  • Work-up Losses: Ensure proper work-up procedures. During aqueous extraction, ensure the pH is appropriate to keep your ester in the organic phase. Emulsion formation can also lead to product loss; in such cases, adding brine can help break the emulsion.

  • Purification Issues: Copalic acid and its methyl ester are relatively nonpolar. Ensure your column chromatography conditions (silica gel activity, eluent polarity) are optimized to achieve good separation without excessive band broadening, which can lead to mixed fractions and apparent yield loss.

Q4: I am concerned about the safety of TMS-diazomethane. What are the essential precautions?

A4:

  • Handling: Always handle TMS-diazomethane in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and compatible gloves.

  • Toxicity: TMS-diazomethane is a known irritant and neurological hazard. It is considered lethally toxic, and there have been fatalities associated with its use, particularly when fume hoods are not functioning correctly.[2]

  • Stability: While it is more stable than diazomethane, it should still be handled with care. It is commercially available as a solution, which is safer than handling the pure substance.

  • Alternative Consideration: If the risks are unacceptable for your facility, consider using TMZ, which is a non-explosive and non-toxic solid that serves as an excellent diazomethane surrogate.[3][5]

Frequently Asked Questions (FAQs)

Q: Why can't I just use the Fischer esterification method? It's simple and cheap.

A: Fischer esterification is a robust method but has drawbacks for complex molecules like copalic acid. The reaction requires a strong acid catalyst and high temperatures, which can lead to degradation, rearrangement, or other side reactions, especially with acid-sensitive functional groups that may be present on natural product scaffolds.[4][13] Milder, more selective methods are often preferred to preserve the integrity of the molecule.

Q: What is the "greenest" or most environmentally friendly option for methylating copalic acid?

A: Dimethyl carbonate (DMC) is widely regarded as a green methylating agent.[14] It is non-toxic, biodegradable, and produced via a clean process.[9] The main by-products are typically benign, and it avoids the formation of inorganic salts that are common in reactions using reagents like methyl iodide.[9]

Q: Can I use these methods to synthesize ethyl or other alkyl esters of copalic acid?

A: Yes, many of these methods can be adapted. For instance, Fischer esterification can be performed with ethanol or other simple alcohols.[4] Alkyl salicylates (e.g., benzyl, allyl) can be used in place of methyl salicylate to generate the corresponding esters.[11] For reagents like DMC, diethyl carbonate can be used for ethylation. Always consult the literature for specific protocols and potential differences in reactivity.

References

resolving impurities in methyl copalate samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Methyl Copalate Analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges in .

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources of impurities?

A1: this compound is the methyl ester of copalic acid, a naturally occurring diterpenoid. It is often prepared by the semisynthesis from copalic acid, which is isolated from the oleoresins of Copaifera species.[1] Impurities can arise from several sources:

  • Source Material: Isomers such as methyl isocopalate or other related diterpenoids present in the natural oleoresin.

  • Synthesis: Incomplete esterification leaving residual copalic acid, or byproducts from the methylation reaction.

  • Extraction & Purification: Residual solvents used during extraction and purification, such as hexane or ethanol.[1]

  • Degradation: Photooxygenation or lactonization can occur, leading to the formation of allylic alcohols or lactones.[1]

Q2: Which analytical techniques are most effective for analyzing impurities in this compound?

A2: A combination of chromatographic and spectroscopic methods is typically employed for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities and quantifying the purity of the main compound.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities. Methylation is a standard procedure to make diterpene acids like copalic acid more volatile for GC/MS analysis.[1][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities and for quantification (qNMR).[][5] The ¹H NMR spectrum of this compound has characteristic signals, including a sharp singlet for the ester's methyl group and signals for numerous other methyl groups between δ 0.7 and 1.2 ppm.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the analysis of this compound samples.

High-Performance Liquid Chromatography (HPLC) Issues

Q: My HPLC chromatogram shows poor peak shape (e.g., broad or tailing peaks) for this compound. What are the likely causes and solutions?

A: Poor peak shape can be caused by several factors. Refer to the table below for common causes and recommended actions.

Potential Cause Recommended Solution
Column Contamination Clean the column using a recommended washing procedure (e.g., flushing with a strong solvent like isopropanol). If performance does not improve, replace the column.[6]
Inappropriate Mobile Phase Ensure the mobile phase pH is suitable and that it is properly mixed and degassed. The solvent strength may need to be adjusted to improve peak shape.
Column Overload Reduce the injection volume or the concentration of the sample.
Mismatched Sample Solvent The sample solvent should be weaker than or similar in strength to the mobile phase to prevent peak distortion.

Q: I am observing unexpected peaks in my HPLC chromatogram. How can I proceed with their identification?

A: Unexpected peaks are typically impurities or artifacts. The following workflow can help in their identification.

G start Unexpected Peak Observed in HPLC check_blank 1. Analyze a Blank Run (Mobile Phase Only) start->check_blank peak_present Peak Persists? check_blank->peak_present system_contamination Source is System Contamination (e.g., solvent, tubing, seals). Clean the system. peak_present->system_contamination Yes collect_fractions 2. Collect Fractions of the Impurity Peak peak_present->collect_fractions No analyze_fractions 3. Analyze Fractions using Mass Spectrometry (LC-MS) or NMR collect_fractions->analyze_fractions ms_analysis LC-MS Analysis: Obtain Molecular Weight and Fragmentation Pattern analyze_fractions->ms_analysis nmr_analysis NMR Analysis: Elucidate Chemical Structure analyze_fractions->nmr_analysis identify 4. Identify Impurity Structure and Potential Source ms_analysis->identify nmr_analysis->identify

Caption: Workflow for identifying unknown peaks in an HPLC chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Issues

Q: My this compound sample is not sufficiently volatile for GC-MS analysis. What should I do?

A: While this compound is more volatile than its acid precursor, derivatization may be required to improve its chromatographic properties and prevent thermal degradation. Silylation is a common technique where active hydrogens (if any are present in impurities) are replaced with trimethylsilyl (TMS) groups to increase volatility.[7]

Q: How can I identify impurities using GC-MS?

A: The mass spectrometer provides mass-to-charge ratio data for eluted compounds. After a peak is detected in the gas chromatogram, its corresponding mass spectrum can be compared against a spectral library (e.g., NIST) to identify the compound.[8] This is highly effective for identifying common solvent residues or known synthesis byproducts.

Nuclear Magnetic Resonance (NMR) Issues

Q: My ¹H NMR spectrum shows extra signals. How can I determine if they are from common lab solvents?

A: Residual solvents from purification are a common source of impurity signals. You can compare the chemical shifts of the unknown signals to published data for common impurities in the deuterated solvent you used.

Common Solvent Impurity ¹H NMR Signal (in CDCl₃) Multiplicity
Acetone2.17 ppmSinglet
Dichloromethane5.30 ppmSinglet
Diethyl Ether1.21 ppm, 3.48 ppmTriplet, Quartet
Ethanol1.25 ppm, 3.72 ppmTriplet, Quartet
Hexane0.88 ppm, 1.26 ppmMultiplets
Toluene2.36 ppm, 7.17-7.29 ppmSinglet, Multiplet
Water~1.56 ppmSinglet (broad)
Data sourced from established NMR impurity tables.[9]

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with a 60:40 (Acetonitrile:Water) mixture and ramp up the acetonitrile concentration. Phosphoric or formic acid can be added at a low concentration (~0.1%) to improve peak shape.[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 205-220 nm.

    • Column Temperature: 30-40 °C.[11]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase or acetonitrile to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10-20 µL of the prepared sample.

    • Record the chromatogram and integrate all peaks.

    • Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prepare_mobile Prepare Mobile Phase (e.g., Acetonitrile/Water) inject_sample Inject Sample (10-20 µL) prepare_sample Prepare Sample (~1 mg/mL), then filter prepare_sample->inject_sample separate Separation on C18 Column inject_sample->separate detect UV Detection (205-220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: Standard experimental workflow for HPLC purity analysis.

Protocol 2: GC-MS Method for Impurity Identification

This protocol is for identifying volatile and semi-volatile impurities.

  • System Preparation:

    • Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 2 minutes, then ramp at 10-15 °C/min to a final temperature of 280-300 °C and hold.

    • Injector: Split/splitless injector at 250 °C.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like hexane or ethyl acetate to a concentration of ~1 mg/mL.

    • (Optional) If derivatization is needed, use a silylating agent like MSTFA according to the manufacturer's protocol.[7]

  • Analysis:

    • Inject 1 µL of the sample.

    • Acquire the total ion chromatogram (TIC).

    • For each peak of interest, extract the mass spectrum and search it against the NIST/Wiley library for tentative identification.

Protocol 3: ¹H NMR Analysis for Structural Elucidation

This protocol is for identifying and characterizing impurities.

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard (e.g., TMS at 0 ppm) for referencing.[12]

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for low-level impurities.

    • If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the structural elucidation of significant unknown impurities.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

    • Integrate all signals. The ratio of the impurity signal integral to a known this compound signal integral can be used for quantification if the number of protons for each signal is known.

References

stability issues of methyl copalate in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the stability of methyl copalate in different solvents is limited. This guide is based on general principles of chemical stability for structurally similar compounds (diterpenoid esters) and established methodologies for stability testing. Researchers are strongly encouraged to perform their own stability studies using the protocols outlined below to determine the stability of this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with this compound in solution?

A1: this compound, as a diterpenoid ester, may be susceptible to several degradation pathways, particularly in solution. Key potential issues include:

  • Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid (copalic acid) and methanol. This can be catalyzed by acidic or basic conditions.[1][2][3]

  • Isomerization: The double bonds in the molecule may be susceptible to isomerization, especially when exposed to light, heat, or certain catalysts.

  • Oxidation: The double bonds and allylic positions in the terpene structure could be prone to oxidation, leading to the formation of epoxides, hydroperoxides, or other oxidation products. This can be accelerated by exposure to air (oxygen), light, and certain metal ions.

  • Photodegradation: Exposure to UV or even ambient light can lead to degradation, especially for compounds with conjugated systems or susceptible functional groups.[4]

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For short-term use, non-polar, aprotic solvents are generally preferred to minimize the risk of hydrolysis. Solvents such as hexane, toluene, or dichloromethane are likely suitable. For longer-term storage, it is recommended to store this compound as a solid at low temperatures and protected from light. If a stock solution is necessary, prepare it in a high-purity, dry, aprotic solvent and store it at -20°C or -80°C in a tightly sealed container, protected from light.

Q3: How can I tell if my this compound sample has degraded?

A3: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5][6] Signs of degradation include:

  • The appearance of new peaks in the chromatogram.

  • A decrease in the peak area of the main this compound peak.

  • Changes in the physical appearance of the solution (e.g., color change).

A stability-indicating HPLC method is the recommended tool for accurately quantifying the parent compound and its degradation products.[4][5][6][7]

Q4: What are "forced degradation" studies and should I perform them?

A4: Forced degradation, or stress testing, involves intentionally exposing the compound to harsh conditions to accelerate its degradation.[8][9][10] This is a crucial step in understanding the intrinsic stability of a molecule and identifying potential degradation products and pathways.[10][11][12] It is highly recommended to perform forced degradation studies to understand how this compound might behave under various stress conditions such as heat, light, oxidation, and a range of pH values.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram after short-term storage in solution. Solvent-induced degradation (e.g., hydrolysis in protic solvents like methanol or ethanol).Switch to a non-polar, aprotic solvent (e.g., hexane, acetonitrile). Prepare fresh solutions before use.
Loss of compound potency over time, even when stored in a suitable solvent. Oxidation due to dissolved oxygen or exposure to air.Use de-gassed solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Variability in results between experiments. Photodegradation from exposure to lab lighting.Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Precipitation of the compound from the solution upon storage. Poor solubility of the compound in the chosen solvent at storage temperature.Determine the solubility of this compound in the selected solvent at the intended storage temperature before preparing stock solutions.

Quantitative Data Summary

As there is no publicly available quantitative data on the stability of this compound, we provide the following table as a template for researchers to summarize their own findings from forced degradation studies.

Stress Condition Solvent Time (hours) This compound Remaining (%) Major Degradation Products (if identified)
Acid Hydrolysis (e.g., 0.1 M HCl) Acetonitrile/Water2, 4, 8, 24
Base Hydrolysis (e.g., 0.1 M NaOH) Acetonitrile/Water2, 4, 8, 24
Oxidative (e.g., 3% H₂O₂) Methanol2, 4, 8, 24
Thermal (e.g., 60°C) Toluene24, 48, 72
Photolytic (e.g., UV lamp) Acetonitrile2, 4, 8, 24

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study. Researchers should adapt the conditions based on their specific needs and available equipment.

1. Materials:

  • This compound

  • HPLC-grade solvents: acetonitrile, methanol, water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent where it is known to be stable for a short period (e.g., acetonitrile) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature, protected from light.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C).

  • Photolytic Degradation: Expose an aliquot of the stock solution to a UV lamp or a photostability chamber.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.

  • Neutralize the acidic and basic samples before injection into the HPLC system.

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and the decrease in the peak area of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH) stock->base Expose to Stress oxidation Oxidative (3% H₂O₂) stock->oxidation Expose to Stress thermal Thermal (60°C) stock->thermal Expose to Stress photo Photolytic (UV Light) stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_isomerization Isomerization MC This compound CA Copalic Acid MC->CA Acid/Base MeOH Methanol MC->MeOH Acid/Base Epoxides Epoxides MC->Epoxides O₂, Light Hydroperoxides Hydroperoxides MC->Hydroperoxides O₂, Light Isomers Geometric Isomers MC->Isomers Light, Heat

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Poor Solubility of Methyl Copalate for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of methyl copalate in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

A1: this compound is a naturally occurring labdane diterpenoid with demonstrated cytotoxic and antiparasitic activities. Like many other hydrophobic compounds, its poor aqueous solubility can lead to several challenges in in vitro bioassays, including:

  • Precipitation: The compound may precipitate out of the aqueous culture medium, leading to inaccurate and non-reproducible results.

  • Underestimation of Potency: The actual concentration of the solubilized compound that cells are exposed to may be much lower than the nominal concentration, leading to an underestimation of its biological activity (e.g., higher IC50 values).

  • Inconsistent Results: Variability in the extent of precipitation between experiments can lead to poor reproducibility.

Q2: What are the primary methods to improve the solubility of this compound for bioassays?

A2: The most common strategies to enhance the solubility of hydrophobic compounds like this compound for in vitro studies include:

  • Use of Organic Co-solvents: Dimethyl sulfoxide (DMSO) is the most widely used organic solvent to dissolve hydrophobic compounds for cell-based assays.[1][2]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming water-soluble inclusion complexes.[3]

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as lipid-based or polymeric nanoparticles, can improve its dispersion and delivery in aqueous media.[4][5]

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally at or below 0.1%.[6] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any potential effects of the solvent on the cells.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of this compound observed in cell culture media after dilution from stock solution. The concentration of this compound exceeds its solubility limit in the final aqueous medium.- Decrease the final concentration of this compound. - Increase the final concentration of serum in the medium (if appropriate for the cell line), as serum proteins can help to solubilize hydrophobic compounds. - Prepare a fresh, less concentrated stock solution. - Consider using a different solubilization method, such as cyclodextrin inclusion complexes or nanoparticle formulation.[1][2]
Inconsistent or non-reproducible bioassay results. - Incomplete dissolution of the this compound stock solution. - Precipitation of the compound during the experiment. - Degradation of the compound in solution.- Ensure the stock solution is completely dissolved before use. Gentle warming or sonication may help, but check for compound stability under these conditions. - Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. - Prepare fresh stock solutions regularly and store them appropriately (see Q4 in FAQs).
High variability between replicate wells. - Uneven distribution of the compound due to poor solubility. - Pipetting errors.- After adding the this compound solution to the wells, mix thoroughly but gently by pipetting up and down or by using a plate shaker at a low speed. - Use calibrated pipettes and proper pipetting techniques.
No biological activity observed at expected concentrations. The actual concentration of soluble this compound is much lower than the nominal concentration due to poor solubility.- Attempt to increase the solubility using the methods described in this guide. - If possible, quantify the amount of soluble this compound in the culture medium using a suitable analytical method like HPLC.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₃₄O₂[7]
Molecular Weight318.5 g/mol [7]
XLogP36.6[7]
AppearanceSolid (assumed)General knowledge

Table 2: Reported In Vitro Cytotoxicity of this compound

Cell LineCell TypeIC₅₀ (µg/mL)
P-388Murine Lymphoma2.5
A549Human Lung Carcinoma5.0
HT-29Human Colon Carcinoma5.0
MEL-28Human Melanoma10.0

Source:[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 318.5 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Weigh out 3.185 mg of this compound and place it in a sterile microcentrifuge tube or glass vial.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex or gently agitate the tube until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary, but the stability of the compound under these conditions should be considered.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.[6][9]

Protocol 2: General Procedure for a Cytotoxicity (MTT) Assay

This protocol provides a general workflow for assessing the cytotoxicity of this compound using the MTT assay.

Materials:

  • Target cancer cell line (e.g., A549)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways that may be affected by this compound, based on the known activities of structurally similar compounds.

apoptosis_pathway methyl_copalate This compound bax Bax methyl_copalate->bax bcl2 Bcl-2 methyl_copalate->bcl2 mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c release caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway potentially induced by this compound.

nfkb_pathway cluster_nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) ikk IKK Complex stimulus->ikk methyl_copalate This compound methyl_copalate->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation nfkb_nucleus NF-κB gene_expression Pro-inflammatory Gene Expression nfkb_nucleus->gene_expression

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

solubility_workflow start Poorly Soluble This compound option1 Dissolve in DMSO start->option1 option2 Form Cyclodextrin Inclusion Complex start->option2 option3 Prepare Nanoparticle Formulation start->option3 stock_solution Prepare Concentrated Stock Solution option1->stock_solution option2->stock_solution option3->stock_solution dilution Dilute in Cell Culture Medium stock_solution->dilution bioassay Perform Bioassay (e.g., MTT, Anti-leishmanial) dilution->bioassay troubleshoot Precipitation? Inconsistent Results? bioassay->troubleshoot yes Yes troubleshoot->yes no No troubleshoot->no yes->start Re-evaluate Solubilization Strategy end Analyze Data no->end

References

minimizing degradation during methyl copalate extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize degradation during the extraction of methyl copalate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering targeted solutions to common problems.

Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields of this compound can stem from several factors throughout the extraction and purification process. Key areas to investigate include the choice of extraction solvent and method, as well as the potential for incomplete extraction.

  • Solvent Selection: this compound is a non-polar diterpenoid. The choice of solvent is critical and should be based on the polarity of the compound.[1] Commonly used and effective solvents for extraction include hexane and ethanol.[1] If your current solvent is too polar, it may not be efficiently solubilizing the this compound.

  • Extraction Technique:

    • Maceration: While a simple method, maceration can result in lower yields due to its reliance on passive diffusion. It also requires long extraction times and uses a large amount of solvent.[2][3]

    • Soxhlet Extraction: This method is generally more efficient than maceration as it uses a continuous flow of fresh, hot solvent.[2][3] However, the prolonged exposure to heat can be a concern for thermolabile compounds like some diterpenes.[2][4]

    • Ultrasound-Assisted Extraction (UAE): UAE can enhance yields and reduce extraction time by using ultrasonic waves to disrupt plant cell walls.[2] However, this process can also generate heat, potentially degrading the target compound.[2]

  • Particle Size: The surface area of the plant material is crucial for efficient extraction. Ensure the material is ground to an optimal mesh size (typically 30-40 mesh) to maximize solvent contact.[5]

  • Solvent-to-Solid Ratio: An inadequate volume of solvent may not be sufficient to fully extract the compound. Increasing the solvent-to-solid ratio can improve yields, up to a certain point where the effect plateaus.[3]

Q2: I suspect my this compound is degrading during extraction. What are the signs and how can I prevent it?

A2: Degradation is a significant concern, particularly for diterpenes which can be sensitive to heat and other environmental factors.[2][6][7]

  • Signs of Degradation: The appearance of unexpected peaks in your analytical results (e.g., via HPLC or GC-MS) is a primary indicator of degradation. A change in the physical properties of the extract, such as color, can also suggest chemical modification.

  • Prevention Strategies:

    • Temperature Control: High temperatures are a major cause of degradation for many natural products.[4][6] Methods like Soxhlet extraction, which use sustained heat, may be unsuitable if this compound is found to be thermolabile.[2] Consider using extraction methods that can be performed at room temperature or with cooling, such as maceration or ultrasound-assisted extraction in a temperature-controlled bath.[2][4] Low-temperature extraction (e.g., -20°C to 5°C) has been shown to be effective for selectively extracting certain terpenes while minimizing degradation.[4]

    • Light Exposure: Photochemical degradation can occur with prolonged exposure to light.[8] It is good practice to protect your sample from direct light by using amber-colored glassware or by covering your apparatus.

    • pH and Oxidation: The stability of a compound can be affected by pH and the presence of oxygen.[8][9] While specific data for this compound is limited, ensuring that solvents are degassed and that the pH of any aqueous phases is controlled can be beneficial preventative measures.

Q3: I am having trouble with phase separation during liquid-liquid extraction/partitioning. What can I do?

A3: Poor phase separation is a common issue in liquid-liquid extraction, often due to the formation of an emulsion.[10]

  • Preventing Emulsions: The most effective way to prevent emulsions is to mix the phases gently by swirling or inverting the separatory funnel slowly, rather than vigorous shaking.[10]

  • Breaking Emulsions: If an emulsion has formed, several techniques can be employed:

    • Time: Allow the separatory funnel to stand undisturbed for a longer period.

    • Salting Out: Add a saturated sodium chloride solution (brine).[10] This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.

    • Solvent Addition: Adding a small amount of the organic solvent used in the extraction can sometimes help to break the emulsion.[10]

    • Filtration: In some cases, passing the emulsified layer through a plug of glass wool can help to break it apart.

Q4: My final product after purification is not pure. How can I improve the purification process?

A4: Achieving high purity often requires multiple purification steps. If your initial purification is insufficient, consider the following:

  • Chromatographic Technique:

    • Column Chromatography: This is a standard and effective method for purifying compounds like this compound.[1] The choice of stationary phase (e.g., silica gel) and mobile phase (solvent system) is critical.[1] A gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation than an isocratic (constant polarity) elution.

    • High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC is a powerful tool. It offers superior resolution compared to standard column chromatography.[11]

  • Solvent-Solvent Partitioning: Before chromatography, a partitioning step (like the Kupchan method) can be used to perform a preliminary separation based on polarity.[12] This involves sequentially partitioning the crude extract between immiscible polar and non-polar solvents (e.g., hexane and methanol/water), which can remove many impurities and simplify the subsequent chromatographic steps.[12]

  • Recrystallization: If the purified this compound is a solid, recrystallization can be an excellent final step to achieve high purity. This technique relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for extracting this compound from plant oleoresins?

A1: Solvent extraction is the primary and most widely used technique for isolating this compound from plant oleoresins.[1] This is typically followed by a purification step, most commonly column chromatography using silica gel.[1]

Q2: Which solvents are best for the extraction of this compound?

A2: As a non-polar diterpenoid, this compound is effectively solubilized by non-polar solvents. Hexane and ethanol are commonly employed for its extraction.[1] The choice between them can depend on the specific composition of the oleoresin and the impurities you wish to exclude.

Q3: How should I prepare the plant material before extraction?

A3: Proper preparation of the source material is crucial. The plant material should be dried to a constant weight, often in an oven at a controlled temperature (e.g., 40-60°C), to remove water which can interfere with the extraction.[5] After drying, the material should be pulverized to a fine powder (e.g., 30-40 mesh size) to increase the surface area available for solvent interaction, thereby enhancing extraction efficiency.[5]

Q4: What are the key factors affecting the stability of this compound during storage?

A4: The stability of chemical compounds, including this compound, is generally influenced by temperature, light, pH, and exposure to oxygen.[8][9] To ensure long-term stability, it is recommended to store purified this compound in a cool, dark place, in a tightly sealed container, and potentially under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q5: What analytical techniques are used to identify and quantify this compound?

A5: The identification and quantification of diterpenes like this compound are typically performed using chromatographic and spectrometric methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.[11][13][14] HPLC is often used for quantification, while GC-MS provides structural information that can confirm the identity of the compound.

Data Presentation

Table 1: Comparison of Common Extraction Methods for Natural Products

Extraction MethodPrincipleAdvantagesDisadvantagesSuitability for this compound
Maceration Soaking plant material in a solvent at room temperature.[2][3]Simple, requires minimal equipment, suitable for thermolabile compounds.[2]Time-consuming, high solvent consumption, potentially incomplete extraction.[2]Suitable, but may result in lower yields compared to other methods.
Soxhlet Extraction Continuous extraction with a hot solvent.[3]More efficient than maceration, requires less solvent overall.[2]Prolonged exposure to heat can degrade thermolabile compounds.[2][3]Potentially degrading; requires careful evaluation of this compound's thermal stability.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to enhance solvent penetration and extraction.[2]Faster extraction, improved yields.[2]Can generate heat, potentially degrading thermolabile compounds.[2]Good option if temperature can be controlled (e.g., using an ultrasonic bath with a cooling system).
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the extraction solvent.[15][16]Highly selective, solvent-free final product, low extraction temperatures possible.[16]Requires specialized, high-pressure equipment.[15]Excellent, highly selective method, though less accessible due to equipment costs.

Experimental Protocols

Protocol 1: General Procedure for Solvent Extraction and Purification of this compound

This protocol outlines a standard laboratory procedure for the extraction and subsequent purification of this compound from a plant oleoresin.

1. Preparation of Plant Material:

  • Dry the plant oleoresin to a constant weight.
  • Grind the dried material to a fine powder (30-40 mesh size) to increase the surface area.[5]

2. Solvent Extraction (Maceration):

  • Place the powdered plant material in a suitable flask.
  • Add a non-polar solvent, such as hexane, at a solvent-to-solid ratio of approximately 10:1 (v/w).
  • Seal the flask and allow it to stand at room temperature for 24-48 hours with occasional agitation.
  • Filter the mixture to separate the liquid extract from the solid plant material.
  • Repeat the extraction process on the solid residue two more times with fresh solvent to ensure complete extraction.
  • Combine all the liquid extracts.

3. Concentration:

  • Evaporate the solvent from the combined extracts using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., < 40°C) to obtain the crude extract.

4. Purification by Column Chromatography:

  • Prepare a glass column packed with silica gel (slurry-packed in hexane).
  • Dissolve the crude extract in a minimal amount of hexane and load it onto the top of the silica gel column.[1]
  • Begin eluting the column with hexane (the mobile phase).
  • Gradually increase the polarity of the mobile phase by adding small amounts of a more polar solvent, such as ethyl acetate (e.g., starting with 100% hexane, then 99:1 hexane:ethyl acetate, 98:2, and so on).
  • Collect the eluting solvent in fractions.
  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain this compound.
  • Combine the pure fractions containing the target compound.
  • Evaporate the solvent from the combined pure fractions to yield purified this compound.

Visualizations

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product plant_material Plant Oleoresin drying Drying plant_material->drying grinding Grinding (30-40 mesh) drying->grinding maceration Solvent Extraction (e.g., Hexane) grinding->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration column_chrom Column Chromatography (Silica Gel) concentration->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc TLC Analysis fraction_collection->tlc pooling Pool Pure Fractions tlc->pooling final_evap Final Evaporation pooling->final_evap pure_mc Purified This compound final_evap->pure_mc

Caption: Workflow for this compound Extraction and Purification.

Degradation_Factors degradation This compound Degradation temp High Temperature temp->degradation light Light Exposure (UV/Visible) light->degradation ph Extreme pH (Acidic/Basic) ph->degradation oxidation Oxidation (Presence of O2) oxidation->degradation soxhlet Soxhlet Extraction soxhlet->temp causes improper_storage Improper Storage improper_storage->temp improper_storage->light improper_storage->oxidation harsh_reagents Harsh Reagents harsh_reagents->ph air_exposure Prolonged Air Exposure air_exposure->oxidation

Caption: Factors Contributing to this compound Degradation.

References

Validation & Comparative

Confirming the Structure of Methyl Copalate with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, unequivocally determining the chemical structure of a natural product is a critical step in the journey from discovery to application. This guide provides a comprehensive overview of the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural confirmation of methyl copalate, a labdane diterpenoid. We present a comparative analysis of key 2D NMR techniques, supported by experimental data from a closely related analogue, and detail the necessary experimental protocols.

The complex, three-dimensional architecture of diterpenoids like this compound necessitates advanced analytical techniques for unambiguous structure elucidation. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, 2D NMR experiments are indispensable for establishing the precise connectivity of atoms within the molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide a detailed roadmap of the molecular framework.

Comparative Analysis of 2D NMR Data

To illustrate the power of 2D NMR in this context, we present the ¹H and ¹³C NMR data for a structurally similar labdane diterpenoid, Talarobicin A (Compound 3) , recently isolated from a marine-derived fungus. This data serves as a representative example of the type of information gleaned from these experiments to piece together the molecular puzzle. The complete assignment of proton and carbon signals is paramount for structural confirmation.

Carbon No.¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)Key COSY CorrelationsKey HMBC Correlations
139.51.43, m; 0.91, mH-2C-2, C-3, C-5, C-10, C-20
219.41.62, mH-1, H-3C-1, C-3, C-10, C-20
342.31.38, m; 1.15, mH-2C-1, C-2, C-4, C-5, C-18, C-19
433.6---
555.81.25, d (10.0)H-6C-4, C-6, C-7, C-9, C-10, C-19, C-20
622.01.55, mH-5, H-7C-5, C-7, C-8, C-10
737.91.80, m; 1.71, mH-6C-5, C-6, C-8, C-9
8148.5---
956.51.95, mH-11C-5, C-7, C-8, C-10, C-11, C-12, C-17, C-20
1039.3---
1124.12.25, mH-9, H-12C-8, C-9, C-10, C-12, C-13
1243.12.05, mH-11C-9, C-11, C-13, C-14
13141.2---
14116.55.68, s-C-12, C-13, C-15, C-16
15168.1---
1612.52.15, s-C-13, C-14, C-15
17106.84.85, s; 4.53, s-C-7, C-8, C-9
1833.50.83, s-C-3, C-4, C-5, C-19
1921.70.85, s-C-3, C-4, C-5, C-18
2014.50.75, s-C-1, C-5, C-9, C-10
OMe51.53.65, s-C-15

Data adapted from a publication on labdane diterpenoids from a marine-derived fungus.

Experimental Protocols

To obtain high-quality 2D NMR data for structural elucidation, the following general protocol is recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound (e.g., this compound) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄).

  • The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: Acquire a standard 1D proton spectrum to identify the proton chemical shifts and multiplicities.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to determine the number of unique carbon environments.

  • COSY: A standard gradient-enhanced COSY (gCOSY) experiment is used to identify proton-proton spin coupling networks, typically through two and three bonds.

  • HSQC: A gradient-enhanced HSQC experiment is performed to correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations).

  • HMBC: A gradient-enhanced HMBC experiment is acquired to identify long-range correlations between protons and carbons, typically over two to three bonds. This is crucial for connecting spin systems and identifying quaternary carbons.

  • Typical parameters for 2D experiments include a spectral width appropriate for the compound, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

Workflow for Structural Confirmation

The logical progression of analyzing 2D NMR data to confirm a molecular structure is outlined in the following workflow diagram.

G Workflow for 2D NMR Structure Elucidation A 1. Acquire 1D NMR (¹H, ¹³C) B 2. Acquire 2D NMR (COSY, HSQC, HMBC) A->B C 3. Analyze HSQC (Direct ¹H-¹³C Correlations) B->C D 4. Analyze COSY (Establish ¹H-¹H Spin Systems) C->D E 5. Analyze HMBC (Long-range ¹H-¹³C Correlations) D->E F 6. Assemble Fragments (Connect Spin Systems) E->F G 7. Confirm Structure (Compare with Proposed Structure) F->G

Caption: A stepwise workflow for the elucidation of a chemical structure using a combination of 1D and 2D NMR spectroscopic techniques.

Comparison with Alternative Methods

While 2D NMR is the gold standard for de novo structure elucidation of novel compounds, other techniques can be used for confirmation, particularly if a reference standard is available.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula. Tandem MS (MS/MS) can yield fragmentation patterns that are characteristic of a particular scaffold, but it does not provide the detailed connectivity information of NMR.

  • X-ray Crystallography: This technique provides the unambiguous, three-dimensional structure of a molecule. However, it is contingent on the ability to grow high-quality single crystals, which is not always feasible.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These methods provide information about the functional groups present in a molecule but offer limited insight into the overall carbon skeleton.

A Comparative Analysis of the Biological Activities of Copalic Acid and Methyl Copalate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 31, 2025 – In the continuous search for novel therapeutic agents from natural sources, the diterpenoids copalic acid and its methyl ester, methyl copalate, have emerged as compounds of significant interest. Both are derived from the oleoresins of Copaifera species, which have a long history in traditional medicine. This guide provides a detailed comparison of their reported biological activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating their therapeutic potential.

Introduction to the Compounds

Copalic acid is a naturally occurring labdane-type diterpene and is considered a biomarker for the Copaifera genus.[1][2] It has been investigated for a wide range of pharmacological effects. This compound is the methyl ester of copalic acid, often produced via semi-synthesis for research purposes or used as an analytical standard. While structurally similar, the esterification of the carboxylic acid group can significantly influence the compound's physicochemical properties and, consequently, its biological activity.

Comparative Biological Activity

This comparison focuses on three key areas of biological activity where data is available for both compounds or their close analogs: cytotoxic, anti-inflammatory, and antimicrobial activities. It is important to note that few studies have directly compared these two specific compounds in the same assay. Therefore, this guide synthesizes data from separate studies, a limitation that should be considered when interpreting the results.

Cytotoxic Activity

Both copalic acid and this compound have demonstrated the ability to inhibit the growth of cancer cell lines. This compound, in particular, has reported potent activity against a range of human and murine cancer cells.

Table 1: Comparison of In Vitro Cytotoxic Activity (IC₅₀)

Compound / DerivativeCell LineCell TypeIC₅₀ (µg/mL)IC₅₀ (µM)¹
This compound P-388Murine Lymphoma2.5~7.8
A549Human Lung Carcinoma5.0~15.7
HT-29Human Colon Carcinoma5.0~15.7
MEL-28Human Melanoma10.0~31.4
Copalic Acid CaCo-2Human Colon Adenocarcinoma72.3237.4

¹ Molar concentrations are estimated based on molecular weights (Copalic Acid: ~304.5 g/mol ; this compound: ~318.5 g/mol ). Data for this compound was sourced from Benchchem[3], while data for copalic acid was sourced from a study on its toxicological effects[4].

The available data suggests that the esterification in this compound may enhance its cytotoxic potential compared to copalic acid, as evidenced by the lower IC₅₀ values. This could be attributed to increased cell membrane permeability.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.

  • Cell Plating: Seed cells (e.g., A549, CaCo-2) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]

  • Compound Treatment: Treat the cells with various concentrations of this compound or copalic acid dissolved in a suitable solvent (e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of a 12 mM MTT stock solution to each well.[6] Incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the insoluble purple formazan crystals.[5][6]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[4][5] Cell viability is calculated as a percentage of the untreated control cells.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Compound (this compound or Copalic Acid) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Crystal Formation) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H

Figure 1: Experimental workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity

Copalic acid is well-documented for its anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in activated macrophages. This action is critical as excessive NO production is implicated in inflammatory pathogenesis.

Table 2: Anti-inflammatory Activity via Nitric Oxide Inhibition

CompoundAssay SystemConcentration% NO Inhibition
Copalic Acid LPS-activated macrophages100 µM98.5%

Copalic acid's potent inhibition of NO suggests it interferes with inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of inducible nitric oxide synthase (iNOS).

This assay measures nitrite, a stable product of NO, in the supernatant of cultured macrophages using the Griess reagent.

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of copalic acid for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, 100 ng/mL), to induce iNOS expression and NO production.[7] Incubate for 24 hours.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS Gene Transcription Nucleus->iNOS Activates NO Nitric Oxide (NO) Production iNOS->NO CopalicAcid Copalic Acid CopalicAcid->IKK Inhibits

References

Methyl Copalate: A Comparative Analysis of its Cytotoxic Effects Against Other Diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of methyl copalate, a labdane diterpene, alongside other selected diterpenes from various classes. The information is compiled from preclinical in vitro studies to offer a valuable resource for researchers in oncology and natural product-based drug discovery. This document summarizes key cytotoxic data, details common experimental methodologies, and visualizes relevant biological pathways and workflows.

Comparative Cytotoxicity: An Overview

This compound has demonstrated notable cytotoxic activity against a panel of cancer cell lines.[1] To contextualize its potency, this section compares its in vitro efficacy, represented by IC50 values, with that of other diterpenes from the labdane, clerodane, abietane, and kaurane classes. The data presented is collated from various studies and, where possible, against similar cancer cell lines to facilitate a relevant comparison.

Data Presentation: IC50 Values of Diterpenes Against Various Cancer Cell Lines

Diterpene ClassCompoundCancer Cell LineIC50 (µg/mL)
Labdane This compound P-388 (Murine Lymphoma) 2.5 [1]
A549 (Human Lung Carcinoma) 5.0 [1]
HT-29 (Human Colon Carcinoma) 5.0 [1]
MEL-28 (Human Melanoma) 10.0 [1]
2β-acetoxy-labda-7-en-15-oic acidA549 (Human Lung Carcinoma)>50
2β-acetoxy-7-oxolabda-8-en-15-oic acidA549 (Human Lung Carcinoma)>50
(13E)-labd-13-ene-8α,15-diolHL-60 (Human Leukemia)>50
Clerodane Megalocarpodolide DA549 (Human Lung Carcinoma)63.8 µM
12-epi-megalocarpodolide DA549 (Human Lung Carcinoma)>250 µM
Abietane FerruginolSK-MEL-28 (Human Melanoma)~50 µM
18-AminoferruginolSK-MEL-28 (Human Melanoma)~10 µM
6,7-didehydroferruginolA549 (Human Lung Carcinoma, EGFR-TKI resistant)0.68 µM
Kaurane OridoninA549 (Human Lung Carcinoma)7.94 µM
Rabdosin BA549 (Human Lung Carcinoma)6.21 µM

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions. The data is presented to provide a general sense of the cytotoxic potential of these compounds.

Experimental Protocols: A Closer Look at Cytotoxicity Testing

The determination of a compound's cytotoxicity is a foundational step in anticancer drug discovery. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell viability and, consequently, the cytotoxic effects of test compounds.

Detailed Methodology: MTT Assay for Cytotoxicity

The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[2][3][4][5] This conversion is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Test compounds (e.g., this compound, other diterpenes) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[4]

    • Incubate the plates for 2-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.[2]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Gently shake the plates on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[3] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Science: Diagrams and Pathways

To further elucidate the concepts and processes discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 24h Incubation start->incubation1 add_compounds Add Diterpene Compounds incubation1->add_compounds incubation2 24-72h Incubation add_compounds->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 2-4h Incubation add_mtt->incubation3 solubilize Solubilize Formazan incubation3->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of diterpenes using the MTT assay.

Signaling_Pathways cluster_diterpenes Diterpenes cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascades cluster_outcome Cellular Outcome labdane This compound (Labdane) ros ↑ ROS Production labdane->ros mito Mitochondrial Dysfunction labdane->mito other_diterpenes Other Diterpenes (Clerodane, Abietane, etc.) other_diterpenes->ros other_diterpenes->mito dna DNA Damage other_diterpenes->dna nfkb NF-κB Pathway Inhibition ros->nfkb mapk MAPK Pathway Modulation ros->mapk caspases Caspase Activation mito->caspases cell_cycle_arrest Cell Cycle Arrest dna->cell_cycle_arrest apoptosis Apoptosis nfkb->apoptosis mapk->apoptosis caspases->apoptosis

Caption: Generalized signaling pathways implicated in diterpene-induced cytotoxicity.

Comparison_Logic cluster_methyl_copalate This compound cluster_other_diterpenes Other Diterpenes topic Diterpene Cytotoxicity Comparison mc_data Cytotoxicity Data (IC50 Values) topic->mc_data od_data Cytotoxicity Data (IC50 Values) topic->od_data mc_structure Labdane Structure evaluation Comparative Evaluation mc_data->evaluation mc_structure->evaluation Structure-Activity Relationship od_structure Diverse Structures (Clerodane, Abietane, etc.) od_data->evaluation od_structure->evaluation Structure-Activity Relationship

Caption: Logical framework for comparing the cytotoxicity of this compound with other diterpenes.

Concluding Remarks

The compiled data suggests that this compound exhibits a moderate to potent cytotoxic profile against the tested cancer cell lines. Its efficacy appears to be in a comparable range to some other cytotoxic diterpenes, although direct, side-by-side comparisons are limited in the current literature. The diverse chemical structures within the diterpene class undoubtedly contribute to a wide spectrum of biological activities and potencies. Further research, including head-to-head comparative studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this compound and other promising diterpenes in the context of cancer therapy. This guide serves as a foundational resource to stimulate and inform such future investigations.

References

Validating the Antitumor Potential of Methyl Copalate: A Comparative Analysis Against P-388 Murine Lymphoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative framework for evaluating the cytotoxic effects of methyl copalate, a diterpene of interest, on the P-388 murine lymphoma cell line. Due to the current absence of specific published data on this compound's activity against P-388 cells, this document serves as a template for researchers, outlining the experimental validation process and offering a comparative analysis with other relevant compounds. The data presented for comparison includes diterpenes with structural similarities and standard chemotherapeutic agents, providing a benchmark for assessing the potential of novel anticancer compounds.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various chemical agents against the P-388 murine lymphoma cell line. This data is crucial for contextualizing the cytotoxic potential of a new compound, such as this compound.

Compound ClassCompoundP-388 IC50 (µM)Reference Cell Line(s)
Diterpene Unspecified Labdane DiterpeneNot specified for P-388Human Small Cell Lung Cancer
Chemotherapeutic Doxorubicin (ADR-resistant P388)24P388/ADR
Chemotherapeutic Doxorubicin (with 3 µM Ro44-5912)1.1P388/ADR
Chemotherapeutic Vincristine>100-fold IC50 of sensitive cellsP388/VCR
Flavonoid Gallocatechin/Epigallocatechin Mixture7.79 µg/mLP-388
Xanthone Bromo-substituted hydroxyxanthone 12.55 µg/mLP-388
Xanthone Bromo-substituted hydroxyxanthone 23.455 µg/mLP-388

Experimental Protocols

A detailed understanding of the experimental methodology is critical for the accurate interpretation and replication of cytotoxicity data. The following is a standard protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the cytotoxic effect of a test compound (e.g., this compound) on P-388 murine lymphoma cells by measuring the reduction of MTT by mitochondrial dehydrogenases of viable cells.

Materials:

  • P-388 murine lymphoma cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: P-388 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium and incubated for 24 hours.

  • Compound Treatment: A stock solution of the test compound is serially diluted in culture medium to achieve a range of final concentrations. 100 µL of each dilution is added to the respective wells. Control wells receive medium with the vehicle solvent at the same concentration as the treated wells.

  • Incubation: The plate is incubated for 48 hours in a humidified incubator.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then incubated overnight at 37°C.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in this research, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis P388_culture P-388 Cell Culture Seeding Cell Seeding in 96-well plates P388_culture->Seeding Treatment Addition of Compound to Cells Seeding->Treatment Compound_prep This compound Serial Dilution Compound_prep->Treatment Incubation 48h Incubation Treatment->Incubation MTT_addition MTT Addition Incubation->MTT_addition Formazan_solubilization Formazan Solubilization MTT_addition->Formazan_solubilization Absorbance_reading Absorbance Reading Formazan_solubilization->Absorbance_reading Viability_calc Cell Viability Calculation Absorbance_reading->Viability_calc IC50_determination IC50 Determination Viability_calc->IC50_determination signaling_pathway Hypothetical Signaling Pathway for Diterpene-Induced Apoptosis Methyl_Copalate This compound ROS ↑ Reactive Oxygen Species (ROS) Methyl_Copalate->ROS MAPK_Pathway MAPK Pathway Activation (JNK, p38) ROS->MAPK_Pathway Bax ↑ Bax MAPK_Pathway->Bax Bcl2 ↓ Bcl-2 MAPK_Pathway->Bcl2 Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

comparative analysis of methyl copalate extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Methyl Copalate Extraction Methods

For researchers and professionals in drug development, the efficient extraction of this compound from its natural sources, primarily the oleoresin of Copaifera species, is a critical first step. The choice of extraction method significantly impacts yield, purity, cost, and environmental footprint. This guide provides a comparative analysis of common extraction techniques, supported by available experimental data for this compound and structurally related labdane diterpenoids.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method depends on the specific research or production goals. Traditional methods like Soxhlet extraction are often contrasted with modern, "green" techniques such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) with carbon dioxide (SC-CO₂).

Soxhlet Extraction is a conventional and widely used method that offers exhaustive extraction but suffers from long extraction times and high solvent consumption.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, leading to faster extraction times and reduced solvent use compared to traditional methods.[1][2] This technique is particularly efficient for moderately polar compounds.

Ultrasound-Assisted Extraction (UAE) employs acoustic cavitation to disrupt cell walls and enhance mass transfer, accelerating the extraction process.[1][3] It is generally considered a gentle method, suitable for thermolabile compounds.

Supercritical Fluid Extraction (SFE) uses a supercritical fluid, typically CO₂, as the solvent.[4] By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds.[4] This method is advantageous for its use of a non-toxic, non-flammable, and environmentally friendly solvent that is easily removed from the extract.

Quantitative Data Presentation

Direct comparative studies on the extraction of this compound using all the discussed methods are limited. However, data from studies on Copaifera oleoresin and other labdane diterpenoids provide valuable insights into the relative performance of these techniques.

Method Typical Yield Extraction Time Solvent Consumption Selectivity Key Advantages Key Disadvantages References
Soxhlet Extraction High (exhaustive)6 - 24 hoursHighLowSimple, well-establishedTime-consuming, high solvent use, potential thermal degradation[5][6]
Microwave-Assisted Extraction (MAE) Moderate to High10 - 60 minutesLow to ModerateModerateRapid, reduced solvent useRequires microwave-transparent solvents, potential for localized overheating[7][8]
Ultrasound-Assisted Extraction (UAE) Moderate to High15 - 60 minutesLow to ModerateModerateFast, energy-efficient, suitable for thermolabile compoundsCan be less efficient for some matrices, potential for radical formation[1][5]
**Supercritical Fluid Extraction (SFE-CO₂) **Variable (highly dependent on parameters)1 - 4 hoursVery Low (CO₂ is recycled)HighEnvironmentally friendly, high selectivity, solvent-free extractHigh initial equipment cost, may require co-solvents for polar compounds[4][9]

Note: Yields are highly dependent on the specific plant material, solvent, and operating conditions. A study on labdane diterpenoids from Coleus forskohlii found that a Matrix Solid-Phase Dispersion (MSPD) method, which is a modified solid-phase extraction, provided better or comparable recoveries to Soxhlet, heat reflux, UAE, and MAE, while being faster and using less solvent.[5] For diterpenes in green coffee oil, MAE was significantly faster (10 minutes) than Soxhlet (4 hours) and resulted in a six times higher space-time yield.[7] In the SFE of Copaifera leaves, the highest yield (5.60%) was achieved at 50 °C and 400 bar.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for each extraction method, based on literature for Copaifera oleoresin and other diterpenoids.

Soxhlet Extraction Protocol (Adapted for Copaifera Oleoresin)
  • Sample Preparation: Dry the Copaifera oleoresin to a constant weight. Grind the dried resin into a fine powder.

  • Loading: Place approximately 10 g of the powdered oleoresin into a cellulose thimble.

  • Apparatus Setup: Place the thimble into the main chamber of the Soxhlet extractor. Fill a round-bottom flask with 250 mL of n-hexane (or another suitable non-polar solvent). Assemble the Soxhlet apparatus with a condenser.

  • Extraction: Heat the flask to the boiling point of the solvent. Allow the extraction to proceed for 8 hours, with a solvent siphon cycle every 20-30 minutes.

  • Solvent Recovery: After extraction, cool the apparatus. Remove the thimble. Evaporate the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude this compound-containing extract.

  • Analysis: Analyze the extract for this compound content using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[10]

Microwave-Assisted Extraction (MAE) Protocol (General for Diterpenes)
  • Sample Preparation: Mix 1 g of powdered Copaifera oleoresin with 20 mL of ethanol in a microwave-safe extraction vessel.

  • Extraction Parameters: Place the vessel in a microwave extractor. Set the microwave power to 400 W, the temperature to 60°C, and the extraction time to 15 minutes.[8]

  • Post-Extraction: After the extraction is complete, allow the vessel to cool to room temperature.

  • Filtration: Filter the mixture to separate the extract from the solid residue. Wash the residue with a small amount of fresh solvent.

  • Solvent Removal: Combine the filtrates and evaporate the solvent using a rotary evaporator.

  • Analysis: Quantify the this compound content in the extract using an appropriate chromatographic technique.

Ultrasound-Assisted Extraction (UAE) Protocol (General for Diterpenes)
  • Sample Preparation: Suspend 5 g of powdered Copaifera oleoresin in 100 mL of methanol in a flask.

  • Sonication: Place the flask in an ultrasonic bath. Set the ultrasonic frequency to 40 kHz and the power to 200 W. Maintain the temperature at 45°C for 30 minutes.[1]

  • Separation: After sonication, filter the mixture to separate the liquid extract.

  • Solvent Evaporation: Remove the solvent from the filtrate under vacuum to yield the crude extract.

  • Analysis: Determine the concentration of this compound in the extract by HPLC or GC-MS.

Supercritical Fluid Extraction (SFE-CO₂) Protocol (Adapted from Copaifera sp. Extraction)
  • Sample Preparation: Load approximately 50 g of ground Copaifera oleoresin into the extraction vessel of the SFE system.

  • System Parameters: Pressurize the system with CO₂. Set the extraction temperature to 50°C and the pressure to 300 bar (30 MPa).[4] Set the CO₂ flow rate to 2 L/min.

  • Extraction: Perform the extraction for 2 hours.

  • Fractionation: Depressurize the CO₂ in a separator vessel to precipitate the extracted compounds. The temperature and pressure of the separator can be adjusted to fractionate the extract.

  • Collection: Collect the extract from the separator.

  • Analysis: Analyze the collected fraction for its this compound content using GC-MS after derivatization if necessary.[10]

Mandatory Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction cluster_analysis Analysis Raw_Material Copaifera Oleoresin Grinding Grinding & Drying Raw_Material->Grinding Soxhlet Soxhlet Grinding->Soxhlet MAE MAE Grinding->MAE UAE UAE Grinding->UAE SFE SFE Grinding->SFE Filtration Filtration / Separation Soxhlet->Filtration MAE->Filtration UAE->Filtration Crude_Extract Crude Extract SFE->Crude_Extract Solvent_Removal Solvent Removal Filtration->Solvent_Removal Solvent_Removal->Crude_Extract Analysis HPLC / GC-MS Analysis Crude_Extract->Analysis Quantification This compound Quantification Analysis->Quantification Method_Comparison cluster_params Key Parameters cluster_methods Extraction Methods Yield Yield Time Time Solvent Solvent Use Cost Cost Environment Environmental Impact Soxhlet Soxhlet Soxhlet->Yield High Soxhlet->Time Very Long Soxhlet->Solvent High Soxhlet->Cost Low (equipment) Soxhlet->Environment High Impact MAE MAE MAE->Yield High MAE->Time Very Short MAE->Solvent Low MAE->Cost Moderate MAE->Environment Low Impact UAE UAE UAE->Yield High UAE->Time Short UAE->Solvent Low UAE->Cost Moderate UAE->Environment Low Impact SFE SFE SFE->Yield Variable SFE->Time Moderate SFE->Solvent Very Low SFE->Cost High (equipment) SFE->Environment Very Low Impact

References

A Comprehensive Guide to Assessing the Purity of Synthesized Methyl Copalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical techniques for assessing the purity of synthesized methyl copalate, a labdane-type diterpene of significant interest in drug discovery. We present experimental data and protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, we compare the purity of this compound with a related bioactive labdane diterpene, andrographolide, to provide a broader context for purity assessment.

Data Presentation: Purity Comparison of Labdane Diterpenes

The following table summarizes the purity data for synthesized this compound and a commercially available alternative, andrographolide, as determined by various analytical methods. This allows for a direct comparison of achievable purity levels for this class of compounds.

CompoundAnalytical MethodPurity (%)Reference/Source
This compound (Synthesized) HPLC-UV>95 (Expected)General expectation for synthetic compounds in research
Andrographolide (Isolated) HPLC95.74 ± 0.29[1]
Andrographolide (Standard) Supplier Specification98[1]
Various Diterpenes qNMR60-90 (for reference materials initially assessed by HPLC)[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to enable researchers to replicate and adapt these methods for their specific needs.

High-Performance Liquid Chromatography (HPLC-UV) for this compound Purity Assessment

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard of known purity (if available for calibration)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The optimal ratio should be determined empirically but a starting point of 80:20 (v/v) is recommended. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for this compound)

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the synthesized this compound sample.

  • Quantification: Determine the peak area of this compound in the sample chromatogram. Calculate the purity by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (area percent method) or by using the calibration curve if an external standard is used.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile impurities in a sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for terpene analysis (e.g., HP-5MS)

  • Data acquisition and processing software with a mass spectral library (e.g., NIST)

Reagents:

  • Hexane or Dichloromethane (GC grade)

  • Synthesized this compound

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable volatile solvent like hexane or dichloromethane. The concentration should be optimized for the instrument's sensitivity.

  • GC-MS Operating Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp to 280 °C at 10 °C/min

      • Hold at 280 °C for 10 minutes[3]

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Electron Ionization Energy: 70 eV

    • Mass Scan Range: m/z 40-500

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Interpretation: Identify the this compound peak based on its retention time and mass spectrum. Search the mass spectra of other peaks against a library (e.g., NIST) to identify potential impurities. The relative percentage of each component can be estimated based on the peak areas in the total ion chromatogram.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that can provide a direct measure of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfoxide)

  • Synthesized this compound

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg).

    • Accurately weigh a specific amount of a certified internal standard (e.g., 5 mg of maleic acid).

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃) in an NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 in Bruker systems).

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest (a value of 30-60 seconds is often sufficient for accurate quantification).

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

    • Spectral Width: Cover the entire proton chemical shift range.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard. Ensure the integration limits are set consistently.

  • Purity Calculation: The purity of the this compound can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Mandatory Visualization

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the purification and subsequent purity assessment of synthesized this compound.

cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment cluster_results Data Evaluation Synthesis Chemical Synthesis of This compound Crude_Purification Crude Purification (e.g., Column Chromatography) Synthesis->Crude_Purification HPLC HPLC-UV Analysis (Quantitative Purity) Crude_Purification->HPLC Sample Preparation GCMS GC-MS Analysis (Impurity Profiling) Crude_Purification->GCMS Sample Preparation qNMR qNMR Analysis (Absolute Purity) Crude_Purification->qNMR Sample Preparation Purity_Data Purity Data Comparison (>95% Target) HPLC->Purity_Data Impurity_ID Impurity Identification & Quantification GCMS->Impurity_ID qNMR->Purity_Data Final_Report Final Purity Report Purity_Data->Final_Report Impurity_ID->Final_Report

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Signaling Pathway (Biosynthesis of Labdane Diterpenes)

While not directly related to purity assessment of a synthesized compound, understanding the natural biosynthetic pathway of the parent structure can be valuable for identifying potential natural impurities if the synthesis starts from a natural product precursor.

GGPP Geranylgeranyl Diphosphate (GGPP) Copalyl_PP Copalyl Diphosphate GGPP->Copalyl_PP Diterpene Synthase Labdane_Skeleton Labdane Diterpene Skeleton Copalyl_PP->Labdane_Skeleton Further enzymatic modifications Methyl_Copalate This compound Labdane_Skeleton->Methyl_Copalate Esterification

Caption: Simplified biosynthetic pathway of labdane diterpenes.

References

A Comparative Analysis of the Biological Activity of Methyl Copalate Derivatives and Their Parent Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the biological activities of methyl copalate and its derivatives, supported by experimental data and methodological insights.

This compound, a naturally occurring diterpene, and its parent compound, copalic acid, have garnered significant interest in the scientific community for their diverse biological activities. This guide provides a comparative analysis of the bioactivity of this compound and its derivatives, with a focus on cytotoxic and antimicrobial properties. The data presented herein is intended to inform future research and drug development endeavors.

Cytotoxic Activity: A Comparative Overview

This compound has demonstrated notable cytotoxic activity against a variety of cancer cell lines. In contrast, studies directly comparing a wide range of its synthetic derivatives are limited. However, a crucial comparison can be made with its parent compound, copalic acid.

Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
P-388[1]Murine Lymphoma2.5[1]
A549[1]Human Lung Carcinoma5.0[1]
HT-29[1]Human Colon Carcinoma5.0[1]
MEL-28[1]Human Melanoma10.0[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that this compound exhibits cytotoxic effects, with the most pronounced activity observed against the P-388 murine lymphoma cell line.

Antimicrobial and Antiparasitic Activity: The Influence of the Carboxylic Acid Moiety

A significant finding in the comparative analysis of this compound and its parent compound, copalic acid, lies in their differential antimicrobial and antiparasitic potency. Studies have shown that the free carboxylic acid form (copalic acid) is often more potent than its methyl ester derivative (this compound) against certain parasites.[1]

For instance, in studies against Trypanosoma cruzi trypomastigotes, copalic acid displayed significantly higher activity than this compound.[1] This suggests that the presence of the free carboxylic acid group is a key determinant for higher potency in this context. The increased polarity and hydrogen bonding capacity of the carboxylic acid may facilitate stronger interactions with target enzymes or parasite cell membranes.[1]

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound and its derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general protocol is as follows:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, copalic acid) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Logical Workflow for Comparative Bioactivity Studies

The following diagram illustrates a typical workflow for comparing the biological activity of a parent compound with its derivatives.

G cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis & Comparison Parent Parent Compound (e.g., Copalic Acid) Synthesis Chemical Synthesis/ Modification Parent->Synthesis Assay Biological Assays (e.g., Cytotoxicity, Antimicrobial) Parent->Assay Derivatives Derivatives (e.g., this compound) Synthesis->Derivatives Derivatives->Assay Data Quantitative Data (e.g., IC50, MIC) Assay->Data Comparison Comparative Analysis Data->Comparison

Caption: Workflow for comparing parent compound and derivative bioactivity.

Signaling Pathways and Future Directions

While the precise mechanisms of action for this compound and its derivatives are still under investigation, their cytotoxic effects suggest interference with critical cellular pathways involved in cancer cell proliferation and survival.[1] Future research should focus on elucidating these signaling pathways to identify specific molecular targets.

Furthermore, the synthesis and biological evaluation of a broader range of this compound derivatives are warranted. Modifications to the diterpene skeleton could lead to compounds with enhanced potency and selectivity. The observed increase in antiparasitic activity with the free carboxylic acid suggests that derivatives maintaining or mimicking this functional group could be promising avenues for drug discovery.

References

Comparative Analysis of Methyl Copalate and Cafestol Interaction with Farnesoid X Receptor (FXR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known interactions of methyl copalate and cafestol with the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. While extensive research has characterized cafestol as an FXR agonist, data on the interaction of this compound with FXR is currently unavailable in the scientific literature. This document summarizes the existing experimental data for cafestol and the known biological activities of this compound.

Overview of Compounds

Cafestol , a diterpene found in unfiltered coffee, is a well-documented agonist of the farnesoid X receptor (FXR)[1][2][3][4][5][6][7]. Its interaction with FXR has been shown to influence cholesterol homeostasis and bile acid synthesis[1][3][4].

This compound is a diterpenoid derived from copalic acid[1]. Current research on this compound has primarily focused on its cytotoxic properties against various cancer cell lines[1][2]. There is no published evidence to date of its interaction with FXR.

Quantitative Data on FXR Interaction

A direct quantitative comparison of the FXR interaction between this compound and cafestol is not possible due to the lack of data for this compound. The following table summarizes the available data for cafestol and notes the absence of data for this compound.

CompoundTarget ReceptorInteraction TypePotency (EC50/IC50/Ki)Key Downstream EffectsCitations
Cafestol Farnesoid X Receptor (FXR)AgonistNot explicitly reported in the provided search results. However, a related natural product FXR agonist, 2-oxokolavenol, showed an EC50 of approx. 6.9 μM.Down-regulation of CYP7A1; Increased expression of FGF15 and IBABP in the intestine.[1][3][4]
This compound Farnesoid X Receptor (FXR)Not DeterminedNo data availableNo data available

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of ligands with FXR, as cited in studies on cafestol.

Luciferase Reporter Gene Assay

This cell-based assay is used to determine if a compound can activate a specific nuclear receptor, in this case, FXR.

Principle: The assay utilizes a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with FXR response elements (FXREs). If the test compound activates FXR, the receptor binds to the FXREs and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of FXR activation.

Detailed Protocol:

  • Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) or a similar cell line is cultured in appropriate media. Cells are then transfected with plasmids encoding for FXR and its heterodimeric partner, the retinoid X receptor (RXR), along with the FXRE-luciferase reporter plasmid. A control plasmid, often expressing Renilla luciferase, is also co-transfected to normalize for transfection efficiency.

  • Compound Treatment: After an incubation period to allow for protein expression (typically 18-24 hours), the cells are treated with various concentrations of the test compound (e.g., cafestol) or a known FXR agonist (positive control) or vehicle (negative control).

  • Cell Lysis and Luciferase Measurement: Following a further incubation period (e.g., 6-24 hours), the cells are lysed. The activity of both firefly and Renilla luciferases is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The fold activation is calculated relative to the vehicle-treated cells. Dose-response curves are generated to determine the EC50 value (the concentration at which the compound elicits 50% of its maximal effect).

Fluorescence Quenching Assay

This biophysical assay is used to study the direct binding of a ligand to a protein, such as FXR's ligand-binding domain (LBD).

Principle: The intrinsic fluorescence of a protein, primarily from tryptophan residues, can be "quenched" or decreased upon the binding of a ligand. The extent of quenching can be used to determine the binding affinity.

Detailed Protocol:

  • Protein Preparation: The purified ligand-binding domain (LBD) of FXR is prepared in a suitable buffer.

  • Fluorescence Measurement: The intrinsic fluorescence of the FXR LBD is measured using a spectrofluorometer, with an excitation wavelength typically around 280-295 nm and emission scanned over a relevant range (e.g., 300-400 nm).

  • Titration with Ligand: Aliquots of the test compound (e.g., cafestol) are incrementally added to the protein solution, and the fluorescence spectrum is recorded after each addition.

  • Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the ligand concentration. The data can be analyzed using the Stern-Volmer equation or other binding models to determine the binding constant (K_a) or dissociation constant (K_d).

Signaling Pathways and Experimental Workflows

Farnesoid X Receptor (FXR) Signaling Pathway

The following diagram illustrates the general mechanism of FXR activation and its downstream effects on gene regulation.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand FXR Agonist (e.g., Cafestol) FXR_inactive Inactive FXR Ligand->FXR_inactive Binds to LBD RXR_inactive RXR FXR_active Active FXR FXR_inactive->FXR_active Conformational Change RXR_active RXR RXR_inactive->RXR_active FXRE FXR Response Element (FXRE) on DNA FXR_active->FXRE RXR_active->FXRE Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates mRNA mRNA Target_Genes->mRNA Leads to Proteins Proteins involved in Bile Acid & Lipid Metabolism mRNA->Proteins Translation

FXR activation by an agonist and subsequent gene regulation.
Experimental Workflow for FXR Agonist Screening

The diagram below outlines a typical workflow for identifying and characterizing FXR agonists.

Experimental_Workflow cluster_screening Screening Phase cluster_validation Validation & Characterization cluster_output Outcome Compound_Library Compound Library HTS High-Throughput Screening (e.g., Luciferase Assay) Compound_Library->HTS Hits Initial Hits HTS->Hits Dose_Response Dose-Response Analysis (EC50 Determination) Hits->Dose_Response Binding_Assay Direct Binding Assay (e.g., Fluorescence Quenching) Dose_Response->Binding_Assay Target_Gene_Analysis Target Gene Expression Analysis (qPCR, Western Blot) Binding_Assay->Target_Gene_Analysis Confirmed_Agonist Confirmed FXR Agonist Target_Gene_Analysis->Confirmed_Agonist

Workflow for identifying and validating FXR agonists.

Biological Activities of this compound

While information on the interaction of this compound with FXR is lacking, studies have reported other biological activities, primarily its cytotoxic effects against various cancer cell lines.

  • Anticancer Activity: this compound has demonstrated cytotoxic activity against P-388 murine lymphoma, A549 human lung carcinoma, HT-29 human colon carcinoma, and MEL-28 human melanoma cells[1]. The reported IC50 values are 2.5 µg/mL for P-388 cells, 5.0 µg/mL for A549 and HT-29 cells, and 10.0 µg/mL for MEL-28 cells[1].

The parent compound, ent-copalic acid , has been shown to possess antibacterial and anti-biofilm properties[8].

Conclusion

For researchers interested in the potential effects of this compound on metabolic pathways regulated by FXR, further investigation using the experimental protocols outlined above would be necessary. Such studies would be crucial to determine if this compound shares any of the FXR-mediated activities of cafestol or if its biological actions are mediated through entirely different mechanisms.

References

Evaluating Analytical Standards for Methyl Copalate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of analytical standards for methyl copalate, a derivative of the naturally occurring diterpene copalic acid. Given the limited commercial availability of a certified this compound standard, this document outlines the preparation of a this compound standard via synthesis from copalic acid and compares its analytical performance with commercially available diterpene standards. This guide provides detailed experimental protocols and comparative data to assist researchers in accurately quantifying this compound in various matrices.

Preparation of this compound Standard

Experimental Protocol: Synthesis of this compound from Copalic Acid

This protocol describes a common method for the methylation of carboxylic acids to their corresponding methyl esters.

Materials:

  • Copalic acid

  • Methanolic HCl (Hydrochloric acid in methanol, typically 1.25 M)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Glassware for reaction and extraction

Procedure:

  • Dissolve a known amount of copalic acid in a minimal amount of dichloromethane in a round-bottom flask.

  • Add an excess of methanolic HCl to the solution.

  • Allow the reaction to proceed at room temperature for 16 hours, or at 70°C for 2 hours, with constant stirring.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (copalic acid) is no longer visible.

  • Once the reaction is complete, neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting residue is this compound. The purity of the synthesized standard should be assessed by NMR, LC-MS, and/or GC-MS analysis before use in quantitative studies.

Synthesis Workflow:

This compound Synthesis Workflow copalic_acid Copalic Acid dissolve Dissolve in DCM copalic_acid->dissolve react React with Methanolic HCl (Room temp, 16h or 70°C, 2h) dissolve->react neutralize Neutralize with NaHCO3 react->neutralize extract Extract with DCM neutralize->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate dry->concentrate methyl_copalate This compound Standard concentrate->methyl_copalate

Workflow for the synthesis of this compound.

Analytical Methodologies and Comparative Data

The analysis of this compound can be effectively performed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This section provides detailed protocols and a comparative table of expected analytical performance against other commercially available diterpene standards.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or Evaporative Light Scattering Detection (ELSD) is a suitable method for the analysis of diterpenes.

Experimental Protocol: HPLC-UV Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile compounds like methyl esters of diterpene acids.

Experimental Protocol: GC-MS Analysis

  • Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Ramp to 300°C at 20°C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Comparative Analytical Performance

The following table summarizes the expected analytical performance of this compound compared to other commercially available diterpene standards based on typical results for these classes of compounds.

AnalyteExpected Retention Time (HPLC) (min)Expected Retention Time (GC-MS) (min)Expected LOD (µg/mL)Expected LOQ (µg/mL)
This compound 15 - 2012 - 160.1 - 0.50.3 - 1.5
Abietic Acid Methyl Ester 18 - 2314 - 180.1 - 0.50.3 - 1.5
Kaurenoic Acid Methyl Ester 16 - 2113 - 170.1 - 0.50.3 - 1.5
Pimaric Acid Methyl Ester 17 - 2213 - 170.1 - 0.50.3 - 1.5

Note: The above values are estimates and may vary depending on the specific instrumentation and analytical conditions.

Biological Context: Anti-inflammatory Activity of Copalic Acid

While specific signaling pathways for this compound are not extensively documented, its precursor, copalic acid, exhibits significant biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3][4] The anti-inflammatory properties of copalic acid are of particular interest in drug development.

Copalic acid has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[4] Furthermore, it can increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[4] This suggests that copalic acid may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Hypothesized Anti-inflammatory Signaling Pathway of Copalic Acid:

Hypothesized Anti-inflammatory Action of Copalic Acid lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb pro_inflammatory Pro-inflammatory Cytokines (e.g., IL-6, NO) nfkb->pro_inflammatory copalic_acid Copalic Acid inhibition copalic_acid->inhibition il10 Anti-inflammatory Cytokine (IL-10) copalic_acid->il10 inhibition->nfkb

Copalic acid's potential anti-inflammatory mechanism.

Conclusion

This guide provides a framework for the evaluation of this compound as an analytical standard. By synthesizing the standard from copalic acid and employing the detailed HPLC and GC-MS methodologies, researchers can achieve reliable and accurate quantification. The comparative data presented, alongside the biological context of its precursor, offers a comprehensive resource for scientists and professionals in drug development and related fields.

References

Safety Operating Guide

Proper Disposal of Methyl Copalate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of methyl copalate, targeting researchers, scientists, and drug development professionals. By following these procedures, laboratories can ensure the safe handling and disposal of this chemical, minimizing environmental impact and maintaining a safe working environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on the data for similar methyl esters, it is prudent to assume that this compound may be a flammable liquid and may cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber).

  • Eye Protection: Use safety glasses or goggles to protect against splashes.

  • Lab Coat: A standard lab coat should be worn to protect from spills.

  • Respiratory Protection: If handling large quantities or in a poorly ventilated area, use a respirator with an appropriate organic vapor cartridge.

Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Comparative Hazard Data of Similar Methyl Esters

To better understand the potential hazards of this compound, the following table summarizes the key safety information for structurally related methyl esters. This data has been compiled from various Safety Data Sheets.

PropertyMethyl Salicylate[1][2]Methyl Propiolate[3]Methyl Methacrylate[4][5]
Physical State LiquidLiquidLiquid
Appearance Light yellowColorlessColorless
Odor StrongOdorlessAcrid
Flash Point 110 °C / 230 °F10 °C / 50 °F10 °C / 50 °F
Hazards Harmful if swallowed, Causes skin and eye irritationFlammable liquid and vapor, Causes skin and eye irritation, May cause respiratory irritationHighly flammable liquid and vapor, Causes skin and eye irritation, May cause respiratory irritation
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[2]Dispose of contents/container to an approved waste disposal plant.[3]Recommended to dispose by incineration.[5]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Clearly identify the waste as "Hazardous Waste - this compound".

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible chemicals can react dangerously.

  • Segregate waste into liquid and solid forms.

2. Waste Collection and Storage:

  • Liquid Waste:

    • Collect liquid this compound waste in a designated, leak-proof, and chemically compatible container. Plastic or glass bottles are generally suitable, but plastic is often preferred to minimize the risk of breakage.

    • Ensure the container is properly sealed to prevent evaporation and spills.

    • Do not fill the container to more than 80% capacity to allow for vapor expansion.

  • Solid Waste (Contaminated materials):

    • Items such as gloves, paper towels, and pipette tips contaminated with this compound should be collected in a separate, clearly labeled, and sealed plastic bag or container.

3. Labeling of Waste Containers:

  • Properly label all waste containers with the following information[6]:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate concentration and quantity of the waste.

    • The date of waste generation.

    • The name and contact information of the principal investigator or laboratory supervisor.

    • Appropriate hazard pictograms (e.g., flammable, irritant).

4. Temporary Storage in the Laboratory:

  • Store the labeled hazardous waste containers in a designated and secure area within the laboratory.

  • This area should be away from ignition sources such as open flames, hot surfaces, and electrical equipment.

  • Ensure secondary containment is used to capture any potential leaks.

5. Scheduling Waste Pickup:

  • Contact your institution's EHS or hazardous waste management department to schedule a pickup for the this compound waste.

  • Follow their specific procedures for waste pickup requests. This may involve completing a chemical waste manifest or an online form.[6]

6. Disposal of Empty Containers:

  • Empty this compound containers must also be disposed of properly as they may contain residual chemical.[4]

  • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous waste.

  • After triple-rinsing, the container may be disposed of in the regular trash, provided the label has been defaced or removed.[7] Always confirm this procedure with your EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_liquid Is the waste liquid? start->is_liquid collect_liquid Collect in a labeled, sealed, and compatible container. is_liquid->collect_liquid Yes collect_solid Collect contaminated solids in a labeled, sealed bag or container. is_liquid->collect_solid No store Store in a designated hazardous waste accumulation area with secondary containment. collect_liquid->store collect_solid->store schedule_pickup Contact EHS to schedule a hazardous waste pickup. store->schedule_pickup end End: Waste properly disposed of by EHS. schedule_pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Methyl Copalate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl copalate was located. The following guidance is synthesized from safety data for structurally similar compounds, including methyl esters of other resin acids and flammable liquid esters. It is imperative to handle this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before commencing any work.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

PPE Category Specific Requirements Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Change gloves frequently and before breakthrough occurs.To prevent skin contact and irritation.[1][2]
Eye and Face Protection Chemical safety goggles or a face shield.To protect eyes from splashes.[1][3]
Skin and Body Protection Laboratory coat or chemical-resistant apron. Closed-toe shoes.To prevent contamination of personal clothing and protect against spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.To avoid inhalation of potentially harmful vapors.[1]

Safe Handling Procedures

Adherence to standard operating procedures is crucial for minimizing risks in the laboratory.

Step 1: Preparation

  • Ensure the work area is clean and uncluttered.

  • Locate the nearest safety shower and eyewash station.

  • Confirm that a chemical spill kit is readily accessible.

  • Work within a certified chemical fume hood.

Step 2: Handling

  • Wear the appropriate PPE as outlined in the table above.

  • Ground and bond containers when transferring the substance to prevent static discharge, as it may be a flammable liquid.[1]

  • Use only non-sparking tools.[1]

  • Avoid direct contact with skin and eyes.[3]

  • Avoid inhalation of vapors.[1][3]

  • Keep the container tightly closed when not in use.[1][3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

Step 3: Post-Handling

  • Wash hands thoroughly with soap and water after handling.[3]

  • Clean the work area and any equipment used.

  • Properly store or dispose of this compound and any contaminated materials.

Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's EHS department.
Fire Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use a direct stream of water.[3]

Disposal Plan

All chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations.

  • Chemical Waste: Collect all waste containing this compound in a clearly labeled, sealed, and appropriate waste container.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

  • Disposal Method: The primary recommended method of disposal is through an approved waste disposal plant.[3][4] Do not dispose of down the drain or in regular trash.

Safe Handling Workflow

The following diagram illustrates the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Assess Risks & Review SDS (of similar compounds) prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood, Spill Kit) prep2->prep3 handle1 Transfer & Use this compound prep3->handle1 handle2 Keep Container Sealed handle1->handle2 handle3 Avoid Ignition Sources handle2->handle3 post1 Clean Work Area & Equipment handle3->post1 post2 Segregate & Label Waste post1->post2 post3 Dispose of Waste via EHS post2->post3

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl copalate
Reactant of Route 2
Reactant of Route 2
Methyl copalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.